2-Ethylhexyl decanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYIWOWYMLEPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867776 | |
| Record name | decanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73947-30-5 | |
| Record name | 2-Ethylhexyl caprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73947-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073947305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | decanoic acid, 2-ethylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4H583N13K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Ethylhexyl Decanoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Ethylhexyl decanoate, a versatile ester with significant applications in the cosmetic, personal care, and industrial sectors. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its synthesis, and its functional roles, underpinned by scientific principles and field-proven insights.
Molecular Architecture and Core Chemical Identity
This compound is the ester resulting from the formal condensation of decanoic acid and 2-ethylhexanol. Its chemical identity is crucial for understanding its physical behavior and functional properties.
-
IUPAC Name: this compound[1]
The structure of this compound is characterized by a ten-carbon straight-chain carboxylic acid (decanoic acid) and a branched eight-carbon alcohol (2-ethylhexanol). This branching in the alcohol moiety is a key determinant of its physical properties and performance in various formulations.
Caption: Chemical structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound dictate its behavior in formulations, influencing factors such as texture, spreadability, and stability.
| Property | Value | Source |
| Boiling Point | 325-329 °C | [3] |
| Density | 0.863 ± 0.06 g/cm³ (Predicted) | [3] |
| LogP (Octanol/Water Partition Coefficient) | 7.762 (Estimated) | [3] |
| SMILES | CCCCCCCCCC(=O)OCC(CC)CCCC | [1][4] |
| InChI | InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | [1][4] |
| InChIKey | XEYIWOWYMLEPSD-UHFFFAOYSA-N | [1] |
The high LogP value indicates its lipophilic (oil-loving) nature, making it highly soluble in oils and fats and poorly soluble in water. This is a critical property for its function as an emollient and solvent in non-aqueous or emulsion-based systems.
Synthesis of this compound: An Experimental Protocol
The industrial synthesis of this compound is typically achieved through the direct esterification of decanoic acid with 2-ethylhexanol. This reaction is an equilibrium process and is generally catalyzed by an acid. To drive the reaction towards the product side, the removal of water is essential.
Reaction: Decanoic Acid + 2-Ethylhexanol ⇌ this compound + Water
A general laboratory-scale protocol for the synthesis is outlined below. This protocol is a self-validating system as the progress and purity can be monitored at various stages.
Experimental Protocol: Synthesis of this compound
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, charge equimolar amounts of decanoic acid and 2-ethylhexanol.
-
Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene (typically 20-30% of the total reactant volume). Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.5-1% by weight of the reactants).
-
Reaction Execution: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring Reaction Progress: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value drops to a predetermined low level.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing the mixture with a dilute aqueous solution of a base, such as sodium bicarbonate, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Scientific and Industrial Contexts
The unique combination of a long, straight alkyl chain and a branched alcohol moiety gives this compound desirable properties for various applications.
Cosmetic and Personal Care Formulations
In the cosmetics industry, this compound is primarily used as a skin conditioning agent and emollient .[3] Its functions include:
-
Emolliency: The branched 2-ethylhexyl group prevents the molecule from solidifying at room temperature, resulting in a liquid ester that spreads easily on the skin. This provides a lubricating, non-greasy feel, improving the texture of creams and lotions.
-
Solvent: Its lipophilic nature allows it to act as a solvent for other oil-soluble ingredients in a formulation, such as active ingredients, UV filters, and fragrances.
-
Hair Conditioning: In hair care products, it can help to improve combability and impart a soft, silky feel to the hair.[3]
The causality behind its effectiveness lies in its molecular structure. The long decanoate chain provides substantivity to the skin and hair, while the branched ethylhexyl group disrupts close packing of the molecules, leading to a lower viscosity and a lighter feel compared to straight-chain esters of similar molecular weight.
Industrial Applications
Beyond cosmetics, this compound and similar esters find use as:
-
Lubricants and Metalworking Fluids: The good thermal stability and low volatility of long-chain esters make them suitable for use as base oils or additives in lubricants and metalworking fluids. The branched structure contributes to a low pour point.
Safety and Toxicological Profile
For any ingredient intended for topical application, a thorough understanding of its safety profile is paramount.
-
Skin Irritation and Sensitization: Studies on fatty acid C8-C16, 2-ethylhexyl esters, a group that includes this compound, have shown that they do not induce skin irritation in human volunteers, even at high concentrations.[5] Available data also suggest that these esters are not anticipated to be skin sensitizers.[5]
-
Eye Irritation: Related 2-ethylhexyl esters have been shown to cause slight, reversible eye irritation in animal studies, but the effects are generally not sufficient to warrant a hazard classification.[5]
-
Repeated Dose Toxicity: A 28-day repeated oral dose toxicity study on a similar ester, 2-ethylhexyl stearate, showed no clinical signs of toxicity in rats.[5]
-
Hydrolysis and Metabolism: In the body, 2-ethylhexyl esters are expected to hydrolyze to 2-ethylhexanol and the corresponding fatty acid.[6] The safety profiles of these hydrolysis products are therefore relevant. 2-Ethylhexanol itself has been studied and is considered to have low acute toxicity.[7] However, some studies have linked high doses of certain 2-ethylhexyl-containing compounds to effects in animal studies, though the relevance to typical cosmetic use is low.[8]
Overall, under the current practices of use in cosmetic formulations, this compound is considered to have a favorable safety profile.
Environmental Fate
The environmental impact of widely used chemicals is a critical consideration.
-
Biodegradability: Esters of fatty acids are generally expected to be biodegradable. The hydrolysis of this compound would yield decanoic acid, a naturally occurring fatty acid, and 2-ethylhexanol. 2-Ethylhexanol is readily biodegradable.[9]
-
Bioaccumulation: With a high LogP, there is a potential for bioaccumulation. However, its expected rapid biodegradation would mitigate this risk.
Conclusion
This compound is a well-characterized ester with a favorable combination of physicochemical properties that make it a valuable ingredient in a range of applications, most notably in the cosmetic and personal care industry. Its branched-chain structure is key to its desirable sensory profile as an emollient. Supported by a strong safety record for topical use, it remains a scientifically sound choice for formulators seeking to create effective and aesthetically pleasing products. Further research into novel applications, particularly in the realm of drug delivery systems, could leverage its solvent properties and skin compatibility.
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Decanoate
This guide provides an in-depth analysis of 2-Ethylhexyl Decanoate, a versatile emollient ester crucial in the formulation of cosmetics, personal care products, and topical drug delivery systems. We will move beyond a simple recitation of data, delving into the causal relationships between the molecular structure of this compound and its functional properties. The methodologies for characterizing this ester are presented as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently assess its quality and performance.
Molecular Architecture and Identification
This compound (CAS: 73947-30-5), also known as 2-Ethylhexyl Caprate, is the ester formed from the reaction of decanoic acid and 2-ethylhexanol.[1] Its molecular structure is fundamental to its physical properties and performance as an emollient.
The presence of the branched 2-ethylhexyl alkyl chain is a critical feature. Unlike a straight-chain isomer, this branching disrupts crystal lattice formation, which significantly lowers the melting point and ensures the material remains a liquid over a wide range of temperatures.[2] This branching also contributes to the ester's favorable sensory profile on the skin, providing a non-greasy, silky feel.
Key Identifiers:
-
INCI Name: Ethylhexyl Decanoate
-
SMILES: CCCCCCCCCC(=O)OCC(CC)CCCC[1]
Synthesis Pathway
The industrial synthesis of this compound is typically achieved through Fischer esterification. This reaction involves the acid-catalyzed condensation of decanoic acid with 2-ethylhexanol, with the removal of water to drive the equilibrium towards the product.
Caption: Fischer Esterification of this compound.
Core Physicochemical Properties
The utility of this compound in formulations is dictated by its physical and chemical properties. The following table summarizes key quantitative data, which will be further explored in the subsequent sections.
| Property | Value | Significance in Formulation | Standard Method |
| Boiling Point | 325-329 °C (est.)[3][4] | Low volatility, ensuring stability and longevity in topical products. | OECD Guideline 103 |
| Density | ~0.86 g/cm³ (predicted)[4] | Affects formulation layering, stability, and final product feel. | OECD Guideline 109 |
| Water Solubility | 0.004287 mg/L @ 25°C (est.)[3] | Highly lipophilic nature, critical for emollient and skin barrier functions. | OECD Guideline 105 |
| Log P (o/w) | ~7.76 (est.)[3][4] | High octanol-water partition coefficient, indicating strong affinity for lipid phases. | OECD Guideline 117 |
| Flash Point | 153.2 °C (est.)[3] | Important for manufacturing and storage safety assessments. | OECD Guideline 102 |
| Viscosity | Low (not specified) | Contributes to a light, non-oily skin feel and good spreadability. | Rotational Rheometry |
| Refractive Index | Not specified | Can influence the aesthetic appearance (e.g., sheen) of a formulation. | ASTM D1218[5][6] |
Experimental Protocols for Property Determination
To ensure data integrity, standardized methods must be employed. The following protocols are based on internationally recognized guidelines from the OECD and ASTM.[7][8]
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of this compound involves a sequence of tests starting from basic identity confirmation to more complex performance-related properties.
Caption: Workflow for Physicochemical Characterization.
Determination of Refractive Index (Abbreviated ASTM D1218)
The refractive index is a fundamental property used for identity confirmation and quality control.[6]
Principle: This method measures the bending of light as it passes from air into the liquid ester, which is related to the liquid's composition and purity.
Methodology:
-
Instrument Calibration: Calibrate a digital or Abbe-type refractometer using a certified reference standard of known refractive index (e.g., distilled water) at the test temperature (typically 20°C or 25°C).
-
Temperature Control: Ensure the refractometer's prisms are maintained at the specified temperature ±0.1°C using a circulating water bath.
-
Sample Application: Apply a few drops of this compound to the surface of the lower prism.
-
Measurement: Close the prisms and allow 1-2 minutes for temperature equilibration. For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. For a digital instrument, the reading will stabilize automatically.
-
Data Recording: Record the refractive index to four decimal places. Perform the measurement in triplicate and report the average.
Viscosity Measurement via Rotational Rheometry
The viscosity of an emollient directly impacts the sensory experience—spreadability, rub-out, and after-feel—of a cosmetic or topical formulation.[9][10]
Principle: A rotational rheometer measures the resistance of the fluid to flow by applying a defined shear stress and measuring the resulting shear rate, or vice versa.[11]
Methodology:
-
Instrument Setup: Equip a rotational rheometer with a cone-and-plate or parallel-plate geometry. Set the temperature control system (e.g., Peltier) to the desired measurement temperature (e.g., 25°C).[10]
-
Zero Gap: Set the zero-gap point for the chosen geometry.
-
Sample Loading: Place an appropriate amount of this compound onto the lower plate. Lower the upper geometry to the measurement gap (e.g., 1 mm), ensuring the sample spreads evenly to the edge of the geometry without overfilling.
-
Equilibration: Allow the sample to equilibrate at the set temperature for at least 2 minutes.
-
Flow Sweep: Perform a flow sweep by applying a logarithmically increasing shear rate (e.g., from 0.1 to 100 s⁻¹) and record the corresponding viscosity.
-
Data Analysis: Plot viscosity as a function of shear rate. For a Newtonian fluid like this compound, the viscosity should be largely independent of the shear rate in this range. Report the average viscosity.
Functional Properties in Application
Emollience and Skin Barrier Interaction
As a highly lipophilic ester (LogP ~7.76), this compound functions primarily as an emollient and occlusive agent.[3][4] Emollients soften and smooth the skin by filling the voids between corneocytes in the stratum corneum.[12] This action improves skin texture and flexibility.
Its low water solubility and high molecular weight result in the formation of a semi-occlusive film on the skin's surface. This film reduces the rate of transepidermal water loss (TEWL), helping to maintain skin hydration without feeling heavy or greasy.
Caption: Mechanism of Action as a Skin Emollient.
Safety and Toxicological Profile
Esters of 2-ethylhexanol are generally considered to have a low order of toxicity. The primary metabolite, 2-ethylhexanoic acid, is the moiety of greatest toxicological interest.[13] However, studies on compounds containing the 2-ethylhexyl group, such as Di(2-ethylhexyl)adipate (DEHA), have shown some effects in rodents at high doses, including hepatocellular neoplasms.[1] It is crucial to note that these studies are often conducted at exposure levels far exceeding those in cosmetic use.
For its intended application in topical products, this compound is considered safe. It is not a skin irritant or sensitizer in typical concentrations. As with any raw material, adherence to good manufacturing practices and handling procedures outlined in the Safety Data Sheet (SDS) is essential.
Conclusion
This compound is a high-performance emollient whose value is derived directly from its branched-chain molecular structure. Its key physicochemical properties—including low volatility, high lipophilicity, and low viscosity—make it an ideal ingredient for creating aesthetically pleasing and effective cosmetic and pharmaceutical formulations. The robust analytical methods outlined in this guide provide the necessary framework for its quality control, ensuring batch-to-batch consistency and reliable performance. As a formulation scientist, understanding the interplay between these chemical properties and their functional outcomes is paramount to successful product development.
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Synthesis of 2-Ethylhexyl Decanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthesis of 2-Ethylhexyl Decanoate, an ester with significant applications in the pharmaceutical, cosmetic, and lubricant industries. This document outlines both enzymatic and chemical synthesis pathways, offering in-depth procedural knowledge, mechanistic insights, and process optimization strategies. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis process. All protocols are designed as self-validating systems, and all claims are substantiated with citations to authoritative sources.
Introduction
This compound is a branched-chain fatty acid ester valued for its emollient properties, low volatility, and excellent lubricity. These characteristics make it a desirable component in topical pharmaceutical formulations, as a non-occlusive skin-conditioning agent, and as a high-performance lubricant base oil. The synthesis of this ester can be approached through several routes, each with its own set of advantages and challenges. This guide will focus on the two primary methodologies: lipase-catalyzed enzymatic synthesis and traditional chemical esterification.
Part 1: Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods, operating under mild reaction conditions and minimizing byproduct formation. Lipases, particularly immobilized forms, are the biocatalysts of choice for this transformation.
The Underlying Science: Lipase-Catalyzed Esterification
The enzymatic synthesis of this compound from decanoic acid and 2-ethylhexanol is a reversible esterification reaction. The most commonly employed mechanism for this lipase-catalyzed reaction is the Ping-Pong Bi-Bi mechanism.[1]
Mechanism Insights:
-
Acylation: The lipase's active site first acylates with the decanoic acid, forming an acyl-enzyme intermediate and releasing a molecule of water.
-
Deacylation: The 2-ethylhexanol then enters the active site and reacts with the acyl-enzyme intermediate, leading to the formation of the this compound ester and the regeneration of the free enzyme.
The use of an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), is highly advantageous. Immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing for catalyst reuse and a simplified purification process.[1]
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol is a representative procedure adapted from established methods for similar long-chain ester syntheses.[1]
Materials:
-
Decanoic acid (≥98% purity)
-
2-Ethylhexanol (≥99% purity)
-
Immobilized Lipase (e.g., Novozym® 435)
-
n-Hexane (anhydrous, ≥95% purity) or other suitable organic solvent (optional, for solvent-based reactions)
-
Molecular sieves (3Å or 4Å) or silica gel (for water removal)[1]
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine decanoic acid and 2-ethylhexanol. A slight molar excess of one of the reactants, typically the alcohol, can be used to shift the equilibrium towards the product. A common starting point is a 1:1.1 molar ratio of decanoic acid to 2-ethylhexanol.
-
Solvent and Water Removal (Optional but Recommended): For a solvent-based reaction, add n-hexane to dissolve the reactants (e.g., to a concentration of 0.5 M). To drive the equilibrium towards ester formation, add a water adsorbent such as molecular sieves or silica gel (approximately 10% w/w of the limiting reactant).[1] For a solvent-free system, proceed without the addition of a solvent, which is often preferred for a greener process and higher volumetric productivity.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.[1]
-
Reaction: Stir the mixture at a constant temperature. The optimal temperature is enzyme-dependent but typically falls within the range of 40-60°C for Novozym® 435.[1] Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 8-24 hours or until equilibrium is reached.
-
Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The recovered enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.
-
Purification:
-
Solvent Removal: If a solvent was used, remove it using a rotary evaporator.
-
Neutralization: Wash the crude product with a 5% sodium bicarbonate solution in a separatory funnel to remove any unreacted decanoic acid. Repeat the washing until the aqueous layer is neutral.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: For high-purity product, the crude ester can be further purified by vacuum distillation.[2][3]
-
Data Presentation: Optimizing Reaction Parameters
The yield of this compound is influenced by several factors. The following table summarizes typical ranges for key parameters in lipase-catalyzed esterification:
| Parameter | Typical Range | Rationale & Impact on Yield |
| Temperature | 40 - 60 °C | Increases reaction rate, but temperatures above the optimum can lead to enzyme denaturation and reduced activity.[4] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 | An excess of alcohol can shift the equilibrium towards the product side, increasing the yield. |
| Enzyme Loading | 5 - 10% (w/w) | Higher enzyme concentration increases the reaction rate, but also the cost. |
| Solvent | Solvent-free or n-Hexane | Solvent-free systems are greener and offer higher productivity. Solvents can reduce viscosity and improve mass transfer. |
| Water Removal | Molecular Sieves, Silica Gel, Vacuum | Removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards ester formation.[1] |
Part 2: Chemical Synthesis of this compound
Traditional chemical synthesis, while often requiring more stringent conditions, remains a robust and widely used method for ester production.
The Underlying Science: Fischer Esterification and Transesterification
Fischer Esterification: This is a classic acid-catalyzed esterification reaction between a carboxylic acid (decanoic acid) and an alcohol (2-ethylhexanol). The reaction is reversible and requires the removal of water to proceed to completion.
Mechanism Insights:
-
Protonation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the decanoic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the 2-ethylhexanol attacks the protonated carbonyl carbon.
-
Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is then eliminated.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the ester.
Transesterification: An alternative chemical route involves the reaction of a decanoic acid ester (e.g., methyl decanoate) with 2-ethylhexanol in the presence of an acid or base catalyst.[5] This method is particularly useful if methyl decanoate is a more readily available starting material.
Experimental Protocol: Chemical Synthesis (Fischer Esterification)
Materials:
-
Decanoic acid (≥98% purity)
-
2-Ethylhexanol (≥99% purity)
-
p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst
-
Toluene or another suitable azeotroping solvent
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine decanoic acid, 2-ethylhexanol (a slight molar excess, e.g., 1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add toluene as a solvent to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted decanoic acid.
-
Washing and Drying: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the toluene using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product with high purity.
Visualization of Synthesis Pathways
Enzymatic Synthesis Workflow:
Caption: Workflow for the enzymatic synthesis of this compound.
Chemical Synthesis (Fischer Esterification) Workflow:
Caption: Workflow for the chemical synthesis of this compound via Fischer Esterification.
Part 3: Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Analytical Techniques
-
Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a primary technique for monitoring reaction progress and assessing the final product's purity. A non-polar capillary column is typically used.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the molecular weight and structure of the ester by analyzing its fragmentation pattern.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule, allowing for structural confirmation. The spectrum would show characteristic signals for the ethyl and hexyl groups of the alcohol moiety and the decanoate chain.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the ester group will have a characteristic downfield shift.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl group (C=O).
Expected Analytical Data (Predicted)
Predicted ¹H NMR (CDCl₃):
-
A triplet around 0.9 ppm corresponding to the two terminal methyl groups.
-
A multiplet in the range of 1.2-1.7 ppm for the numerous methylene protons in the decanoate and 2-ethylhexyl chains.
-
A triplet around 2.3 ppm for the methylene group adjacent to the carbonyl group of the decanoate moiety.
-
A doublet of doublets or a multiplet around 4.0-4.1 ppm for the methylene protons of the -OCH₂- group.
Predicted ¹³C NMR (CDCl₃):
-
A signal around 174 ppm for the carbonyl carbon of the ester.
-
Signals in the range of 60-70 ppm for the carbon of the -OCH₂- group.
-
A series of signals in the aliphatic region (10-40 ppm) for the remaining carbons of the decanoate and 2-ethylhexyl chains.
Predicted GC-MS Fragmentation:
The mass spectrum would show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would likely include characteristic losses of the alkoxy group and fragments corresponding to the decanoyl cation.
Part 4: Industrial Production and Applications
The industrial-scale production of this compound generally favors the chemical synthesis route due to its scalability and cost-effectiveness.[8] The process is typically carried out in large batch or continuous reactors.
Industrial Process Considerations:
-
Catalyst: While strong mineral acids are effective, solid acid catalysts are increasingly used to simplify separation and reduce corrosion.
-
Water Removal: Efficient removal of water is critical for high conversion and is often achieved through azeotropic distillation or by operating under vacuum.
-
Purification: Multi-stage distillation is employed to achieve the high purity required for cosmetic and pharmaceutical applications.[2]
Key Applications:
-
Cosmetics and Personal Care: Used as an emollient, skin-conditioning agent, and solvent in a wide range of products.
-
Pharmaceuticals: Employed in topical formulations to improve spreadability and skin feel.
-
Lubricants: Serves as a base oil or additive in high-performance lubricants due to its good thermal stability and low-temperature properties.[9]
Conclusion
The synthesis of this compound can be effectively achieved through both enzymatic and chemical pathways. The choice of method depends on the desired scale of production, purity requirements, and economic and environmental considerations. Enzymatic synthesis offers a green and selective route, ideal for high-value applications, while chemical synthesis provides a robust and scalable process for bulk production. This guide has provided the foundational knowledge and detailed protocols necessary for researchers and developers to successfully synthesize and characterize this versatile ester.
References
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Ikpaki, C. F., Dagde, K. K., Goodhead, T. O., & Elelu, M. C. (2021). Plant Design for the Production of 2-Ethylhexanol from Propylene and Synthesis Gas. Scholars Journal of Engineering and Technology, 9(2), 23-34. [Link]
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Daneshfar, A., Ghaziaskar, H. S., Shiri, L., Manafi, M. H., Nikorazm, M., & Abassi, S. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 37(3), 279-284. [Link]
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Brooner, A. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Proliferator-Activated Receptor Gamma. Eagle Scholar. [Link]
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Wang, C., et al. (2015). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry, 17(5), 2937-2946. [Link]
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Vitali, M., et al. (1993). Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. Journal of AOAC International. [Link]
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Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]
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S, S., et al. (2016). GAS CHROMATOGRAPHY-MASS SPECTROSCOPY STUDIES ON ETHANOLIC EXTRACT OF DRIED LEAVES OF CATHARANTHUS ROSEUS. International Journal of Pharmaceutical Sciences and Research. [Link]
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Lye, J. W., et al. (2021). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Catalysts. [Link]
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Awual, M. R., et al. (2019). Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation. ResearchGate. [Link]
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Santacesaria, E., et al. (2019). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. ResearchGate. [Link]
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2-Ethylhexyl decanoate mechanism of action in formulations
An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl Decanoate in Formulations
Introduction
In the landscape of cosmetic and pharmaceutical formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory profile. Among the vast class of emollients, this compound, an ester of 2-Ethylhexanol and Decanoic Acid, has established itself as a versatile and high-performance ingredient. This guide provides a detailed exploration of its multifaceted mechanism of action, moving beyond its primary classification as an emollient to dissect its role as a solvent, a potential penetration enhancer, and a key modulator of product aesthetics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental frameworks to support formulation development.
Section 1: Foundational Molecular and Physicochemical Profile
Understanding the behavior of this compound in a formulation begins with its molecular structure. It is a branched-chain saturated fatty acid ester, a characteristic that imparts significant resistance to oxidation and rancidity compared to unsaturated esters.[1] This inherent stability is a cornerstone of its utility in creating robust formulations with extended shelf life. The branched nature of the 2-ethylhexyl group inhibits crystallization, allowing it to remain a clear, low-viscosity liquid over a broad temperature range.[1][2]
| Property | Value | Source(s) |
| CAS Number | 73947-30-5 | [3] |
| Molecular Formula | C18H36O2 | [4] |
| Molecular Weight | 284.48 g/mol | [5] |
| Appearance | Clear, colorless liquid | [6][7] |
| Primary Functions | Skin conditioning agent, Emollient, Fragrance ingredient | [6][8][9] |
Upon topical application, esters like this compound can undergo chemical or enzymatic hydrolysis on the skin's surface or within the stratum corneum, breaking down into their constituent parts: 2-ethylhexanol and decanoic acid.[10][11] This metabolic fate is a critical consideration for both its mechanism of action and its toxicological profile.
Section 2: The Core Mechanism: Emolliency and Stratum Corneum Integrity
The primary function of this compound is as a skin conditioning agent and emollient.[8] Its mechanism of action in this capacity is intrinsically linked to the structure and function of the stratum corneum (SC), the outermost layer of the epidermis.
Interaction with the Stratum Corneum Lipid Matrix
The SC is often described by the "brick and mortar" model, where the corneocytes ("bricks") are embedded in a continuous lipid matrix ("mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is the principal barrier to transepidermal water loss (TEWL).[12] As a lipophilic ester, this compound is highly compatible with this matrix. When applied, it spreads rapidly and intercalates within the intercellular lipid lamellae. This action serves two purposes:
-
Barrier Reinforcement: It forms a thin, semi-occlusive film on the skin's surface, which physically slows the rate of water evaporation from the skin.[13]
-
Lipid Fluidization: The branched structure of the molecule can introduce subtle disorder into the highly organized lipid layers. This fluidization effect can increase the skin's flexibility and softness, contributing to a smoother, more pleasant skin feel.[14][15]
Caption: Workflow for Skin Barrier Function Analysis.
Section 3: Role as a Formulation Vehicle and Aesthetic Modifier
Beyond its direct interaction with the skin, this compound plays a crucial role as a solvent and aesthetic modifier within the formulation itself.
Solubilizing Capacity
As a low-volatility, non-polar solvent, it is highly effective at dissolving lipophilic active ingredients, UV filters (e.g., octocrylene), and various fragrance components. [2][7][16]This ensures a homogenous distribution of these ingredients throughout the product, preventing crystallization and maintaining stability. The choice of vehicle is critical for ensuring that an active ingredient can be effectively solubilized and subsequently partition into the stratum corneum. [14]
Sensory Profile and Spreadability
The sensory characteristics of a topical product are paramount for consumer acceptance. This compound is prized for its light, non-greasy feel and excellent spreadability. Its branched structure and low viscosity reduce drag, allowing formulations to glide smoothly across the skin, leaving a soft, velvety after-feel. This makes it a superior alternative to heavier oils or silicones in formulations where a light, elegant texture is desired. [17]
Section 4: The Penetration Enhancement Mechanism
A more advanced function of certain excipients is their ability to act as penetration enhancers, reversibly reducing the barrier function of the SC to facilitate the delivery of active ingredients to deeper skin layers. [18][19]Fatty acid esters like this compound are known to possess this capability.
The primary mechanism for this enhancement is the fluidization of intercellular lipids . [14]By inserting itself into the lipid lamellae, this compound disrupts the tightly packed, ordered structure. This creates more fluid regions, or "pools," within the lipid matrix, increasing the diffusion coefficient for a co-formulated active ingredient. This transient and reversible disruption of the barrier allows molecules that would otherwise be unable to penetrate the SC to pass through. [15][20]
Experimental Protocol: In Vitro Permeation Testing (IVPT)
The gold standard for evaluating penetration enhancement is the use of a Franz diffusion cell.
Objective: To determine if this compound enhances the dermal penetration of a model active ingredient.
Methodology:
-
Skin Preparation: Use excised human or porcine skin, mounting it on a Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Create two formulations: a control vehicle and a test vehicle containing this compound. Both formulations should contain the same concentration of the model active ingredient.
-
Application: Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.
-
Sampling: The receptor compartment is filled with a phosphate-buffered saline solution, maintained at 32°C. At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with fresh fluid.
-
Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS. [21][22]6. Data Analysis: Plot the cumulative amount of the active permeated per unit area versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated as the flux from the test formulation divided by the flux from the control formulation. An ER greater than 1 indicates penetration enhancement.
Caption: Workflow and Mechanism for In Vitro Permeation Testing (IVPT).
Section 5: Safety and Toxicological Profile
The CIR Expert Panel has assessed alkyl ethylhexanoates, concluding they are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating. [8][23]The primary toxicological consideration stems from its hydrolysis product, 2-ethylhexanol.
-
Systemic Toxicity: 2-ethylhexanol has been reported to cause developmental toxicity in animal studies at high oral doses. [10]However, the risk associated with cosmetic use of its esters is considered low. This is because the metabolic conversion process and dermal absorption rates are not expected to generate 2-ethylhexanoic acid (the metabolite of 2-ethylhexanol) at levels sufficient to trigger toxicological effects. [8][11]* Local Toxicity: this compound itself is considered to have low acute oral and dermal toxicity. [10]While some related alkyl ethylhexanoates have shown potential for skin irritation at high concentrations, formulations are designed to be non-irritating. [10][13]
Toxicological Endpoint Species Result Conclusion Acute Oral Toxicity (LD50) Rat >2000 mg/kg bw Low acute toxicity Acute Dermal Toxicity (LD50) Rabbit >2000 mg/kg bw Low dermal toxicity | Skin Irritation | Human/Rabbit | Non-irritating to slight irritation depending on concentration | Generally considered non-irritating in final formulations |
(Data synthesized from NICNAS and CIR reports)[10][23]
Conclusion
This compound is a multifunctional ingredient whose mechanism of action extends well beyond simple emolliency. Its efficacy in formulations is a result of a synergistic interplay between its physicochemical properties and its interaction with the skin. It simultaneously improves skin barrier function by reducing TEWL, enhances the aesthetic qualities of a formulation by providing a light and elegant skin feel, and acts as a critical solvent for lipophilic actives. Furthermore, its ability to fluidize the stratum corneum's lipid matrix presents a compelling mechanism for enhancing the penetration of active ingredients. A thorough understanding of these mechanisms, validated through robust experimental protocols, allows formulation scientists to harness the full potential of this compound to create superior topical products.
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Benchchem. (n.d.). Enhancing Skin Penetration of 2-Ethylhexyl Docosanoate. Technical Support Center. 14
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NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Australian Government Department of Health. 10
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PubMed. (2013). Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate in selected soft drinks, syringes, and milk powder. 22
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An In-depth Technical Guide to the Hydrolysis and Stability of 2-Ethylhexyl Decanoate
This guide provides a comprehensive technical overview of the hydrolysis and stability of 2-Ethylhexyl decanoate, a widely used ester in the pharmaceutical, cosmetic, and industrial sectors. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of its degradation, outlines robust methodologies for stability assessment, and offers insights into ensuring its integrity in various formulations.
Introduction to this compound
This compound (CAS No. 73947-30-5) is the ester formed from the reaction of 2-ethylhexanol and decanoic acid.[1][2] Its chemical structure, characterized by a branched alkyl chain and a medium-length fatty acid, imparts desirable properties such as low viscosity, good spreadability, and excellent solvency. These attributes have led to its extensive use as an emollient in topical drug formulations, a skin conditioning agent in cosmetics, and a lubricant basestock.[3] Understanding the chemical stability of this compound is paramount, as its degradation can significantly impact the safety, efficacy, and shelf-life of the final product. The primary degradation pathway for esters like this compound is hydrolysis, which involves the cleavage of the ester bond to yield the parent alcohol and carboxylic acid.[4][5]
The Chemistry of this compound Hydrolysis
The hydrolysis of this compound is a chemical reaction in which a water molecule cleaves the ester linkage, resulting in the formation of decanoic acid and 2-ethylhexanol. This reaction can be catalyzed by the presence of acids or bases, and its rate is influenced by factors such as temperature, pH, and the presence of other reactive species.[6][7]
Acid-Catalyzed Hydrolysis
In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[4] This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-ethylhexanol yield the protonated decanoic acid, which then deprotonates to give the final carboxylic acid product. Acid-catalyzed hydrolysis is a reversible reaction.[4][5]
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[4] The expulsion of the 2-ethylhexoxide leaving group results in the formation of decanoic acid, which is then deprotonated by the alkoxide to form the carboxylate salt and 2-ethylhexanol. This reaction is essentially irreversible because the final deprotonation step is highly favorable.[4]
Caption: Mechanisms of Acid- and Base-Catalyzed Hydrolysis of this compound.
A Framework for Stability Testing
A comprehensive stability testing program for this compound is essential to understand its degradation profile and establish a reliable shelf-life for products in which it is a component. This program should include forced degradation studies and long-term stability testing under various environmental conditions, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the substance to identify potential degradation products and pathways.[11][12][13] These studies are crucial for developing and validating a stability-indicating analytical method.[11][14]
| Stress Condition | Proposed Experimental Parameters | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Decanoic acid, 2-ethylhexanol |
| Basic Hydrolysis | 0.1 M NaOH at 40°C for 12-24 hours | Sodium decanoate, 2-ethylhexanol |
| Oxidative Degradation | 3% H₂O₂ at 40°C for 24 hours | Potential oxidation products of the alkyl chains |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)[8] | Potential photo-degradation products |
| Thermal Degradation | 70°C for 7 days | Decanoic acid, 2-ethylhexanol, and other potential thermal decomposition products |
Long-Term Stability Studies
Long-term stability studies are conducted under recommended storage conditions to evaluate the thermal stability and sensitivity to moisture of the substance over an extended period.[8][15] The storage conditions are selected based on the climatic zone where the product will be marketed.[8][15]
| Climatic Zone | Storage Condition | Minimum Duration |
| Zone I (Temperate) | 21°C ± 2°C / 45% RH ± 5% RH | 12 months |
| Zone II (Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: Stability-Indicating HPLC Method
A robust stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products and any impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Caption: Experimental Workflow for Stability-Indicating HPLC Analysis.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound reference standard in acetonitrile.
-
Prepare stock solutions of the expected degradation products (decanoic acid and 2-ethylhexanol) in acetonitrile.
-
For analysis, dilute the test samples and reference solutions to an appropriate concentration with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity will be demonstrated by the separation of the main peak from degradation products and any placebo components. Peak purity analysis using a photodiode array detector is recommended.[11]
-
Interpretation of Stability Data and Formulation Strategies
The data generated from the stability studies will provide a comprehensive understanding of the degradation profile of this compound. A decrease in the assay of this compound with a corresponding increase in the levels of decanoic acid and 2-ethylhexanol will confirm the hydrolytic degradation pathway.
To enhance the stability of this compound in formulations, the following strategies can be considered:
-
pH Control: Maintaining the pH of aqueous formulations in the slightly acidic to neutral range (pH 4-6) can minimize both acid- and base-catalyzed hydrolysis.
-
Moisture Control: For solid or non-aqueous formulations, minimizing exposure to moisture through appropriate packaging and desiccants can prevent hydrolysis.
-
Use of Antioxidants: If oxidative degradation is observed, the inclusion of antioxidants may be necessary.
-
Excipient Compatibility: Conduct compatibility studies with other formulation excipients to ensure they do not promote the degradation of this compound.
Conclusion
A thorough understanding of the hydrolysis and stability of this compound is critical for the development of safe, effective, and stable pharmaceutical and cosmetic products. By implementing a robust stability testing program based on sound scientific principles and regulatory guidelines, and by employing validated analytical methodology, researchers can confidently assess the shelf-life of their formulations and implement strategies to mitigate degradation.
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An In-depth Technical Guide to the Toxicological Profile of 2-Ethylhexyl Decanoate
Introduction
2-Ethylhexyl decanoate, a branched-chain ester, is a common ingredient in cosmetic and personal care products, valued for its emollient and skin-conditioning properties.[1] As with any chemical intended for human use, a thorough understanding of its toxicological profile is paramount for ensuring consumer safety and guiding product formulation. This technical guide provides a comprehensive analysis of the available toxicological data on this compound and related 2-ethylhexyl esters. We will delve into its metabolic fate, acute and chronic toxicity, irritation and sensitization potential, genotoxicity, carcinogenicity, and reproductive and developmental effects, offering a holistic view for researchers, scientists, and drug development professionals.
The toxicological assessment of this compound is often informed by data on a group of structurally similar 2-ethylhexyl esters, as they are anticipated to share a common metabolic pathway, hydrolyzing to 2-ethylhexanol (2-EH) and the corresponding fatty acid.[1] The systemic toxicity of these esters is therefore largely influenced by the toxicological properties of 2-EH.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Chemical Formula | C18H36O2 | [2] |
| Molecular Weight | 284.48 g/mol | [2] |
| Physical State | Liquid | [3] |
| Appearance | Light yellow | [3] |
| Odor | Slight | [3] |
| Melting Point | -55 °C / -67 °F | [3] |
| Boiling Point | 212 °C / 413.6 °F | [3] |
| Flash Point | 215 °C / 419 °F | [3] |
| Water Solubility | Insoluble | [4] |
| log Pow | 3.74 | [3] |
Metabolism and Toxicokinetics
The primary metabolic pathway for 2-ethylhexyl esters, including this compound, is hydrolysis to 2-ethylhexanol (2-EH) and the corresponding fatty acid, in this case, decanoic acid.[1] This enzymatic process is expected to occur in the body. The systemic exposure and potential toxicity are therefore largely dictated by the properties of these metabolites.
2-EH is further metabolized through oxidation to 2-ethylhexanoic acid and subsequent metabolites, which are then primarily excreted in the urine.[5][6] Studies on the metabolism of di(2-ethylhexyl) adipate (DEHA) in humans have shown that the parent molecule is not found in plasma, but its metabolite, 2-ethylhexanoic acid, is detected.[7] This supports the understanding that the ester is rapidly hydrolyzed.
Caption: Metabolic pathway of this compound.
Acute Toxicity
The acute toxicity of 2-ethylhexyl esters is generally low across oral, dermal, and inhalation routes of exposure.
| Route | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | > 2000 mg/kg bw | [8] |
| Dermal | Rat, Rabbit | LD50 | > 2000 mg/kg bw | [8] |
| Inhalation | Rat | LC50 (4h) | > 5.7 mg/L (for 2-ethylhexyl oleate) | [9] |
No acute toxicity information is available specifically for this compound, but the data on related esters suggest a low order of acute toxicity.[4]
Skin and Eye Irritation
Skin Irritation
Based on animal studies with several 2-ethylhexyl esters, these chemicals may be slight skin irritants, but the effects are not sufficient to warrant a hazard classification.[9] In a study with human volunteers, a 50% solution and the undiluted form of C8-C16 fatty acid 2-ethylhexyl esters did not induce any skin reactions after one hour of epidermal exposure.[9]
Eye Irritation
2-Ethylhexyl esters may be slight eye irritants.[9] In studies with 2-ethylhexyl laurate and 2-ethylhexyl cocoate in rabbits, slight irritation was observed, but all effects were fully reversible within 24-48 hours.[9] An in vitro study using the hen's egg test on the chorioallantoic membrane (HET-CAM assay) for 2-ethylhexyl stearate concluded that the chemical was non-irritating.[9]
Sensitization
The available data from a guinea pig maximisation test (GPMT) conducted with C16-18 fatty acid 2-ethylhexyl esters indicate that these chemicals are not skin sensitizers.[9] No skin sensitization reactions were reported in the animals tested.[9]
Repeated Dose Toxicity
Repeated oral exposure to 2-ethylhexyl esters is not expected to cause serious damage to health.[9] A 28-day repeated oral dose toxicity study in rats with 2-ethylhexyl stearate at doses up to 1000 mg/kg bw/day showed no clinical signs of toxicity.[9] Similarly, a 28-day study with C8-C16 fatty acid 2-ethylhexyl esters at doses up to 1000 mg/kg bw/day also reported no clinical signs of toxicity or significant differences in various health parameters between treated and control groups.[9]
Genotoxicity
Based on a weight of evidence from both in vitro and in vivo studies, 2-ethylhexyl esters are not considered to be genotoxic.[9] Negative results were observed in Ames tests and in vivo micronucleus assays for various 2-ethylhexyl esters.[9] Furthermore, the hydrolysis products, including 2-EH and the fatty acids, are also not expected to be genotoxic.[9]
Caption: Genotoxicity testing workflow for 2-Ethylhexyl Esters.
Carcinogenicity
While no specific carcinogenicity studies are available for this compound, the fatty acid hydrolysis products are not expected to be carcinogenic.[9] The common hydrolysis product, 2-EH, was not found to be carcinogenic in a two-year oral gavage study in rats.[9]
However, it is important to note that some compounds containing a 2-ethylhexyl moiety, such as di(2-ethylhexyl)phthalate (DEHP), have been associated with an increased incidence of hepatocellular neoplasms in rodents.[10] The mechanism is thought to be related to peroxisome proliferation, a process to which rodents are particularly sensitive and humans are considered refractory.[11] Therefore, the relevance of these findings to human cancer risk is debatable.[11]
Reproductive and Developmental Toxicity
The critical health effect for risk characterization of 2-ethylhexyl esters relates to the potential for developmental effects due to metabolism to 2-EH.[9]
In a developmental toxicity study in rats with 2-ethylhexyl stearate, no treatment-related developmental or teratogenic effects were observed up to 1000 mg/kg bw/day, which was the No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity.[9] However, statistically significant increases in fetal skeletal retardations (lack of ossification) were observed at 100 mg/kg bw/day and 1000 mg/kg bw/day.[9]
The hydrolysis product, 2-EH, has been reported to cause developmental toxicity in rats, including reduced fetal body weights and skeletal malformations, in the absence of marked maternal toxicity.[9] The NOAEL for developmental toxicity of 2-EH was reported to be 130 mg/kg bw/day.[8][9] Based on the proportion of 2-EH formed from the hydrolysis of different 2-ethylhexyl esters, the equivalent doses of the esters to reach this level of toxicity are estimated to be in the range of 270-450 mg/kg bw/day.[9]
Regulatory Status and Exposure
Currently, there are no specific restrictions in Australia on the use of 2-ethylhexyl esters in cosmetics or domestic products.[1][9] No specific exposure standards are available for this group of chemicals.[9] A quantitative risk assessment conducted by the Australian government concluded that there is no unacceptable risk from the use of cosmetic products containing 2-ethylhexyl esters at likely use concentrations.[1]
Conclusion
The toxicological profile of this compound, as inferred from data on a group of related 2-ethylhexyl esters, indicates a low order of acute toxicity and it is not considered to be a skin sensitizer or genotoxic. It may be a slight skin and eye irritant. The primary toxicological concern is related to the potential for developmental effects due to its hydrolysis to 2-ethylhexanol. However, risk assessments suggest that at current use concentrations in cosmetic and personal care products, the exposure levels are not expected to pose an unacceptable risk to human health. As with all chemical ingredients, adherence to good manufacturing practices and formulation guidelines is essential to ensure consumer safety.
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). 2-Propenoic acid, 2-ethylhexyl ester: Human health tier II assessment. Australian Government Department of Health. [Link]
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Organisation for Economic Co-operation and Development (OECD). (n.d.). SIDS Initial Assessment Profile: 2-Ethylhexyl Acetate. [Link]
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Kluwe, W. M., Haseman, J. K., & Huff, J. E. (1983). Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice. Journal of Toxicology and Environmental Health, 12(4-6), 691–708. [Link]
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Api, A. M., et al. (2016). RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. Food and Chemical Toxicology, 97, S119–S128. [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Waxy esters of 2-ethylhexanol: Human health tier III assessment. Australian Government Department of Health. [Link]
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Ceway. (2025). July Regulatory Roundup. [Link]
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Wang, Y., et al. (2024). A novel perspective on di-hexyl phthalate (2-ethylhexyl)-induced reproductive toxicity in females: Lipopolysaccharide synergizes with mono-2-ethylhexyl ester to cause inflammatory apoptosis rather than autophagy in ovarian granulosa cells. Ecotoxicology and Environmental Safety, 276, 116319. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biodegradation Pathways of 2-Ethylhexyl Esters
Abstract
2-Ethylhexyl esters, particularly di(2-ethylhexyl) phthalate (DEHP), are ubiquitous plasticizers used to impart flexibility to polymers like polyvinyl chloride (PVC). Their widespread use and weak bonding to the polymer matrix lead to significant environmental leaching, posing risks to ecosystems and human health. Understanding the microbial degradation of these compounds is paramount for developing effective bioremediation strategies. This guide provides a detailed examination of the biochemical pathways involved in the breakdown of 2-Ethylhexyl esters, the key microorganisms and enzymes responsible, and the experimental methodologies used to elucidate these processes. We synthesize data from authoritative sources to present a comprehensive overview for researchers and professionals in environmental science and drug development.
Introduction: The Environmental Fate of 2-Ethylhexyl Esters
2-Ethylhexyl esters are diesters of a corresponding carboxylic acid and 2-ethylhexanol. The most prominent member of this class is di(2-ethylhexyl) phthalate (DEHP), a compound produced on a massive scale for use in PVC products, including medical devices, food packaging, and building materials.[1][2] Due to its physical, non-covalent incorporation into the plastic, DEHP readily leaches into the environment, leading to widespread contamination of soil, water, and sediment.[3] Classified as an endocrine disruptor, DEHP's presence in the environment is a significant concern.[1]
While abiotic processes like photolysis and hydrolysis occur, they are extremely slow.[4] The primary route for the environmental removal of these esters is microbial biodegradation.[4] Numerous microorganisms have evolved enzymatic machinery to utilize these synthetic compounds as a source of carbon and energy. This guide will focus on the step-by-step enzymatic cascade that results in the complete mineralization of 2-Ethylhexyl esters.
The Core Biodegradation Pathway: A Two-Stage Process
The microbial degradation of 2-Ethylhexyl esters is not a single reaction but a multi-step metabolic pathway. It can be broadly categorized into two principal stages:
-
Stage 1: Enzymatic Hydrolysis: The initial and often rate-limiting step is the cleavage of the two ester bonds.
-
Stage 2: Metabolite Mineralization: The resulting products—2-ethylhexanol and the parent acid (e.g., phthalic acid)—are then funneled into central metabolic pathways.
Stage 1: Sequential Hydrolysis of Ester Bonds
The biodegradation of a 2-Ethylhexyl diester, using DEHP as the model compound, commences with the sequential hydrolysis of its ester linkages. This process is catalyzed by non-specific hydrolases, particularly esterases and lipases.[5][6]
-
First Hydrolysis: A hydrolase attacks one of the ester bonds of DEHP, releasing one molecule of 2-ethylhexanol and forming the intermediate mono(2-ethylhexyl) phthalate (MEHP).[7][8]
-
Second Hydrolysis: A second hydrolase, or the same enzyme, then cleaves the remaining ester bond in MEHP. This releases a second molecule of 2-ethylhexanol and phthalic acid (PA).[9]
This de-esterification pathway is the universally recognized route for the initial breakdown of DEHP and other phthalate esters.[10]
A variety of bacterial strains have been identified that carry out this crucial first step, including species of Gordonia, Rhodococcus, Achromobacter, Pseudomonas, and Enterobacter.[1][4][10] Researchers have isolated specific enzymes capable of these reactions, such as the esterase GoEst15 and the MEHP hydrolase GoEstM1 from Gordonia sp. strain 5F, which together can completely degrade a wide range of phthalate esters to phthalic acid.[9]
Stage 2: Degradation of 2-Ethylhexanol
The released 2-ethylhexanol, a branched-chain alcohol, is a volatile organic compound (VOC) that is subsequently metabolized by many of the same microorganisms.[11][12] The degradation pathway involves a two-step oxidation to its corresponding carboxylic acid, a process common for alcohols.
-
Oxidation to Aldehyde: 2-ethylhexanol is first oxidized to 2-ethylhexanal by an alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The intermediate 2-ethylhexanal is then rapidly oxidized to 2-ethylhexanoic acid by an aldehyde dehydrogenase.[11]
2-ethylhexanoic acid is more resistant to further degradation than straight-chain fatty acids due to the ethyl branch at the C-2 position, which sterically hinders the standard β-oxidation pathway.[11] However, microorganisms have evolved alternative omega (ω) and beta (β) oxidation pathways to break it down further. Urinary metabolites identified in rats, for instance, include 5-hydroxy-2-ethylhexanoic acid, 6-hydroxy-2-ethylhexanoic acid, and 2-ethyladipic acid, indicating that multiple oxidative attacks occur on the carbon chain.[13]
Stage 2: Degradation of Phthalic Acid
Phthalic acid is a common intermediate in the degradation of all phthalate esters. It is typically channeled into the protocatechuate pathway. This involves conversion to protocatechuic acid, which is then cleaved and funneled into the tricarboxylic acid (TCA) cycle for complete mineralization to CO₂ and H₂O.[8][14] Some pathways also show the conversion of phthalic acid to benzoic acid before further degradation.[3]
Key Microorganisms and Optimal Degradation Conditions
The efficiency of biodegradation is highly dependent on the microbial species present and environmental conditions. Numerous studies have isolated potent bacterial consortia and pure strains capable of degrading DEHP at high concentrations.
Table 1: DEHP Biodegradation Efficiency by Various Microbial Systems
| Microorganism/Consortium | Initial DEHP Conc. (mg/L) | Temperature (°C) | pH | Time | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| Consortium K1 (Unclassified Comamonadaceae, Achromobacter, Pseudomonas) | 420 | 31.4 | 7.3 | - | Optimal | [10] |
| Consortium LF (Gordonia sp., Rhodococcus sp., Achromobacter sp.) | 1000 | 30 | 6.0 | 48 h | 93.8 | [4] |
| Enterobacter spp. YC-IL1 | 50-400 | 30 | 7.0 | 7 days | 100 | [1] |
| Gordonia terrae RL-JC02 | - | - | 5.0 | 72 h | 86 |[10] |
As shown in Table 1, optimal conditions for DEHP degradation are typically found in the mesophilic temperature range (30-35 °C) and near-neutral pH (6.0-7.3).[1][4] However, some strains, like Enterobacter YC-IL1, demonstrate acid tolerance, which is advantageous for bioremediation in acidic soils.[1] The degradation kinetics often follow a first-order model, especially at concentrations between 100 and 3000 mg/L.[4][10]
Experimental Methodologies for Studying Biodegradation
Elucidating the biodegradation pathways of 2-Ethylhexyl esters requires a combination of microbiological and analytical techniques. A typical workflow involves isolating degrading microbes, conducting degradation experiments, and identifying the metabolic byproducts.
Protocol 1: Aerobic Biodegradation Assay
This protocol describes a standard laboratory procedure to quantify the degradation of a 2-Ethylhexyl ester by an isolated microbial strain.
Objective: To determine the degradation rate and identify intermediates of DEHP by Enterobacter spp. YC-IL1.
Materials:
-
Minimal Salts Medium (MSM), pH 7.0.
-
DEHP stock solution (e.g., 10 g/L in a suitable solvent like acetone, sterile-filtered).
-
Isolated bacterial culture (Enterobacter spp. YC-IL1), pre-grown and washed.
-
Sterile 250 mL Erlenmeyer flasks.
-
Incubator shaker (30 °C, 150 rpm).
-
Ethyl acetate (HPLC grade).
-
Anhydrous sodium sulfate.
-
Rotary evaporator.
-
HPLC system with a UV detector.[2]
Procedure:
-
Media Preparation: Prepare 100 mL of MSM in each 250 mL flask. Autoclave and cool to room temperature.
-
Spiking: Add the DEHP stock solution to the flasks to achieve the desired final concentration (e.g., 100 mg/L). Allow the solvent to evaporate in a sterile fume hood.
-
Inoculation: Inoculate the flasks with the washed bacterial culture to a starting optical density (OD₆₀₀) of 0.1. Prepare a sterile control flask without inoculum to check for abiotic degradation.
-
Incubation: Place the flasks in an incubator shaker at 30 °C and 150 rpm for the duration of the experiment (e.g., 7 days).
-
Sampling: At predetermined time points (0, 1, 3, 5, 7 days), aseptically withdraw 5 mL aliquots from each flask for analysis.
-
Sample Preparation (Extraction):
-
Acidify the 5 mL sample to pH 2 with HCl.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing vigorously for 2 minutes.
-
Separate the organic (top) layer. Repeat the extraction twice more.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator.
-
Re-dissolve the residue in a known volume (e.g., 1 mL) of mobile phase for analysis.
-
-
Analysis:
-
Inject the prepared sample into an HPLC system.[2]
-
Quantify the remaining DEHP and any appearing metabolite peaks (e.g., MEHP, PA) by comparing their peak areas to those of known standards.
-
Calculate the degradation percentage relative to the initial concentration.
-
Protocol 2: Metabolite Identification using GC-MS
Objective: To identify the chemical structure of unknown metabolites produced during DEHP degradation.
Materials:
-
Extracted sample residue (from Protocol 1).
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Derivatization (if necessary): For polar metabolites like phthalic acid and hydroxylated compounds, derivatization is required to increase volatility.
-
To the dried sample extract, add 100 µL of the silylating agent (BSTFA).
-
Heat at 70 °C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized (or underivatized, for less polar compounds) sample into the GC-MS.
-
GC Conditions (Example): Use a capillary column (e.g., HP-5MS). Start with an oven temperature of 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 10 min.
-
MS Conditions (Example): Operate in electron impact (EI) mode at 70 eV. Scan a mass range of 50-550 m/z.
-
-
Identification:
-
Compare the retention times and mass fragmentation patterns of the unknown peaks to those of authentic standards.
-
If standards are unavailable, compare the obtained mass spectra with spectral libraries (e.g., NIST) for tentative identification.[14] The fragmentation pattern provides structural clues for proposing the identity of novel intermediates.
-
Conclusion
The biodegradation of 2-Ethylhexyl esters is a robust microbial process initiated by enzymatic hydrolysis of the ester bonds, yielding 2-ethylhexanol and the parent carboxylic acid. These intermediates are subsequently funneled into central metabolic pathways through a series of oxidative reactions, leading to their complete mineralization. The efficiency of this process is governed by specific microbial populations and key environmental factors such as temperature and pH. By leveraging detailed analytical protocols and controlled biodegradation assays, researchers can continue to isolate more potent microbial strains and optimize conditions for the effective bioremediation of sites contaminated with these pervasive plasticizers.
References
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IWA Publishing. (2023). Biodegradation of di(2-ethylhexyl) phthalate by a new bacterial consortium. Available at: [Link]
-
PubMed. (2023). Di-2-ethylhexyl phthalate (DEHP) degradation and microbial community change in mangrove rhizosphere gradients. Available at: [Link]
-
PLOS One. (2018). Biodegradation of di-(2-ethylhexyl) phthalate by a halotolerant consortium LF. Available at: [Link]
-
National Institutes of Health (NIH). (2020). Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria. Available at: [Link]
-
ResearchGate. (n.d.). Di-2-ethylhexyl phthalate (DEHP) degradation and microbial community change in mangrove rhizosphere gradients | Request PDF. Available at: [Link]
-
PubMed. (1973). Enzymatic hydrolysis of di-(2-ethylhexyl) phthalate by lipases. Available at: [Link]
-
ResearchGate. (n.d.). Proposed pathway for the complete degradation of di-2-ethylhexyl.... Available at: [Link]
-
ASM Journals. (n.d.). Biodegradation of 2-Ethylhexyl Nitrate by Mycobacterium austroafricanum IFP 21. Available at: [Link]
-
Sanskriti IAS. (n.d.). Use of esterase enzyme in the decomposition of plasticizers. Available at: [Link]
-
PubMed. (2017). Regioselective ester cleavage of di-(2-ethylhexyl) trimellitates by porcine liver esterase. Available at: [Link]
-
ResearchGate. (n.d.). Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4 | Request PDF. Available at: [Link]
-
PubMed. (2019). Biodegradation of Structurally Diverse Phthalate Esters by a Newly Identified Esterase with Catalytic Activity toward Di(2-ethylhexyl) Phthalate. Available at: [Link]
-
ResearchGate. (n.d.). Origin of 2-ethylhexanol as a VOC | Request PDF. Available at: [Link]
-
PubMed. (2006). Origin of 2-ethylhexanol as a VOC. Available at: [Link]
-
Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Available at: [Link]
-
PubMed. (1994). Metabolism of 2-ethylhexanol administered orally and dermally to the female Fischer 344 rat. Available at: [Link]
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An In-Depth Technical Guide to 2-Ethylhexyl Decanoate: Properties, Synthesis, and Applications in Pharmaceutical Sciences
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of pharmaceutical formulation and drug delivery, the selection of excipients is a critical determinant of a product's efficacy, stability, and safety. Among the vast array of available esters, 2-Ethylhexyl Decanoate has emerged as a compound of significant interest due to its unique physicochemical properties. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its potential applications in advanced drug delivery systems. As Senior Application Scientists, our goal is to present not just a compilation of data, but a synthesized understanding of the causality behind its utility, empowering researchers and formulators to make informed decisions in their development endeavors.
Chemical Identity and Core Properties
1.1. Nomenclature and Identification
-
IUPAC Name: this compound
-
CAS Number: 73947-30-5[1]
-
Synonyms: 2-Ethylhexyl caprate
-
Molecular Formula: C₁₈H₃₆O₂
-
Molecular Weight: 284.48 g/mol
1.2. Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in pharmaceutical formulations. These properties dictate its behavior as a solvent, its interaction with biological membranes, and its compatibility with other formulation components.
| Property | Value | Source |
| Appearance | Light yellow liquid | [2] |
| Odor | Slight | [2] |
| Boiling Point | 212 °C / 413.6 °F | [2] |
| Melting Point | -55 °C / -67 °F | [2] |
| Flash Point | 215 °C / 419 °F | [2] |
| Water Solubility | Insoluble | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.74 | [2] |
The high lipophilicity, as indicated by the logP value, and its status as a liquid at room temperature are key attributes that underpin its utility as a non-aqueous vehicle and emollient.
Synthesis of this compound: A Methodological Overview
The synthesis of this compound is typically achieved through the esterification of decanoic acid with 2-ethylhexanol. While various catalytic methods exist, enzymatic synthesis offers a greener and more specific alternative to traditional chemical catalysis.
2.1. Enzymatic Esterification: A Pathway to High Purity
The use of immobilized lipases, such as Candida antarctica lipase B (CALB), has been shown to be effective for the synthesis of similar esters.[4][5][6][7] This biocatalytic approach offers high selectivity, milder reaction conditions, and reduced by-product formation.
Experimental Protocol: Enzymatic Synthesis of this compound
Materials:
-
Decanoic acid
-
2-Ethylhexanol
-
Immobilized Candida antarctica lipase B (Novozym® 435 or equivalent)
-
Anhydrous n-hexane (or other suitable organic solvent)
-
Molecular sieves (for water removal)
-
Magnetic stirrer and hot plate
-
Reaction vessel with a condenser
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve equimolar amounts of decanoic acid and 2-ethylhexanol in anhydrous n-hexane. The concentration of reactants will influence the reaction kinetics.[6]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is a critical parameter to optimize, typically ranging from 5-10% (w/w) of the total reactants.[4]
-
Water Removal: Add activated molecular sieves to the reaction mixture to continuously remove the water produced during the esterification, thereby driving the equilibrium towards product formation.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, often between 40-60°C, with continuous stirring.[4] The progress of the reaction can be monitored by withdrawing aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination and Product Isolation: Once the desired conversion is achieved, the enzyme is removed by simple filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by washing with a mild aqueous base to remove any unreacted fatty acid, followed by washing with water to neutrality. Final purification can be achieved by vacuum distillation.
Caption: Enzymatic synthesis workflow for this compound.
Pharmaceutical Applications: A Landscape of Potential
While extensively used in the cosmetics industry for its emollient and skin-conditioning properties, the application of this compound in pharmaceuticals is an area of growing interest. Its physicochemical profile makes it a promising candidate for various roles in drug formulation and delivery.
3.1. Vehicle for Poorly Water-Soluble Drugs
A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[8][9] this compound, with its non-polar nature and excellent solubilizing capacity for lipophilic compounds, can serve as a valuable non-aqueous vehicle in oral, topical, and parenteral formulations.[10]
3.2. Skin Penetration Enhancer in Topical and Transdermal Systems
The stratum corneum presents a formidable barrier to the percutaneous absorption of many drugs.[11][12] Chemical penetration enhancers are often incorporated into topical formulations to reversibly disrupt this barrier and improve drug delivery.[13][14] Esters, such as this compound, can enhance penetration by altering the lipid organization within the stratum corneum, thereby increasing the diffusion of the API into the deeper layers of the skin. Its emollient properties also contribute to improved skin feel and patient compliance.
Caption: Mechanism of this compound as a skin penetration enhancer.
3.3. Component of Lipid-Based Drug Delivery Systems
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) and nanoemulsions, are effective strategies for enhancing the oral bioavailability of lipophilic drugs. This compound can function as the oil phase in these systems, helping to dissolve the drug and maintain it in a solubilized state upon dispersion in the gastrointestinal tract.
Analytical Methodologies
Robust analytical methods are essential for the quality control of this compound and for its quantification in pharmaceutical formulations. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques employed.
Experimental Protocol: Gas Chromatography (GC-FID) for Purity Assessment
This protocol is adapted from methods for similar long-chain esters and may require optimization.[15][16][17][18]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of fatty acid esters (e.g., HP-5MS or equivalent)
-
Autosampler
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp to 280°C at 10°C/minute
-
Hold at 280°C for 10 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Analysis:
-
Inject the sample onto the GC system. The purity is determined by calculating the area percentage of the main peak corresponding to this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV/RID) for Quantification in Formulations
This protocol is a general guideline and will require validation for specific formulations.[19][20][21]
Instrumentation:
-
HPLC system with a UV or Refractive Index Detector (RID)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Isocratic or gradient pump
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio will depend on the specific formulation and may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection:
-
UV: Wavelength will depend on the chromophore of the API in the formulation.
-
RID: For formulations where the API does not have a strong chromophore.
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Quantification is performed using an external standard calibration curve prepared with known concentrations of this compound.
Safety and Toxicological Profile
The safety of any excipient is of utmost importance in pharmaceutical development. The available data for this compound and related compounds suggest a favorable safety profile for topical applications.
-
Acute Toxicity: 2-Ethylhexyl esters generally exhibit low acute oral and dermal toxicity.[3]
-
Skin Irritation and Sensitization: In cosmetic formulations, this compound is considered to be non-irritating and non-sensitizing at typical use concentrations.[22]
-
Reproductive and Developmental Toxicity: While 2-Ethylhexanol itself is not considered a reproductive toxicant, its metabolite, 2-ethylhexanoic acid, has shown developmental toxicity in animal studies at high doses.[10] However, the risk from topical application of 2-Ethylhexyl esters is considered low due to limited dermal absorption and metabolic conversion.[3]
It is crucial to conduct a thorough safety assessment of the final drug product, considering the concentration of this compound and the overall formulation composition.
Conclusion and Future Perspectives
This compound is a versatile ester with a compelling set of physicochemical properties that make it a valuable excipient for the pharmaceutical industry. Its role as a solubilizing agent, penetration enhancer, and component of lipid-based delivery systems warrants further investigation. As the demand for innovative formulations for poorly soluble drugs and more effective topical and transdermal therapies continues to grow, this compound is poised to become an increasingly important tool in the formulator's arsenal. Future research should focus on elucidating its specific interactions with different APIs and its performance in various advanced drug delivery platforms.
References
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Chemspace. (n.d.). This compound - C18H36O2 | CSSB00102597088. Retrieved from [Link]
-
SIDS. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 103-09-3 Chemical Name 2-Ethylhexyl Acetate. Retrieved from [Link]
-
SciSpace. (n.d.). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125 | Request PDF. Retrieved from [Link]
-
International Journal of Pharmacy and Analytical Research. (n.d.). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]
- Google Patents. (n.d.). US10549129B2 - Cosmetic compositions and methods providing enhanced penetration of skin care actives.
-
Semantic Scholar. (n.d.). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples.. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. Retrieved from [Link]
-
IntechOpen. (n.d.). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum. Retrieved from [Link]
-
PubMed. (2012, December 15). Influence of penetration enhancer on drug permeation from volatile formulations. Retrieved from [Link]
-
EPA. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]
-
Eagle Scholar. (2023, April 24). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. Retrieved from [Link]
-
Illinois State Academy of Science. (n.d.). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Liver Samples. Retrieved from [Link]
-
MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]
- Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
-
PubMed. (n.d.). Modes of action and species-specific effects of di-(2-ethylhexyl)phthalate in the liver. Retrieved from [Link]
-
MDPI. (2017, November 13). Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. Retrieved from [Link]
-
Agilent. (2010, September 16). Analysis of Trace 2-Ethylhexyl Nitrate in Diesel Using Chemiluminescence Detector (NCD). Retrieved from [Link]
-
PubMed Central. (n.d.). Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
-
PMC. (n.d.). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-ethylhexyl sulfate. Retrieved from [Link]
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Methodological & Application
Application Note: High-Throughput Analysis of 2-Ethylhexyl Decanoate using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract
This application note presents a detailed and validated gas chromatography (GC) method for the quantitative analysis of 2-Ethylhexyl decanoate. This compound is a common emollient and solvent used in cosmetics, personal care products, and pharmaceutical formulations. Its accurate quantification is crucial for quality control, formulation development, and stability studies. The described method utilizes a robust GC-Flame Ionization Detection (FID) system, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol herein is designed to be self-validating, with explanations for the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound, the ester of 2-ethylhexanol and decanoic acid, is a non-occlusive emollient that imparts a light, silky feel to topical preparations. Its physical and chemical properties, including its high boiling point of 325-329 °C, necessitate a robust analytical method for its characterization and quantification.[1] Gas chromatography is the technique of choice for the analysis of such semi-volatile organic compounds, offering high resolution and sensitivity.[2]
The selection of Flame Ionization Detection (FID) is predicated on its wide linear range and its universal response to carbon-containing compounds, making it an ideal detector for the routine analysis of esters like this compound.[2] This application note provides a comprehensive guide to a GC-FID method that is specific, accurate, and precise for the determination of this compound in various sample matrices.
The Analytical Workflow: A Visual Overview
The logical flow of the analytical process, from receiving a sample to obtaining the final concentration of this compound, is depicted in the workflow diagram below. This systematic approach ensures that each step is performed with precision, contributing to the overall reliability of the results.
Caption: A flowchart illustrating the key stages of the GC-FID analysis of this compound.
Method Parameters: The Core of the Analysis
The success of the GC analysis hinges on the careful selection and optimization of the instrumental parameters. The following table summarizes the recommended conditions for the analysis of this compound. The rationale behind these choices is to ensure efficient separation and sensitive detection of this high-boiling point ester.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | Any standard GC system with FID | Robust and widely available for routine analysis. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column offering excellent resolution for a wide range of compounds, including esters.[3] The specified dimensions provide a good balance between resolution and analysis time. |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good separation efficiency. Hydrogen can be used as a more readily available alternative, potentially offering faster analysis times.[4] |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of the high-boiling this compound without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC, preventing column overloading. |
| Split Ratio | 50:1 | A higher split ratio is recommended for concentrated samples to avoid detector saturation and peak tailing. This can be optimized based on sample concentration. |
| Oven Temperature Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The initial temperature is high enough to elute volatile solvents quickly. The temperature ramp is optimized to ensure good separation of this compound from potential impurities, and the final hold ensures the elution of any less volatile components. |
| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for hydrocarbons. |
| FID Temperature | 320 °C | Must be higher than the final oven temperature to prevent condensation of the analyte in the detector. |
| Makeup Gas (N2) | 25 mL/min | Optimizes the detector response. |
| Hydrogen Flow | 30 mL/min | Fuel for the FID flame. |
| Air Flow | 300 mL/min | Oxidant for the FID flame. |
Step-by-Step Experimental Protocol
This protocol provides a detailed procedure for the preparation of standards and samples for the GC-FID analysis of this compound.
Reagents and Materials
-
This compound standard (≥99% purity)
-
Hexane (GC grade or equivalent)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with caps
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with hexane to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL).
Sample Preparation
The appropriate sample preparation will depend on the matrix.[2]
-
For Liquid Samples (e.g., cosmetic oils, drug formulations):
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a 10 mL volumetric flask.
-
Dilute to the mark with hexane.[2]
-
Vortex for 30 seconds to ensure homogeneity.[2]
-
If necessary, perform a further dilution to bring the concentration of this compound within the calibration range.
-
Transfer an aliquot to an autosampler vial for analysis.
-
GC-FID Analysis
-
Set up the GC-FID system according to the parameters outlined in the table above.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The peak corresponding to this compound should be identified based on its retention time compared to the standard.
Method Validation: Ensuring Trustworthy Results
A robust analytical method must be validated to ensure its suitability for its intended purpose.[5][6][7] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.[3]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of scatter between a series of measurements. This is typically expressed as the relative standard deviation (RSD) for a series of measurements and should be evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels.
Data Analysis and Quantification
The quantification of this compound in samples is performed using an external standard calibration method.
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the injected sample solution using the calibration curve equation.
-
Final Concentration: Calculate the final concentration of this compound in the original sample by accounting for all dilution factors.
Conclusion
The GC-FID method detailed in this application note provides a reliable, robust, and efficient means for the quantitative analysis of this compound. The provided parameters and protocols are based on established chromatographic principles and are designed to be readily implemented in a quality control or research laboratory. Adherence to the principles of method validation will ensure the generation of high-quality, reproducible data for a variety of applications in the pharmaceutical and cosmetic industries.
References
-
Chiavarini, S., et al. (1993). Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. Journal of AOAC INTERNATIONAL, 76(2), 433-437. [Link]
-
Prakash, S., Balaji, J., & Manaral, K. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. International Journal of Pharmaceutical and Allied Research, 4(2), 1-8. [Link]
-
Di Muccio, A., et al. (1993). Determination of 2-ethyl-1-hexanol as contaminant in drinking water. Journal of AOAC International, 76(2), 433-437. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Shimadzu Application News, No. G269. [Link]
-
Quero-Jiménez, C. A., et al. (2021). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Journal of Pharmacy & Pharmacognosy Research, 9(2), 209-220. [Link]
-
Nikićević, N., et al. (2012). The GC-FID chromatogram of major volatile compounds in sample P7 (A) and sample M20 (B). ResearchGate. [Link]
-
Kaškonienė, V., et al. (2021). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 26(1), 70. [Link]
-
Fiastru, M., et al. (2019). DEVELOPMENT AND VALIDATION OF A GAS CHROMATOGRAPHY METHOD FOR QUANTITATIVE ANALYSIS OF FATTY ACIDS IN VEGETABLE OILS. Farmacia, 67(5), 845-852. [Link]
-
Quartucci, C., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Molecules, 27(23), 8201. [Link]
-
Quartucci, C., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. ResearchGate. [Link]
-
BASF PETRONAS Chemicals. (2012). 2-ETHYLHEXANOL. [Link]
-
Hedinger. (n.d.). 2-Ethylhexanol. [Link]
-
Berryman Chemical. (n.d.). Product Spotlight: 2-Ethylhexanol. [Link]
-
GreenChem Industries. (n.d.). 2-Ethylhexanol (2-EH). [Link]
Sources
Application Notes: 2-Ethylhexyl Decanoate as a Multifunctional Emollient in Cosmetic Formulations
Section 1: Characterization and Physicochemical Profile
2-Ethylhexyl Decanoate is a versatile ester emollient that offers a unique sensory profile and functional benefits in a wide range of cosmetic formulations. Formed from the reaction of 2-Ethylhexanol and Decanoic Acid, this branched-chain ester is distinguished by its light, non-greasy feel and excellent spreadability. Its primary function is to condition the skin, leaving it feeling soft, smooth, and moisturized. It also serves as an effective solvent for many cosmetic ingredients, including UV filters and vitamins.
The chemical structure and moderate molecular weight of this compound are key to its desirable properties. The branching in the alkyl chain lowers the freezing point, ensuring it remains a liquid with consistent viscosity over a wide temperature range, and contributes to its light, non-occlusive feel on the skin.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| INCI Name | ETHYLHEXYL DECANOATE | - |
| Synonyms | 2-Ethylhexyl caprate, Decanoic acid, 2-ethylhexyl ester | [1] |
| CAS Number | 73947-30-5 | [1] |
| Molecular Formula | C₁₈H₃₆O₂ | [1] |
| Molecular Weight | 284.48 g/mol | [1] |
| Appearance | Clear, colorless to slightly yellow oily liquid | - |
| Solubility | Soluble in oils, esters, and organic solvents. Insoluble in water. | - |
| Boiling Point | 325-329 °C | [1] |
| Density | ~0.863 g/cm³ | [1] |
| Primary Functions | Skin Conditioning Agent - Emollient, Hair Conditioning Agent | [1] |
Section 2: Mechanism of Action and Performance Attributes
The efficacy of an emollient is determined by its interaction with the stratum corneum (SC), the outermost layer of the skin. This compound imparts its benefits through a combination of surface and penetration effects.
2.1. Biomechanical Effect on the Stratum Corneum Upon application, emollients form a thin, hydrophobic film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL) by providing a partial barrier to moisture evaporation. However, the primary mechanism for the "softening" effect goes beyond simple occlusion.
Recent studies have shown that the application of cosmetic emollients reduces mechanical stress within the SC.[2][3] As the skin dehydrates, it loses water volume, causing it to shrink and develop internal stresses that are perceived as tightness or dryness. This compound can penetrate the upper layers of the SC, occupying volume between the corneocytes. This penetration effectively replaces lost water volume, thereby reducing the dehydration-induced mechanical stress and leading to a softer, more pliable skin feel.[3] This interaction also helps to smooth down the edges of desquamating corneocytes, improving skin texture and radiance.
2.2. Sensory Profile and Formulation Aesthetics this compound is prized for its role in the "sensory cascade" of a cosmetic product—the evolution of feel from initial application to the final after-feel.[4]
-
Initial Feel & Spreadability: It provides a light, silky initial feel and spreads easily and uniformly across the skin without excessive drag.
-
Playtime: Its medium spreading characteristics offer a pleasant "playtime" before absorption, which is ideal for lotions and creams.
-
Absorption and After-Feel: It absorbs relatively quickly, leaving a non-greasy, velvety after-feel. A key benefit is its ability to reduce the heavy or oily sensation of other ingredients in a formula, such as some sunscreens or richer oils.
Section 3: Formulation & Application Protocols
This compound is a versatile, oil-soluble emollient that is incorporated into the oil phase of cosmetic formulations. Its inclusion level can be adjusted to achieve the desired sensory profile and product performance.
Table 2: Typical Inclusion Levels in Cosmetic Formulations
| Product Type | Typical Concentration (% w/w) | Rationale |
| Daily Facial Lotions (O/W) | 2 - 8% | Provides a light, non-greasy feel with quick absorption. |
| Rich Creams (W/O) | 3 - 10% | Reduces the inherent greasiness of W/O systems; improves spreadability. |
| Body Butters / Anhydrous Oils | 5 - 15% | Acts as a light carrier oil, improves slip, and provides a dry-touch finish. |
| Sunscreen Formulations | 2 - 10% | Excellent solvent for organic UV filters; mitigates the oily feel of filters. |
| Foundations / Color Cosmetics | 2 - 8% | Aids in pigment dispersion and provides a smooth application. |
Illustrative Protocol: Lightweight Oil-in-Water (O/W) Daily Lotion
This protocol demonstrates the use of this compound to create a fast-absorbing daily lotion with a smooth, silky after-feel.
| Phase | Ingredient (INCI Name) | % w/w | Function |
| A | Deionized Water | q.s. to 100 | Vehicle |
| Glycerin | 3.00 | Humectant | |
| Xanthan Gum | 0.20 | Stabilizer/Thickener | |
| B | ETHYLHEXYL DECANOATE | 5.00 | Emollient, Sensory Modifier |
| Cetearyl Alcohol (and) Ceteareth-20 | 4.00 | Emulsifier | |
| Caprylic/Capric Triglyceride | 4.00 | Emollient | |
| Dimethicone | 1.00 | Occlusive, Slip Agent | |
| C | Phenoxyethanol (and) Ethylhexylglycerin | 1.00 | Preservative |
| Fragrance | 0.20 | Fragrance |
Methodology:
-
Phase A: In the main vessel, combine Deionized Water and Glycerin. Disperse Xanthan Gum under propeller agitation until fully hydrated and uniform. Heat to 75°C.
-
Phase B: In a separate vessel, combine all Phase B ingredients. Heat to 75°C while mixing until all components are melted and uniform.
-
Emulsification: Add Phase B to Phase A under high-shear homogenization. Homogenize for 3-5 minutes until a uniform, white emulsion is formed.
-
Cooling: Switch to sweep agitation and begin cooling the batch.
-
Phase C: Once the batch has cooled to below 40°C, add the ingredients of Phase C individually, mixing well after each addition.
-
Finalization: Continue mixing until the batch is uniform. Adjust pH if necessary.
Illustrative Protocol: Anhydrous Radiance Body Oil
This protocol showcases this compound's ability to create a lightweight, non-greasy body oil that absorbs quickly.
| Phase | Ingredient (INCI Name) | % w/w | Function |
| A | ETHYLHEXYL DECANOATE | 40.00 | Light Emollient, Carrier |
| Caprylic/Capric Triglyceride | 38.80 | Emollient | |
| Squalane | 15.00 | Emollient, Biomimetic Lipid | |
| Tocopheryl Acetate (Vitamin E) | 1.00 | Antioxidant | |
| Bisabolol | 0.20 | Soothing Agent | |
| Fragrance | 5.00 | Fragrance |
Methodology:
-
Mixing: In a suitable vessel, combine all Phase A ingredients.
-
Uniformity: Mix with a propeller stirrer at room temperature until the solution is completely uniform and clear.
-
Packaging: Package into appropriate light-protective containers.
Section 4: Quality Control and Analytical Methods
To ensure the consistency, performance, and safety of this compound as a raw material, a standard quality control panel should be employed.
-
Appearance: Visual inspection for a clear, colorless to pale yellow liquid, free of particulates.
-
Odor: Olfactory assessment for a characteristic, faint odor.
-
Identification (FTIR): The infrared spectrum should match that of a reference standard.
-
Purity (Gas Chromatography - GC): Typically specified as >95-99% purity, depending on the supplier grade.
-
Acid Value: Titration to determine the amount of residual free fatty acids. A low value indicates high conversion and stability.
-
Saponification Value: Measures the amount of ester. It should fall within a specified range.
-
Refractive Index: A quick physical check for consistency, measured at a specified temperature (e.g., 20°C).[5]
-
Color (Gardner/APHA): A quantitative measure of the material's color.
Section 5: Safety and Regulatory Profile
This compound belongs to the broader group of alkyl esters. While this specific ester has not been individually assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, the safety of structurally related alkyl ethylhexanoates has been reviewed.
The panel noted that these ingredients can potentially enhance the dermal penetration of other substances. Therefore, formulators should exercise caution when combining them with ingredients where dermal absorption is a safety concern. As with all cosmetic ingredients, it is imperative to formulate products that are non-irritating to the skin.
Section 6: References
-
PubChem. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Berkey, C., et al. (2020). Emollient structure and chemical functionality effects on the biomechanical function of human stratum corneum. International Journal of Cosmetic Science, 42(6), 605-614.
-
MuttuLab. (2025, March 19). The Sensorial Cascade of Emollients. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-ETHYLHEXYL OCTADECANOATE. Retrieved from [Link]
-
Fiume, M. M., et al. (2015). Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology, 34(3_suppl), 61S-73S.
-
BeautyMatter. (2024, September 29). How Emollients Shape the Sensory Experience in Cosmetics. Retrieved from [Link]
-
LODHI, Z. (n.d.). QUALITY CONTROL OF COSMETICS. Retrieved from [Link]
Sources
- 1. This compound | 73947-30-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Emollient structure and chemical functionality effects on the biomechanical function of human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sensory Cascade of Emollients - MuttuLab [muttulab.com]
- 5. gpi.ac.in [gpi.ac.in]
Application Notes & Protocols: 2-Ethylhexyl Decanoate as a Novel Plasticizer in Polymer Research
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Ethylhexyl Decanoate as a plasticizer in polymer research. It covers the fundamental principles of plasticization, detailed protocols for the preparation and characterization of plasticized polymer films, and methodologies for evaluating critical performance attributes such as mechanical flexibility, thermal stability, and plasticizer migration. The guide emphasizes the scientific rationale behind experimental procedures to ensure robust and reproducible results.
Introduction: The Role of this compound
Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[1] For decades, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the market, particularly for polyvinyl chloride (PVC) applications.[2][3] However, growing health and environmental concerns associated with certain phthalates have catalyzed a search for safer, high-performance alternatives.[4][5][6]
This compound (CAS No. 5434-57-1), an ester of 2-ethylhexanol and decanoic acid, emerges as a promising candidate in this landscape.[7] Its branched alkyl chain and moderate molecular weight suggest favorable properties, including low volatility and good compatibility with a range of polymers. These characteristics are desirable for creating stable, flexible materials for applications spanning from advanced polymer composites to long-acting drug delivery systems.[2][8] This guide provides the foundational knowledge and practical protocols to effectively integrate this compound into polymer research and development workflows.
Section 1: Fundamental Principles of Plasticization
The primary function of a plasticizer is to increase the free volume within a polymer matrix. In its rigid state, polymer chains are tightly packed, held together by strong intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions). The introduction of a plasticizer, a smaller molecule, positions it between these long polymer chains. This spacing disrupts the chain-to-chain interactions, allowing them to slide past one another more easily, which imparts flexibility to the material. This phenomenon is macroscopically observed as a decrease in the material's glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.
Caption: Mechanism of Plasticization.
Section 2: Preparation of Plasticized Polymer Films (PVC Example)
This protocol details the preparation of plasticized PVC films using a solvent casting method. Solvent casting is a versatile technique for producing uniform, thin films for laboratory-scale testing.
Materials & Equipment:
-
Polyvinyl Chloride (PVC) resin (e.g., K-value 67-70)
-
This compound (Plasticizer)
-
Tetrahydrofuran (THF), HPLC-grade
-
Glass Petri dishes or a flat glass plate
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Fume hood
-
Leveling table
-
Vacuum oven
Protocol Workflow:
Caption: Workflow for Solvent Casting of Plasticized Films.
Step-by-Step Methodology:
-
Formulation Calculation: Determine the desired plasticizer concentration. Concentrations are typically expressed in parts per hundred resin (phr). For a 40 phr formulation, use 100 g of PVC and 40 g of this compound.
-
Dissolution:
-
In a fume hood, place a magnetic stir bar in a glass beaker and add the required volume of THF (e.g., 200 mL for 10 g of total solids).
-
Slowly add the pre-weighed PVC resin to the THF while stirring. Cover the beaker to prevent rapid solvent evaporation. Continue stirring until the PVC is completely dissolved (this may take several hours).
-
-
Plasticizer Addition: Once the PVC is dissolved, slowly add the pre-weighed this compound to the solution. Continue stirring for at least 30 minutes to ensure a homogenous mixture.
-
Casting: Place a clean, dry glass Petri dish or glass plate on a leveling table inside the fume hood. Pour the polymer solution evenly onto the glass surface.
-
Solvent Evaporation: Partially cover the cast film to allow for slow and controlled evaporation of the THF. Rapid evaporation can cause defects like bubbles or a wrinkled surface. Leave the film in the fume hood for approximately 24 hours.
-
Drying: Transfer the glass plate with the semi-dry film to a vacuum oven. Dry at 50-60°C for at least 12 hours to remove any residual solvent.[4]
-
Film Removal and Conditioning: After cooling to room temperature, carefully peel the film from the glass substrate. Cut the film into standardized shapes for subsequent testing. Before any characterization, condition the samples for at least 48 hours at controlled conditions (e.g., 23°C and 50% relative humidity) as specified in relevant ASTM standards.[1]
Scientist's Note (Causality): The choice of THF as a solvent is due to its excellent ability to dissolve PVC. The slow, controlled evaporation step is critical; if the solvent evaporates too quickly, a "skin" can form on the surface, trapping residual solvent and leading to defects. The final vacuum oven step ensures the complete removal of any trapped solvent, which could otherwise act as a secondary plasticizer and confound the mechanical and thermal analysis results.
Section 3: Characterization and Performance Evaluation Protocols
Protocol 3.1: Mechanical Properties Analysis
This protocol evaluates the effectiveness of the plasticizer by measuring changes in the polymer's mechanical properties, adhering to principles outlined in ASTM D2284.[1]
Equipment: Universal Testing Machine (UTM) with a suitable load cell, calipers.
Methodology:
-
Cut conditioned film samples into a "dog-bone" shape using a standard die (e.g., ASTM D638 Type V).
-
Measure the thickness and width of the narrow section of each sample at three points and average the results.
-
Clamp the sample into the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the sample breaks.
-
Record the tensile strength (stress at break), elongation at break (percentage change in length), and modulus of elasticity (a measure of stiffness).[1]
Data Interpretation:
| Property | Unplasticized Polymer | Expected Result with this compound | Rationale |
| Tensile Strength | High | Lower | Increased chain mobility reduces the force required to pull them apart. |
| Elongation at Break | Low | Higher | Chains can slide past each other more easily, allowing the material to stretch more before failing.[1] |
| Modulus of Elasticity | High | Lower | The material becomes less stiff and more flexible. |
Protocol 3.2: Thermal Properties Analysis
Thermal analysis is essential for determining the effect of the plasticizer on the polymer's behavior at different temperatures.[9][10]
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) DSC measures the heat flow into or out of a sample as a function of temperature.[11]
-
Hermetically seal a small, pre-weighed sample (5-10 mg) of the plasticized film into an aluminum DSC pan.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as a step-like change in the baseline of the heat flow curve.[11][12]
B. Thermogravimetric Analysis (TGA) for Thermal Stability TGA measures the change in mass of a sample as a function of temperature.[13]
-
Place a pre-weighed sample (10-15 mg) of the plasticized film onto the TGA balance.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the temperature at which significant weight loss begins (onset of degradation).
Data Interpretation:
-
Tg: A significant decrease in the Tg compared to the unplasticized polymer confirms the plasticizing effect of this compound.
-
Thermal Stability: The TGA curve will indicate if the plasticizer lowers the overall thermal stability of the polymer. The weight loss profile can also provide information about the plasticizer's volatility.
Protocol 3.3: Plasticizer Migration and Leaching Studies
Migration testing is critical for applications where the plasticized material will be in contact with food, pharmaceuticals, or biological fluids.[4][14] This protocol outlines a method for quantifying the amount of this compound that leaches from the polymer into a liquid simulant.
Protocol Workflow:
Caption: Workflow for Plasticizer Migration Testing.
Methodology:
-
Sample Preparation: Cut samples of the plasticized film with a known surface area (e.g., 2 cm x 2 cm). Weigh each sample accurately.
-
Immersion: Place each sample in a sealed glass vial containing a precise volume of a liquid simulant. Common simulants include:
-
Distilled water
-
50% ethanol/water (to simulate alcoholic foods or drug formulations)
-
n-hexane or olive oil (to simulate fatty/oily substances)
-
-
Incubation: Store the vials at a controlled temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 72 hours, 10 days).[15][16] Higher temperatures and longer contact times generally increase migration.[16]
-
Analysis:
-
After incubation, remove the polymer sample.
-
Take an aliquot of the simulant liquid.
-
Analyze the liquid using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to identify and quantify the amount of this compound that has leached from the sample.[17]
-
-
Quantification: Create a standard calibration curve using known concentrations of this compound. Use this curve to determine the concentration in the simulant samples. Express the results as mass of plasticizer migrated per unit area of the polymer film (e.g., µg/cm²).
Self-Validating System (Trustworthiness): This protocol is self-validating through the use of controls. A "blank" control (simulant liquid incubated under the same conditions without a polymer sample) must be run to ensure no background contamination. A "positive" control (a polymer with a well-characterized plasticizer like DEHP) can be used for comparison. Running the experiment at multiple time points allows for the determination of migration kinetics.
References
- BASTONE. (2025, October 4). How Do You Test for Plasticizer Migration.
- Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- Google Patents. (Date not available). CN116178136A - Preparation method of 2-hexyl decanoic acid.
- Benchchem. (Date not available). Application Notes and Protocols for Leaching Studies of Adipate Plasticizers from Polymer Composites.
- MDPI. (2023, December 20). Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products.
- PMC. (Date not available). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties.
- ResearchGate. (Date not available). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- ResearchGate. (Date not available). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of....
- Dynisco. (2018, May 15). Testing.
- CD Formulation. (Date not available). Plasticizer Test.
- Plasticisers.org. (Date not available). Regulatory.
- Benchchem. (Date not available). Minimizing by-product formation in 2-Ethylhexyl docosanoate synthesis.
- Wikipedia. (Date not available). 2-Ethylhexanol.
- ICIS News. (2018, December 7). Chemical profile: 2-EH.
- Hallstar Industrial. (Date not available). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester.
- PubMed. (Date not available). Modes of action and species-specific effects of di-(2-ethylhexyl)phthalate in the liver.
- Syska Voskian Consulting. (Date not available). Regulation of Plasticizers Under EU REACH and RoHS.
- ResearchGate. (2025, August 9). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study.
- Ataman Kimya. (Date not available). 2-ETHYLHEXANOL.
-
ResearchGate. (Date not available). Pathway for the production of plasticizer metabolites from the degradation of di 2-(ethylhexyl) adipate (DEHA) by bacteria, yeast and fungi[15]. Available from:
- Chemspace. (Date not available). This compound - C18H36O2 | CSSB00102597088.
- Google Patents. (Date not available). US9670128B2 - Plasticizer composition comprising di(2-ethylhexyl) terephthalate.
- PubMed. (Date not available). Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices.
- ResearchGate. (2025, December 14). Diffusion of di(2-ethylhexyl)phthalate in PVC quantified by ATR-IR spectroscopy.
- MDPI. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals.
- ResearchGate. (Date not available). Extraction, identification and determination of di-(2-ethylhexyl) phthalate (DEHP) plasticizer in some stored blood bag samples using different spectroscopic techniques.
- Mettler Toledo. (Date not available). Thermal Analysis of Polymers Selected Applications.
- FDA. (Date not available). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.
- Cosmetic Ingredient Review. (2013, April 12). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.
- PubMed. (2024, September 27). Photoaging enhances the leaching of di(2-ethylhexyl) phthalate and transformation products from polyvinyl chloride microplastics into aquatic environments.
- Queen's University Belfast. (Date not available). Studying the effects of polymers on therapeutic deep eutectic solvents' formation and stability: a thermal analysis-based approach to optimise polymer selection.
- ResearchGate. (2025, August 6). Migration of phthalates, alkylphenols, bisphenol A and di(2-ethylhexyl)adipate from food packaging | Request PDF.
- Lubrizol Life Science Health. (Date not available). Long-Acting Drug Delivery Excipients for Implantable Systems & Combination Products.
- ResearchGate. (2017, February 19). (PDF) Chemistry | 155 Extraction, Identification and Determination of di-(2- ethylhexyl) Phthalate (DEHP) Plasticizer in Some Stored Blood Samples Bags Using Different Spectroscopic Techniques.
- AZoM. (Date not available). The Applications of Thermal Analysis in Polymers.
- MDPI. (Date not available). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review.
- MDPI. (Date not available). Special Issue : Mechanical Properties and Thermal Analysis of Polymer Materials.
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Enzymatic synthesis of 2-Ethylhexyl decanoate using lipase catalysts
Abstract
This document provides a comprehensive guide for the synthesis of 2-Ethylhexyl Decanoate, a widely used emollient ester, through enzymatic catalysis. Leveraging the high specificity and efficiency of immobilized lipase, this protocol offers a sustainable and highly effective alternative to traditional chemical synthesis routes. We detail the reaction principles, a step-by-step laboratory protocol for a solvent-free system, methods for optimization, and analytical procedures for product verification. This guide is intended for researchers and process chemists in the cosmetics, pharmaceuticals, and specialty chemicals industries seeking to implement greener and more controlled manufacturing processes.
Introduction: The Case for Biocatalysis
This compound (also known as octyl decanoate) is a branched-chain ester prized for its emollient properties, imparting a light, non-greasy feel in cosmetic and personal care formulations.[1] Traditionally, its synthesis involves acid-catalyzed esterification at high temperatures, a process often plagued by side reactions, colored by-products, and the need for energy-intensive purification steps.
Biocatalysis, particularly using lipases (triacylglycerol ester hydrolases, E.C. 3.1.1.3), presents a superior alternative.[2][3] Lipase-catalyzed esterification offers numerous advantages:
-
High Specificity: Lipases are highly selective, minimizing the formation of unwanted by-products and simplifying downstream processing.[2][4]
-
Mild Reaction Conditions: Reactions proceed at moderate temperatures (typically 40-80°C), preserving the integrity of thermally sensitive molecules and significantly reducing energy consumption.[4][5]
-
Environmental Sustainability: The process avoids harsh chemical catalysts and can be performed in solvent-free systems, aligning with the principles of Green Chemistry.[6][7][8]
-
Product Quality: Enzymatically synthesized esters are often considered "natural," which can be a significant advantage in the consumer market.[5]
Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly effective.[6][8][9] Immobilization facilitates easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles and dramatically improving process economics.[10][11][12]
Reaction Principle and Kinetics
The synthesis of this compound occurs via the direct esterification of decanoic acid and 2-ethylhexanol. The reaction is reversible, producing one molecule of water as a by-product.
Decanoic Acid + 2-Ethylhexanol ⇌ this compound + Water
The kinetic mechanism for this type of lipase-catalyzed reaction is widely accepted to follow a Ping-Pong Bi-Bi mechanism .[13][14][15]
Causality of the Mechanism:
-
Acyl-Enzyme Complex Formation: The first substrate, decanoic acid, binds to the active site of the lipase (specifically the serine residue in the catalytic triad). This results in the formation of a tetrahedral intermediate, which then releases the hydroxyl group of the serine as a water molecule (in conjunction with a proton from the acid), forming a covalent acyl-enzyme complex.
-
Nucleophilic Attack by Alcohol: The second substrate, 2-ethylhexanol, then enters the active site. Its hydroxyl group acts as a nucleophile, attacking the acyl-enzyme complex.
-
Product Release: This leads to the formation of the ester, this compound, which is subsequently released from the enzyme. The enzyme is regenerated to its original state, ready to begin another catalytic cycle.
Protocol: Solvent-Free Synthesis of this compound
This protocol describes a robust method for synthesizing this compound in a solvent-free system, which enhances process intensity and sustainability.
Materials and Equipment
| Materials/Reagents | Grade | Supplier |
| Decanoic Acid (≥99%) | Reagent | Sigma-Aldrich |
| 2-Ethylhexanol (≥99.5%) | Reagent | Sigma-Aldrich |
| Novozym® 435 (immobilized C. antarctica lipase B) | Biocatalyst | Novozymes |
| Sodium Hydroxide (NaOH) | Analytical | Fisher Scientific |
| Ethanol (95%) | Analytical | Fisher Scientific |
| Phenolphthalein solution | Indicator | Fisher Scientific |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Equipment | ||
| 100 mL Jacketed Glass Reactor | Chemglass | |
| Overhead Stirrer with Paddle | IKA | |
| Heating Circulator/Water Bath | Julabo | |
| Temperature Probe | ||
| Burette (50 mL) | ||
| Analytical Balance | Mettler Toledo | |
| Gas Chromatograph-Mass Spectrometer (GC-MS) | Agilent |
Experimental Workflow Diagram
Step-by-Step Synthesis Protocol
-
Reactor Setup: Assemble the 100 mL jacketed glass reactor with the overhead stirrer and temperature probe. Connect the jacket to a heating circulator set to the desired reaction temperature (e.g., 70°C).
-
Charging Reactants: Weigh 17.23 g (0.1 mol) of decanoic acid and 19.53 g (0.15 mol) of 2-ethylhexanol into the reactor. This corresponds to a 1:1.5 molar ratio of acid to alcohol.
-
Initiating the Reaction:
-
Turn on the stirrer to 200 rpm to ensure the mixture is homogenous.
-
Allow the mixture to reach the set temperature of 70°C.
-
Once at temperature, add the biocatalyst, Novozym® 435. A typical loading is 2.5% (w/w) of the total substrate mass (0.92 g).[8]
-
Start the reaction timer immediately.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., every hour), pause stirring briefly and withdraw a small sample (~100 mg) from the reaction mixture.
-
Weigh the sample accurately into a flask for acid value titration.
-
The reaction is considered complete when the acid value remains constant over two consecutive time points, typically within 8-12 hours.
-
-
Enzyme Recovery:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the liquid product by simple filtration or decantation.
-
-
Enzyme Regeneration for Reuse:
-
Wash the recovered Novozym® 435 beads with an organic solvent like n-hexane to remove any adsorbed substrate or product.
-
Dry the enzyme beads at a low temperature (e.g., 40°C) in a vacuum oven until a constant weight is achieved.
-
The regenerated enzyme is now ready for use in a subsequent batch.[12]
-
Process Optimization and Data Interpretation
The efficiency of the synthesis is highly dependent on several parameters. Optimization is key to achieving high conversion in a minimal timeframe.
| Parameter | Range Studied | Optimal Value | Scientific Rationale |
| Temperature | 50 - 80°C | 70°C | Balances increased reaction kinetics against potential thermal deactivation of the enzyme. Higher temperatures can lead to enzyme denaturation over prolonged periods.[5][8] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 - 1:2 | 1:1.5 | A moderate excess of alcohol drives the reaction forward. A very large excess can sometimes cause substrate inhibition or increase downstream separation costs.[8][10] |
| Enzyme Loading (% w/w) | 1 - 5% | 2.5% | Increases the number of available active sites, boosting the reaction rate. Above a certain point, the benefit diminishes due to potential mass transfer limitations or cost ineffectiveness.[7][14] |
| Stirring Speed | 100 - 400 rpm | 200 rpm | Ensures adequate mixing to overcome external mass transfer limitations without causing mechanical damage to the immobilized enzyme beads.[8] |
Analytical Methods and Quality Control
Monitoring Conversion by Titration
The progress of the esterification is easily monitored by measuring the consumption of decanoic acid.
Protocol:
-
Accurately weigh the withdrawn sample (W_sample) into a 50 mL Erlenmeyer flask.
-
Add 10 mL of ethanol to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with a standardized 0.1 M NaOH solution until a persistent pink color is observed. Record the volume of NaOH used (V_NaOH).
-
The conversion (%) is calculated using the following formula:
Conversion (%) = [ (AV₀ - AVt) / AV₀ ] x 100
Where:
-
AV₀ is the initial acid value at t=0.
-
AVt is the acid value at time t.
-
Acid Value (AV) = (V_NaOH x M_NaOH x MW_KOH) / W_sample
-
M_NaOH = Molarity of NaOH solution
-
MW_KOH = Molecular weight of KOH (56.1 g/mol )
-
Product Confirmation by GC-MS
The identity and purity of the final product should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation:
-
Dilute a small amount of the final product (after enzyme filtration) in n-hexane to a concentration of approximately 1 mg/mL.
GC-MS Conditions (Typical):
-
GC System: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min.[16]
-
Injector: Splitless mode, 300°C.
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5975C or equivalent.
-
Ionization: Electron Impact (EI), 70 eV.[16]
-
Mass Range: 40-400 amu.
Expected Results:
-
Retention Time: The this compound peak will have a characteristic retention time under the specified conditions.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M+) at m/z 284. Key fragment ions include those corresponding to the loss of the alkoxy group and characteristic hydrocarbon fragments, such as a base peak at m/z 57.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | Reaction has reached equilibrium. | Increase the molar excess of 2-ethylhexanol; consider removing water using a vacuum or molecular sieves.[4] |
| Insufficient enzyme activity. | Ensure the enzyme is not denatured from previous use or improper storage. Increase the enzyme loading. | |
| Water by-product is causing hydrolysis. | Perform the reaction under a light vacuum or add 3Å molecular sieves to the reaction medium to sequester water.[4] | |
| Slow Reaction Rate | Inadequate temperature or mixing. | Increase temperature within the enzyme's stable range (e.g., up to 70-75°C). Increase stirring speed, ensuring it doesn't physically damage the catalyst. |
| Enzyme deactivation. | Check for potential inhibitors. If reusing the enzyme, ensure washing protocol is sufficient to remove residual reactants/products. | |
| Enzyme Loses Activity After Reuse | Incomplete washing. | Improve the washing step between cycles using a non-polar solvent like hexane to thoroughly remove adsorbed species. |
| Mechanical stress or thermal damage. | Reduce stirring speed. Ensure drying temperature between cycles is not excessive. |
Conclusion
The enzymatic synthesis of this compound using immobilized lipase is a highly efficient, selective, and sustainable method. By operating in a solvent-free system and optimizing key parameters such as temperature and substrate ratio, high conversions (>95%) can be readily achieved. The ability to easily recover and reuse the biocatalyst makes this process not only environmentally friendly but also economically viable for industrial-scale production. This protocol provides a validated starting point for researchers and developers to produce high-purity esters for advanced applications.
References
-
National Center for Biotechnology Information (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PubMed Central. Available at: [Link]
-
MDPI (2022). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Available at: [Link]
-
ACS Publications (2022). Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
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PubMed (1991). Enzymatic synthesis of esters using an immobilized lipase. Available at: [Link]
-
PubMed (2014). Solvent-free enzymatic production of high quality cetyl esters. Available at: [Link]
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National Center for Biotechnology Information (2014). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. PMC. Available at: [Link]
-
PubMed (2023). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. Available at: [Link]
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DTU Research Database. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations. Available at: [Link]
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accedaCRIS. SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Available at: [Link]
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Royal Society of Chemistry (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Catalysis Science & Technology. Available at: [Link]
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ACS Publications (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. ACS Catalysis. Available at: [Link]
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ResearchGate. Modeling structure and flexibility of Candida antarctica lipase B in organic solvents. Available at: [Link]
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DTU Research Database. A Correlation between the Activity of >Candida antarctica >Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. Available at: [Link]
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ResearchGate. Lipases and lipase-catalyzed esterification in non-aqueous media. Available at: [Link]
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PubMed (1993). Kinetic study of lipase catalyzed esterification reactions in water-in-oil microemulsions. Available at: [Link]
-
National Center for Biotechnology Information (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. PMC. Available at: [Link]
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MDPI (2020). Kinetic Study on Esterification of Ascorbyl Oleate Catalyzed by Lipase NS 88011. Available at: [Link]
-
ResearchGate. Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Available at: [Link]
-
Asian Journal of Chemistry (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Available at: [Link]
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PubMed (2013). Advances in lipase-catalyzed esterification reactions. Available at: [Link]
-
Semantic Scholar (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Available at: [Link]
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PubMed (2012). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Available at: [Link]
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PubChemLite. This compound (C18H36O2). Available at: [Link]
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USU Repository (2025). Pembuatan 2-Etilheksil Dekanoat dari Esterifikasi 2-Etilheksanol dan Asam Dekanoat pada Perbandingan Rasio Mol dan Konsentrasi Enzim Lipase Menggunakan Radiasi Mikrowave. Available at: [Link]
-
ResearchGate. Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Available at: [Link]
-
MDPI (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Available at: [Link]
-
The Good Scents Company. 2-octyl decanoate, 73947-30-5. Available at: [Link]
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ResearchGate. Scheme of enzymatic synthesis of 2-ethylhexyl ferulate catalyzed by Novozym ? 435. Available at: [Link]
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SciELO (2012). Successive cycles of utilization of novozym 435 in three different reaction systems. Available at: [Link]
-
Chemspace. This compound - C18H36O2 | CSSB00102597088. Available at: [Link]
-
Eagle Scholar (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. Available at: [Link]
-
ResearchGate. Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Available at: [Link]
-
NICNAS (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Available at: [Link]
-
ADDI (2023). Development of an analytical method for the simultaneous determination of 50 semi-volatile organic contaminants in wastewaters. Available at: [Link]
-
Shimadzu. Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Available at: [Link]
-
PubMed (2001). Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology. Available at: [Link]
-
PubChem. 2-Ethylhexyl 2-ethylhexanoate | C16H32O2 | CID 23906. Available at: [Link]
-
ijpar (2016). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. Available at: [Link]
-
Shimadzu. Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Available at: [Link]
-
Springer (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Available at: [Link]
-
MDPI (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Available at: [Link]
-
ResearchGate. Optimization of Lipase-Catalyzed Synthesis of Cetyl Octanoate in Supercritical Carbon Dioxide. Available at: [Link]
Sources
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Synthesis of 2-Ethylhexyl Esters via Transesterification: An Application Note and Detailed Protocol
Abstract
2-Ethylhexyl esters are a versatile class of compounds with widespread applications as emollients in cosmetics, plasticizers, and biolubricants. This application note provides a comprehensive guide to the synthesis of 2-Ethylhexyl esters via transesterification, a robust and efficient chemical process. We will delve into the underlying reaction mechanism, explore various catalytic systems, and present a detailed, step-by-step protocol for both chemical and enzymatic synthesis routes. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the production of these valuable esters.
Introduction: The Significance of 2-Ethylhexyl Esters and Transesterification
2-Ethylhexyl esters, such as 2-ethylhexyl palmitate and 2-ethylhexyl oleate, are prized for their unique physical and chemical properties. Their branched alkyl chain imparts excellent lubricity, low pour points, and high flash points, making them ideal for a range of industrial applications.[1][2] In the cosmetics industry, they serve as non-occlusive emollients, providing a smooth, silky feel to formulations. As plasticizers, they enhance the flexibility and durability of polymers. Furthermore, their biodegradability and derivation from renewable feedstocks position them as environmentally friendly alternatives to petroleum-based products.[3]
Transesterification is a powerful and widely employed method for the synthesis of these esters.[4] The process involves the exchange of the alkoxy group of an ester with an alcohol in the presence of a catalyst.[4] When starting from triglycerides (fats and oils), the reaction with 2-ethylhexanol yields 2-ethylhexyl esters and glycerol as a byproduct.[5] This method offers several advantages over direct esterification, including milder reaction conditions and the ability to utilize a variety of feedstocks, such as vegetable oils and waste cooking oil.[6][7]
The Transesterification Reaction: Mechanism and Catalysis
The transesterification of a triglyceride with 2-ethylhexanol is a sequence of three reversible reactions, proceeding through diglyceride and monoglyceride intermediates to ultimately form three molecules of 2-ethylhexyl ester and one molecule of glycerol.[8]
Catalytic Systems
The choice of catalyst is a critical factor that influences reaction rate, yield, and purity of the final product. Both chemical and enzymatic catalysts are employed for this synthesis.
-
Base Catalysts: Homogeneous base catalysts, such as sodium methoxide and potassium hydroxide, are highly effective and widely used in industrial processes.[9] They function by deprotonating the alcohol, making it a more potent nucleophile.[4][10] While efficient, these catalysts are sensitive to the presence of free fatty acids (FFAs) and water, which can lead to saponification (soap formation) and reduce the catalyst's efficacy.[8]
-
Acid Catalysts: Homogeneous acid catalysts, like sulfuric acid and p-toluenesulfonic acid, protonate the carbonyl group of the ester, rendering it more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][10] Acid catalysts are less sensitive to FFAs and can simultaneously catalyze both esterification and transesterification, making them suitable for feedstocks with high acid values.[6][11] Heterogeneous solid acid catalysts, such as ion-exchange resins and sulfated zirconia, offer the advantages of easy separation and reusability.[12][13]
-
Enzymatic Catalysts (Lipases): Lipases are enzymes that catalyze the hydrolysis of fats and oils. In non-aqueous environments, they can effectively catalyze transesterification reactions under mild conditions.[4][14] Immobilized lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei (Lipozyme RM IM), are particularly advantageous as they can be easily recovered and reused for multiple batches.[15][16] Enzymatic synthesis is considered a "green" alternative due to its mild reaction conditions and high specificity, which minimizes byproduct formation.[14]
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of 2-ethylhexyl esters using both chemical (base-catalyzed) and enzymatic methods.
Chemical Transesterification Protocol (Base-Catalyzed)
This protocol is optimized for the synthesis of 2-ethylhexyl esters from a refined vegetable oil or a methyl ester feedstock.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Palm Oil Methyl Ester (POME) or other refined vegetable oil | Technical | Varies |
| 2-Ethylhexanol (2EH) | ≥99% | Varies |
| Sodium Methoxide (NaOMe) in Methanol (25-30 wt%) | Reagent | Varies |
| Hydrochloric Acid (HCl) | 37% | Varies |
| Sodium Chloride (NaCl) | ≥99% | Varies |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Varies |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: Chemical transesterification workflow.
Step-by-Step Procedure:
-
Feedstock Preparation: If using a feedstock with a high free fatty acid (FFA) content (>1%), a preliminary acid-catalyzed esterification step is recommended to reduce the FFA level and prevent soap formation.[6][17]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge the palm oil methyl ester (POME) and 2-ethylhexanol. A molar ratio of 1:2 (POME:2EH) is recommended to drive the reaction towards the product side.
-
Reaction Initiation: Begin stirring and heat the mixture to 70°C using a heating mantle. Once the temperature has stabilized, add 2% (w/w) of sodium methoxide catalyst to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at 70°C for approximately 30 minutes. The reaction is typically rapid under these conditions.[2] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a 5% aqueous solution of hydrochloric acid to neutralize the catalyst, followed by washes with a saturated sodium chloride solution (brine) until the aqueous layer is neutral.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove any unreacted 2-ethylhexanol and other volatile impurities. The final product should be a clear, pale yellow liquid.
-
Enzymatic Transesterification Protocol (Immobilized Lipase)
This protocol is suitable for the synthesis of high-purity 2-ethylhexyl esters under mild reaction conditions.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Palmitic Acid or other fatty acid | ≥98% | Varies |
| 2-Ethylhexanol | ≥99% | Varies |
| Immobilized Lipase (e.g., Lipozyme RM IM) | Varies | Varies |
| Molecular Sieves (3Å or 4Å) | Varies | Varies |
| Hexane or other suitable solvent (optional) | ACS Grade | Varies |
Equipment:
-
Jacketed glass reactor or round-bottom flask with magnetic stirring
-
Temperature-controlled water bath or heating mantle
-
Vacuum filtration setup
Experimental Workflow Diagram:
Caption: Enzymatic transesterification workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a jacketed glass reactor or a round-bottom flask, combine the fatty acid (e.g., palmitic acid) and 2-ethylhexanol. A molar ratio of 1:3 (acid:alcohol) is often optimal.[15][18][19] Add the immobilized lipase, typically at a concentration of 10% by weight of the total substrates.[15][18]
-
Water Removal: Add molecular sieves to the reaction mixture to remove water produced during the esterification, which can inhibit the enzyme and promote the reverse hydrolysis reaction.[16][20]
-
Reaction Conditions: Heat the mixture to 70°C with constant stirring (e.g., 150 rpm).[15][18] The optimal temperature can vary depending on the specific lipase used.
-
Incubation: Allow the reaction to proceed for 6 to 24 hours. The reaction progress can be monitored by analyzing the decrease in the acid value of the mixture.[18]
-
Product Recovery and Enzyme Reuse:
-
Once the desired conversion is achieved (typically >95%), cool the reaction mixture.
-
Separate the immobilized lipase and molecular sieves from the product by vacuum filtration.
-
The recovered lipase can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.[14]
-
If a solvent was used, it can be removed by rotary evaporation. The remaining product is typically of high purity.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Chemical Synthesis) | Incomplete reaction | Increase reaction time, temperature, or catalyst concentration. Ensure efficient removal of methanol byproduct if starting from a methyl ester.[2] |
| Saponification | Ensure feedstock has a low FFA and water content. If necessary, pre-treat the oil with an acid catalyst.[6] | |
| Low Yield (Enzymatic Synthesis) | Enzyme inhibition by water | Add molecular sieves or perform the reaction under vacuum to remove water.[16] |
| Substrate or product inhibition | Optimize the substrate molar ratio. An excess of alcohol can sometimes inhibit the enzyme.[21] | |
| Enzyme deactivation | Ensure the reaction temperature is within the optimal range for the specific lipase. | |
| Product Purity Issues | Residual catalyst | Thoroughly wash the product with acidified water and then brine until neutral. |
| Unreacted starting materials | Optimize reaction conditions for higher conversion. Purify the final product by vacuum distillation if necessary. | |
| Emulsion formation during washing | Use brine (saturated NaCl solution) for washing, which helps to break emulsions. |
Conclusion
The transesterification synthesis of 2-ethylhexyl esters is a versatile and efficient process that can be tailored to various feedstocks and desired product purities. Chemical transesterification, particularly with base catalysts, offers a rapid and cost-effective route for large-scale production. Enzymatic synthesis provides a milder, more environmentally friendly alternative that yields high-purity products and allows for catalyst recycling. By carefully selecting the appropriate catalytic system and optimizing reaction parameters, researchers and drug development professionals can effectively produce 2-ethylhexyl esters for a wide array of applications.
References
-
Richetti, A., Leite, S. G. F., de Souza, R. O. M. A., & de Castro, H. F. (2010). Optimization of 2-ethylhexyl palmitate production using lipozyme RM IM as catalyst in a solvent-free system. Applied Biochemistry and Biotechnology, 160(8), 2498–2508. [Link]
-
He, Y. C., Wu, W. J., & Tan, T. W. (2002). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Journal of Molecular Catalysis B: Enzymatic, 18(4-6), 289-294. [Link]
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Richetti, A., Leite, S. G. F., de Souza, R. O. M. A., & de Castro, H. F. (2010). Kinetics of 2-ethylhexyl palmitate production at varying acid to alcohol molar ratio. Applied Biochemistry and Biotechnology, 162(5), 1335–1344. [Link]
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Tan, T., He, Y., & Wu, W. (2006). Enzymatic synthesis of 2-ethylhexyl palmitate by lipase immobilized on fabric membranes in the batch reactor. Biochemical Engineering Journal, 29(1-2), 41-45. [Link]
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Santos, J. C., de Souza, R. L., & de Castro, H. F. (2013). Continuous Enzymatic Synthesis of 2-Ethylhexyl Oleate in a Fluidized Bed Reactor: Operating Conditions, Hydrodynamics, and Mathematical Modeling. Industrial & Engineering Chemistry Research, 52(31), 10536–10543. [Link]
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Habib, N. S. H. A., Yunus, R., Rashid, U., Taufiq-Yap, Y. H., & Abidin, Z. Z. (2015). Synthesis and optimization of 2-ethylhexyl ester as base oil for drilling fluid formulation. Journal of the American Oil Chemists' Society, 92(7), 1037-1045. [Link]
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He, Y. C., Tan, T. W., Wu, W. J., & Wang, D. (2004). Synthesis of 2-ethyl hexanol fatty acid esters in a packed bed bioreactor using a lipase immobilized on a textile membrane. Journal of Molecular Catalysis B: Enzymatic, 30(1), 43-49. [Link]
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Richetti, A., Leite, S. G. F., de Souza, R. O. M. A., & de Castro, H. F. (2010). Response surface for 2-ethylhexyl palmitate production as a function of enzyme concentration and acid to alcohol molar ratio. Applied Biochemistry and Biotechnology, 162(5), 1345–1353. [Link]
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Chang, S.-W., Shaw, J.-F., & Yang, K.-H. (2011). Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. Journal of the American Oil Chemists' Society, 88(10), 1595–1601. [Link]
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Richetti, A., Leite, S. G. F., de Souza, R. O. M. A., & de Castro, H. F. (2009). Optimization of 2-ethylhexyl Palmitate Production Using Lipozyme RM IM as Catalyst in a Solvent-Free System. Applied Biochemistry and Biotechnology, 160(8), 2498-2508. [Link]
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Deng, L., Wang, Y., Tan, T., & Cao, X. (2021). High Efficient Biosynthesis 2-Ethylhexyl Palmitate in a Rotating Packed Bed Reactor. Applied Biochemistry and Biotechnology, 193(8), 2420–2429. [Link]
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Nazrizawati, A. T., Salimon, J., & Salih, N. (2015). Synthesis of Estolide 2-Ethylhexyl Ester from Ricinus Communis. Malaysian Journal of Analytical Sciences, 19(1), 185-193. [Link]
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Wang, Y., Liu, Y., & Zhang, Z. (2012). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Advanced Materials Research, 550-553, 1119-1122. [Link]
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Biresaw, G., & Bantchev, G. B. (2021). Synthesis of Dimer Acid 2-Ethylhexyl Esters and their Physicochemical Properties as Biolubricant Base Stock and their Potential as Additive in Commercial Base Oils. Journal of the American Oil Chemists' Society, 98(5), 517-529. [Link]
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Habib, N. S. H. A., Yunus, R., Rashid, U., Taufiq-Yap, Y. H., Abidin, Z. Z., & Syam, A. M. (2014). Synthesis of palm-based ethylhexyl ester as a synthetic base oil for drilling fluids using chemical transesterification. Grasas y Aceites, 65(2), e023. [Link]
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Habib, N. S., Yunus, R., Rashid, U., Taufiq-Yap, Y. H., & Abidin, Z. Z. (2014). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Industrial Crops and Products, 55, 154-161. [Link]
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Ghadge, S. V., & Raheman, H. (2005). A Two-step Catalytic Production of Biodiesel from Waste Cooking Oil. Journal of the American Oil Chemists' Society, 82(5), 339-343. [Link]
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Master Organic Chemistry. (2022, November 10). Transesterification of Esters. [Link]
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Atadashi, I. M., Aroua, M. K., Abdul Aziz, A., & Sulaiman, N. M. N. (2011). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Energies, 4(12), 1989-2020. [Link]
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Meher, L. C., Kulkarni, M. G., & Dalai, A. K. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal, 228, 847-854. [Link]
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Mohammadi, M., & Garakani, A. S. (2023). Biodiesel Production from Waste Cooking Oil Using Two-Dimensional Photocatalysts: Optimization of Process, Mechanism and Kinetics. Chemical Methodologies, 7(11), 1742-1755. [Link]
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Singh, A., & Gaurav, K. (2018). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology, 9(1), 17-27. [Link]
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Ugochukwu, R. I., Nwigwe, K. N., & Onwukwe, S. I. (2023). Production of Biodiesel Fuel From Waste Cooking Oil. LAUTECH Journal of Engineering and Technology, 17(2), 40-49. [Link]
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Al-Sakkari, E. G., El-Sousy, M., El-Sheshtawy, H. S., & El-Nagar, R. A. (2023). Catalytic Properties and Structural Optimization of Solid Transesterification Catalysts to Enhance the Efficiency of Biodiesel Synthesis. Catalysts, 13(7), 1083. [Link]
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Canakci, M., & Van Gerpen, J. (2001). Optimization of Biodiesel Production from Waste Cooking Oil. Transactions of the ASAE, 44(6), 1429-1436. [Link]
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Meher, L. C., Kulkarni, M. G., & Dalai, A. K. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal, 228, 847-854. [Link]
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Utilizing 2-Ethylhexyl decanoate in nonionic surfactant development
Application Notes & Protocols
Topic: Utilizing 2-Ethylhexyl Decanoate in Nonionic Surfactant Development for Advanced Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the utilization of this compound in the development of nonionic surfactant systems. This compound, an ester with significant emollient and solvent properties, serves as a valuable lipophilic component in emulsions and as a structural reference for designing novel nonionic surfactants. These application notes delve into the physicochemical rationale for its use, present detailed protocols for creating and characterizing stable oil-in-water emulsions, and outline a conceptual framework for the synthesis of advanced nonionic surfactants derived from its parent alcohol, 2-ethylhexanol. The methodologies are designed to be self-validating, emphasizing the causality behind experimental choices to empower researchers in developing robust and effective formulations for pharmaceutical and cosmetic applications.
Introduction to this compound: A Versatile Lipophilic Agent
This compound is the ester formed from 2-ethylhexanol and decanoic acid. Its branched alkyl chain and moderate molecular weight bestow a unique combination of properties, making it a superior choice for various specialized formulations. Unlike linear alkanes, the branching in the 2-ethylhexyl moiety inhibits crystallization, ensuring the compound remains a liquid over a wide temperature range and imparts a light, non-greasy feel in topical applications.[1]
Its primary roles in the context of surfactant development are:
-
As a Non-polar Oil Phase: It is an excellent solvent for many active pharmaceutical ingredients (APIs) and cosmetic actives, forming the core of oil-in-water (O/W) emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).
-
As a Hydrophobic Moiety: The parent alcohol, 2-ethylhexanol, is an economically competitive raw material for the synthesis of novel nonionic surfactants through processes like ethoxylation and propoxylation.[2][3][4] Surfactants derived from this branched hydrophobe exhibit unique interfacial properties, including low foaming and effective surface tension reduction.[3]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application. These properties dictate its behavior as a solvent and its interaction with surfactants at the oil-water interface.
| Property | Value | Source |
| CAS Number | 73947-30-5 | [5][6] |
| Molecular Formula | C₁₈H₃₆O₂ | [7] |
| Molecular Weight | 284.48 g/mol | [7] |
| Appearance | Colorless to light-colored liquid | [8] |
| Boiling Point | 325-329 °C (estimated) | [5][6] |
| Density | ~0.86 g/cm³ | [6] |
| Solubility | Insoluble in water; Soluble in alcohol and most organic solvents. | [5][8] |
| logP (o/w) | ~7.76 (estimated) | [5][6] |
The Role of Hydrophilic-Lipophilic Balance (HLB) in Formulation Design
The development of stable emulsions is governed by the principle of the Hydrophilic-Lipophilic Balance (HLB), a system that classifies surfactants based on their relative affinity for water and oil.[9] The HLB scale typically ranges from 0 to 40, where lower values (<7) indicate a more lipophilic (oil-soluble) character, suitable for water-in-oil (W/O) emulsions, and higher values (>7) signify a more hydrophilic (water-soluble) character, ideal for oil-in-water (O/W) emulsions.[10]
Causality in Emulsifier Selection: To emulsify a specific oil phase like this compound, a surfactant or blend of surfactants with a specific "Required HLB" is needed. The branched, ester nature of this compound requires an emulsifier system that can effectively pack at the oil-water interface to lower the interfacial tension and create a stable dispersion. For O/W emulsions, this typically necessitates surfactants with HLB values in the range of 8-16.[9] By blending a high-HLB surfactant (e.g., Polysorbate 80) with a low-HLB surfactant (e.g., Sorbitan Oleate), a formulator can precisely tune the overall HLB to match the requirement of the oil phase, thereby achieving maximum emulsion stability.
Application Protocol 1: Development of a this compound O/W Emulsion
This protocol provides a step-by-step methodology for preparing and evaluating a stable oil-in-water (O/W) emulsion using this compound as the oil phase. The protocol is designed to be a self-validating system, where characterization steps confirm the quality of the formulation.
Objective
To formulate a stable 10% (w/w) O/W emulsion of this compound using a nonionic surfactant blend and to characterize its physical properties.
Materials & Equipment
-
Oil Phase: this compound
-
Aqueous Phase: Deionized (DI) water
-
High HLB Surfactant: Polysorbate 80 (e.g., Tween® 80)
-
Low HLB Surfactant: Sorbitan Oleate (e.g., Span® 80)
-
Equipment:
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Two temperature-controlled water baths or heating plates
-
Beakers and magnetic stirrers
-
Analytical balance
-
Optical microscope
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Experimental Workflow Diagram
Caption: Workflow for O/W Emulsion Preparation and Validation.
Step-by-Step Methodology
-
Calculate Required HLB: For this protocol, we will target a required HLB of 12.0 for the emulsifier blend.
-
Prepare Example Formulations: Prepare formulations by varying the ratio of high and low HLB surfactants to achieve the target HLB. The total surfactant concentration will be kept constant at 5% (w/w).
| Component | Formulation 1 (g) |
| Oil Phase | |
| This compound | 10.0 |
| Sorbitan Oleate (HLB = 4.3) | 1.14 |
| Aqueous Phase | |
| Polysorbate 80 (HLB = 15.0) | 3.86 |
| Deionized Water | 85.0 |
| Total | 100.0 |
| Calculated Blend HLB | 12.0 |
-
Phase Preparation:
-
Oil Phase: In a beaker, combine the this compound and Sorbitan Oleate. Heat to 70°C while stirring gently until fully dissolved.
-
Aqueous Phase: In a separate, larger beaker, combine the DI water and Polysorbate 80. Heat to 75°C while stirring until fully dissolved. The aqueous phase is heated slightly higher to account for temperature loss during addition.
-
-
Emulsification:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a standard magnetic stirrer.
-
Immediately transfer the coarse emulsion to the high-shear homogenizer. Homogenize for 5-10 minutes. The energy input here is critical; it is the primary step responsible for reducing droplet size.
-
-
Cooling: Place the resulting emulsion in a room temperature water bath and continue to stir gently until it has cooled. Rapid cooling without stirring can lead to shocking the emulsion and causing instability.
-
Characterization (Self-Validation):
-
Macroscopic Observation: Visually inspect the emulsion for homogeneity. Look for any signs of creaming (rising of oil droplets) or coalescence (merging of droplets) over 24 hours.
-
Microscopy: Place a small drop of the emulsion on a microscope slide. Observe the oil droplets. A stable emulsion will show small, uniform, and well-dispersed spherical droplets.
-
Particle Size Analysis: Measure the mean droplet size and polydispersity index (PDI). An effective emulsion for many drug delivery applications will have a mean droplet size below 500 nm with a low PDI (< 0.3).
-
Conceptual Protocol: Synthesis of a 2-Ethylhexanol-Derived Nonionic Surfactant
While this compound itself is not typically derivatized, its parent alcohol, 2-ethylhexanol, is an excellent starting material for creating novel nonionic surfactants.[3] The most common industrial method is alkoxylation (ethoxylation and/or propoxylation), which adds hydrophilic polyether chains to the hydrophobic alcohol.[2][11]
Objective
To provide a conceptual framework for the synthesis of a 2-ethylhexanol polyoxyethylene ether nonionic surfactant. This process involves the catalyzed addition of ethylene oxide to 2-ethylhexanol.
Rationale for Synthesis Design
The branched structure of 2-ethylhexanol results in surfactants that have a larger cross-sectional area at the interface compared to linear alcohol derivatives. This steric hindrance can lead to:
-
Reduced Foaming: Useful for industrial cleaning and automated processes.
-
Enhanced Emulsification: Efficiently stabilizes droplets by preventing coalescence.
-
Modified Cloud Point: The temperature at which the nonionic surfactant becomes insoluble in water can be precisely controlled by the length of the polyethylene glycol chain.
The choice of catalyst is critical. Alkaline catalysts like potassium hydroxide (KOH) are common but produce a broad distribution of ethoxylate chain lengths.[4] Advanced catalysts, such as double metal cyanide (DMC), offer much higher reactivity and produce a narrower homologue distribution, leading to surfactants with more defined properties and better performance.[2][4]
Conceptual Synthesis Workflow
Caption: Conceptual Workflow for Nonionic Surfactant Synthesis.
Key Considerations for Synthesis
-
Safety: Ethylene oxide is a highly reactive, toxic, and flammable gas. Reactions must be conducted in a specialized high-pressure reactor with strict safety protocols.
-
Stoichiometry: The final properties of the surfactant (e.g., HLB, cloud point) are directly controlled by the molar ratio of ethylene oxide added per mole of 2-ethylhexanol.
-
Characterization:
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form micelles. This is a key measure of surfactant efficiency.
-
Surface Tension (γCMC): The lowest surface tension value achieved at the CMC. This indicates how effectively the surfactant can reduce the surface tension of water.
-
Conclusion
This compound is a highly functional excipient for the development of nonionic surfactant-based systems. Its utility as a stable, non-greasy oil phase makes it ideal for advanced emulsion formulations in the pharmaceutical and cosmetic industries. Furthermore, the underlying 2-ethylhexanol structure provides a cost-effective and versatile platform for the synthesis of novel nonionic surfactants with unique, performance-enhancing properties. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore and innovate, leveraging the distinct advantages of this branched-chain ester and its parent alcohol.
References
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Wikipedia. 2-Ethylhexanol. [Link]
-
PubChem. 2-ethylhexan-1-ol. National Center for Biotechnology Information. [Link]
-
Hreczuch, W., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents. [Link]
-
The Good Scents Company. 2-octyl decanoate. [Link]
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-
Ataman Kimya. DEHYLUB 4018 2-ETHYLHEXYL PALMITATE. [Link]
-
Green, R. A., et al. (2005). Use of Di(2-ethylhexyl) Phthalate–Containing Medical Products and Urinary Levels of Mono(2-ethylhexyl) Phthalate in Neonatal Intensive Care Unit Infants. Environmental Health Perspectives. [Link]
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Cheméo. Chemical Properties of Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5). [Link]
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ResearchGate. Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. [Link]
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Pund, S., et al. (2014). Formulation and Optimization of Nonionic Surfactants Emulsified Nimesulide-Loaded PLGA-Based Nanoparticles by Design of Experiments. AAPS PharmSciTech. [Link]
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ResearchGate. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. [Link]
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Sanyo Chemical Industries. Introduction to Nonionic Surfactant. [Link]
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CORE. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. [Link]
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ResearchGate. (PDF) Effect of Bis-(2-ethylhexyl)Phosphoric Acid on Sodium Bis-(2-ethylhexyl)Phosphate Microemulsion for Selective Extraction of Non-Ferrous Metals. [Link]
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MDPI. Adsorption Properties and Wettability of Ethoxy- and Propoxy- Derivatives of 2-Ethylhexanol as Sterically Specific Surfactant Structures. [Link]
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ACS Omega. One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions. [Link]
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Taylor & Francis Online. A route to simple nonionic surfactants. [Link]
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ChemEurope.com. 2-Ethylhexanol. [Link]
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Magis Pharma. HBL-values. [Link]
-
Australian Government Department of Health. Selected 2-ethylhexyl esters: Human health tier II assessment. [Link]
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Application Note: A Comprehensive Guide to the Quantitative Analysis of 2-Ethylhexyl Decanoate
Abstract
This technical guide provides a detailed framework for the accurate quantification of 2-Ethylhexyl decanoate, a common emollient and solvent in cosmetic and pharmaceutical formulations. Recognizing the criticality of precise analytical characterization for product quality and safety, this document outlines robust methodologies using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). This application note serves as a comprehensive resource for researchers, quality control analysts, and formulation scientists, offering not just procedural steps but also the scientific rationale behind the recommended protocols. Adherence to these guidelines will ensure the generation of reliable, reproducible, and validated analytical data.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 73947-30-5) is a branched-chain fatty acid ester widely utilized for its desirable sensory properties and solubilizing capabilities in topical products. Its presence and concentration can significantly impact a product's texture, stability, and overall performance. Therefore, the ability to accurately quantify this compound is paramount during raw material qualification, formulation development, stability testing, and final product release. This guide establishes a self-validating analytical system, grounded in established chromatographic principles, to ensure the integrity of quantitative results.
Physicochemical Properties and Analytical Standards
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Physicochemical Data
The properties of this compound dictate the choice of analytical techniques and solvents. Its high boiling point and solubility in organic solvents make it an ideal candidate for both GC and HPLC analysis.[1]
| Property | Value | Source |
| Synonyms | Decanoic acid, 2-ethylhexyl ester; 2-octyl decanoate | [1] |
| CAS Number | 73947-30-5 | [2] |
| Molecular Formula | C18H36O2 | [3] |
| Molecular Weight | 284.48 g/mol | [Calculated] |
| Boiling Point | 326.00 to 327.00 °C @ 760.00 mm Hg (estimated) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., hexane, ethyl acetate, acetonitrile, methanol) | [4] |
Sourcing Certified Reference Materials (CRM)
The foundation of accurate quantification is a high-purity Certified Reference Material (CRM). It is imperative to source this compound CRM from an accredited supplier that provides a Certificate of Analysis (CoA) detailing purity, uncertainty, and traceability to national standards (e.g., NIST).[5][6] When a CRM for this compound is unavailable, a well-characterized standard of ≥98% purity may be used, with its identity and purity confirmed internally.
Recommended Suppliers:
Analytical Methodologies: GC-FID and HPLC-UV
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) will depend on the available instrumentation, the complexity of the sample matrix, and the desired sensitivity. Both techniques are presented here as viable and robust options.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for hydrocarbon-containing molecules. The principles of this method are based on the separation of analytes in a gaseous mobile phase, making it suitable for thermally stable compounds.[8]
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Ethyl acetate (HPLC grade or equivalent)
-
Helium (99.999% purity)
-
Hydrogen (high purity)
-
Compressed Air (zero grade)
2. Standard Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.[9]
-
Working Standards: Prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the primary stock standard with ethyl acetate.
3. Sample Preparation (Example: Cosmetic Cream):
-
Accurately weigh approximately 200 mg of the cream sample into a 15 mL centrifuge tube.
-
Add 10 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough dispersion and extraction of the analyte.
-
Centrifuge at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a clean vial. If necessary, filter through a 0.45 µm PTFE syringe filter.
-
The sample is now ready for injection.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | Standard, reliable instrumentation for routine analysis. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column providing good separation for esters.[9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing optimal column efficiency.[8] |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the analyte without degradation. |
| Split Ratio | 20:1 | Prevents column overloading while maintaining sensitivity. |
| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | Optimized temperature program for good peak shape and resolution. |
| Detector | FID | Highly sensitive to organic compounds. |
| Detector Temp. | 320 °C | Prevents condensation of the analyte in the detector. |
| Makeup Gas | Nitrogen or Helium | Ensures optimal detector performance. |
| Hydrogen Flow | 30 mL/min | Fuel for the flame ionization detector. |
| Air Flow | 300 mL/min | Oxidant for the flame ionization detector. |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Perform a linear regression analysis (y = mx + c) and ensure the correlation coefficient (r²) is ≥ 0.999.
-
Quantify the this compound in the sample preparation by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While this compound lacks a strong chromophore, it can be detected at low UV wavelengths (around 210 nm) due to the carbonyl group in the ester functionality.[10] HPLC is advantageous for samples that are not suitable for GC due to thermal instability or high molecular weight matrices.
1. Materials and Reagents:
-
This compound Certified Reference Material (CRM)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
2. Standard Preparation:
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 50, 100, 250, 500, 750 µg/mL) by serial dilution of the primary stock standard with acetonitrile.
3. Sample Preparation (Example: Pharmaceutical Ointment):
-
Accurately weigh approximately 200 mg of the ointment into a 15 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Heat in a water bath at 40°C for 5 minutes to aid in dispersion.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and filter through a 0.45 µm PTFE syringe filter.
-
The sample is now ready for injection.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with a UV detector | A robust and widely used system for this type of analysis.[11] |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Provides good retention and separation for non-polar analytes.[10] |
| Mobile Phase | Isocratic: Acetonitrile:Water (95:5 v/v) | A strong organic mobile phase is required to elute the non-polar ester. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[11] |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection | UV at 210 nm | Wavelength for detecting the ester's carbonyl group.[10] |
5. Data Analysis:
-
Follow the same procedure for calibration curve construction, linear regression, and sample quantification as described in the GC-FID method (Section 3.1.5).
Method Validation: Ensuring Trustworthiness
Every protocol must be a self-validating system. Once a method is established, it must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a placebo (matrix without the analyte) and ensuring no interfering peaks are present at the retention time of this compound.[11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, with a correlation coefficient (r²) of ≥ 0.999.[9]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[9]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[9]
-
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Workflow Visualization
The following diagram illustrates the logical flow from sample receipt to final quantification, applicable to both GC and HPLC methodologies.
Sources
- 1. 2-octyl decanoate, 73947-30-5 [thegoodscentscompany.com]
- 2. This compound | 73947-30-5 [chemicalbook.com]
- 3. This compound - C18H36O2 | CSSB00102597088 [chem-space.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. 인증된 참조 자료 [sigmaaldrich.com]
- 7. CPAChem Products - Miscellaneous [cpachem.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. ijpar.com [ijpar.com]
- 10. ilacadofsci.com [ilacadofsci.com]
- 11. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Ethylhexyl Decanoate Synthesis
Welcome to the technical support center for the synthesis of 2-Ethylhexyl Decanoate. This guide is designed for researchers, chemists, and production scientists engaged in the esterification of decanoic acid and 2-ethylhexanol. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering a framework for systematic optimization and troubleshooting.
Introduction to the Synthesis
This compound is a branched-chain ester widely used as an emollient in cosmetics and personal care products, and as a lubricant base stock. Its synthesis is typically achieved via Fischer-Speier esterification, a reaction between decanoic acid and 2-ethylhexanol. While the reaction appears straightforward, achieving high yield, purity, and efficiency requires careful control over several critical parameters. This guide provides in-depth solutions to common challenges encountered during this process.
The core reaction is an equilibrium-limited process:
Decanoic Acid + 2-Ethylhexanol ⇌ this compound + Water
Optimizing this synthesis hinges on effectively shifting this equilibrium to the right while minimizing side reactions and simplifying downstream purification.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Final Conversion or Poor Yield
Question: My reaction has stalled, and the final yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low conversion is the most common issue in this esterification, primarily because the reaction is reversible. The accumulation of water, a by-product, can drive the reaction backward through hydrolysis of the ester.
Possible Causes & Recommended Solutions:
-
Equilibrium Has Been Reached:
-
Causality: The forward reaction (esterification) and reverse reaction (hydrolysis) are occurring at the same rate, resulting in no net product formation.
-
Solution 1: Continuous Water Removal. The most effective way to drive the reaction to completion is by removing water as it forms, an application of Le Chatelier's Principle. For reactions run with a solvent like toluene or xylene, a Dean-Stark apparatus is the standard method.[1][2] For solvent-free or enzymatic reactions, applying a vacuum can effectively remove water.[1][3]
-
Solution 2: Use an Excess of One Reactant. Increasing the concentration of one of the reactants will shift the equilibrium towards the products. It is common practice to use an excess of 2-ethylhexanol (e.g., a 1.5:1 to 2:1 molar ratio of alcohol to acid), as it is often less expensive and easier to remove after the reaction.[1]
-
-
Insufficient Catalyst Activity:
-
Causality: The catalyst concentration may be too low, or the catalyst itself may be old, deactivated, or of poor quality.
-
Solution 1 (Acid Catalysis): For acid catalysts like p-toluenesulfonic acid (p-TSA) or sulfuric acid, a typical loading is 1-2% by weight of the reactants.[1] If conversion is low, consider incrementally increasing the catalyst loading. Be cautious, as excessive acid can lead to side reactions and product darkening.
-
Solution 2 (Enzymatic Catalysis): For enzymatic reactions using an immobilized lipase like Novozym® 435, ensure the enzyme has not been denatured by excessive temperature or improper storage.[1] Verify the optimal temperature and pH for the specific lipase. If the enzyme has been reused, it may have lost activity; consider replacing it with a fresh batch.
-
-
Inadequate Reaction Temperature:
-
Causality: Esterification reactions are typically endothermic.[4] A temperature that is too low will result in a very slow reaction rate, while a temperature that is too high can cause reactant degradation or unwanted side reactions, particularly with strong acid catalysts.
-
Solution: For acid-catalyzed synthesis, temperatures are often in the range of 120-150°C. For enzymatic synthesis, conditions are much milder, typically between 50-80°C, to preserve enzyme structure and function.[5] It is crucial to optimize the temperature for your specific catalytic system.
-
Issue 2: Product is Dark or Discolored
Question: The final this compound product has a yellow or brown tint. What causes this discoloration and how can it be prevented?
Answer: Product discoloration is usually a sign of degradation or side reactions, often promoted by excessive heat and aggressive catalysts.
Possible Causes & Recommended Solutions:
-
High Reaction Temperature:
-
Causality: At elevated temperatures, especially above 150°C, organic molecules like alcohols and carboxylic acids can begin to decompose or undergo side reactions such as dehydration and oxidation, leading to colored impurities.
-
Solution: Lower the reaction temperature. If the reaction rate becomes too slow, you may need to compensate by increasing the catalyst concentration or reaction time. This is a key advantage of enzymatic catalysis, which operates at lower temperatures, yielding a purer, less colored product.[1]
-
-
Aggressive Acid Catalyst:
-
Causality: Strong, non-volatile acids like sulfuric acid are highly effective but can catalyze side reactions, including the dehydration of 2-ethylhexanol to form ethers or alkenes, which can lead to charring and discoloration.[6]
-
Solution: Switch to a milder acid catalyst like p-toluenesulfonic acid (p-TSA) or a solid acid catalyst like Amberlite IR120.[4][7] These are less likely to cause degradation. Alternatively, transitioning to an enzymatic process will virtually eliminate this issue.
-
Issue 3: Difficult Purification / Presence of Side-Products
Question: I am having trouble purifying my product. GC analysis shows multiple unexpected peaks. What are these impurities?
Answer: The presence of impurities beyond unreacted starting materials points to side reactions. The nature of these side-products depends heavily on the catalyst and conditions used.
Possible Causes & Recommended Solutions:
-
Ether Formation (Acid Catalysis):
-
Causality: At high temperatures, the acid catalyst can promote the dehydration of two molecules of 2-ethylhexanol to form di(2-ethylhexyl) ether.[6]
-
Solution: Reduce the reaction temperature and consider using a milder catalyst. This side reaction is less prevalent at temperatures below 140°C.
-
-
Unwanted Esterification (Enzymatic Catalysis):
-
Causality: While highly selective, if your starting materials are not pure, the lipase may catalyze the esterification of other contaminating acids or alcohols.
-
Solution: Ensure the purity of your starting materials (decanoic acid and 2-ethylhexanol) using techniques like GC or titration before starting the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for synthesizing this compound? There is no single "best" catalyst; the choice depends on your priorities:
-
For Speed and Low Cost: Strong mineral acids like sulfuric acid are effective and inexpensive but can lead to side reactions and colored products.[6]
-
For Purity and Mild Conditions: Immobilized lipases like Novozym® 435 (from Candida antarctica) are highly selective, operate at low temperatures, produce a very pure product, and are reusable.[1][5] However, the initial cost is higher and reaction times can be longer.
-
A Good Compromise: p-Toluenesulfonic acid (p-TSA) is a solid organic acid that is less corrosive and causes fewer side reactions than sulfuric acid, making it a popular choice for industrial synthesis.
Q2: Should I use a solvent?
-
Solvent-based: Using a non-polar solvent like toluene allows for azeotropic removal of water with a Dean-Stark trap, which is very efficient.[1] However, this introduces an additional component that must be removed and recycled, adding cost and environmental considerations.
-
Solvent-free: A solvent-free system is considered a "greener" approach.[5] In this case, water is typically removed by bubbling an inert gas (like nitrogen) through the reaction mixture or by applying a vacuum. This is common for enzymatic reactions.[3]
Q3: What is the optimal molar ratio of 2-ethylhexanol to decanoic acid? To maximize conversion, an excess of one reactant is recommended. A molar ratio of 1.5:1 to 2:1 of 2-ethylhexanol to decanoic acid is a good starting point for optimization.[1] In some optimized enzymatic processes, ratios as high as 4:1 have been used to achieve near-complete conversion.[8]
Q4: How can I monitor the reaction progress? The most common method is to measure the acid value (or acid number) of the reaction mixture over time. This is done by taking a small sample, dissolving it in a suitable solvent, and titrating it with a standardized solution of potassium hydroxide (KOH). The reaction is considered complete when the acid value drops to a low, stable number, indicating that the decanoic acid has been consumed.
Data Summary: Comparison of Catalytic Systems
The following table summarizes typical conditions and outcomes for different catalytic approaches. These values are illustrative and should be optimized for your specific setup.
| Parameter | Sulfuric Acid (H₂SO₄) | p-Toluenesulfonic Acid (p-TSA) | Novozym® 435 (Lipase) |
| Catalyst Loading | 0.5 - 1.0 wt% | 1.0 - 2.0 wt%[1] | 2.5 - 5.0 wt%[5] |
| Temperature | 130 - 160°C | 120 - 140°C | 50 - 70°C[5] |
| Molar Ratio (Alc:Acid) | 1.2:1 - 1.5:1 | 1.5:1 - 2.0:1 | 1.5:1 - 4:1[8] |
| Reaction Time | 2 - 4 hours | 4 - 8 hours | 8 - 24 hours[9] |
| Typical Yield | 90 - 95% | 95 - 98% | >99%[5] |
| Pros | Fast, Inexpensive | Good yield, fewer side-reactions | High purity, mild conditions, reusable |
| Cons | Discoloration, side-reactions | Slower than H₂SO₄ | Higher cost, longer reaction time |
Visual Guides & Workflows
Fischer-Speier Esterification Mechanism
This diagram illustrates the acid-catalyzed pathway for the formation of this compound.
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Workflow for Reaction Optimization
A systematic approach, such as Response Surface Methodology (RSM), is invaluable for optimizing multiple interacting variables.
Caption: Systematic workflow for optimizing synthesis conditions.
Experimental Protocols
Protocol 1: Standard Synthesis using p-TSA and Dean-Stark
This protocol describes a common lab-scale synthesis method.
-
Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark trap fitted with a reflux condenser.
-
Charge Reactor: To the flask, add decanoic acid (e.g., 172.26 g, 1.0 mol), 2-ethylhexanol (e.g., 195.34 g, 1.5 mol), p-toluenesulfonic acid monohydrate (p-TSA) (e.g., 3.7 g, ~1% of total reactant mass), and toluene (e.g., 200 mL).
-
Reaction: Begin stirring and heat the mixture to reflux (~120-130°C). Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Continue refluxing for 4-8 hours. Monitor the reaction by observing the amount of water collected (theoretical max: 18 mL for 1.0 mol reaction) and by periodically taking samples to measure the acid value.
-
Workup: Once the reaction is complete (no more water evolves, acid value is low and stable), cool the mixture to room temperature.
-
Purification:
-
Wash the organic mixture with a 5% sodium bicarbonate solution to neutralize the p-TSA catalyst.
-
Wash with brine (saturated NaCl solution) to remove residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the toluene and excess 2-ethylhexanol via vacuum distillation to yield the final product, this compound.
-
Protocol 2: Optimized Enzymatic Solvent-Free Synthesis
This protocol outlines a greener, high-purity method.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, heating mantle, temperature probe, and a connection to a vacuum pump via a cold trap.
-
Charge Reactor: To the flask, add decanoic acid (e.g., 172.26 g, 1.0 mol), 2-ethylhexanol (e.g., 260.46 g, 2.0 mol), and immobilized lipase Novozym® 435 (e.g., 13 g, ~3% of total reactant mass).[5]
-
Reaction: Begin stirring and heat the mixture to 60-70°C. Once the temperature is stable, slowly apply a vacuum (e.g., 100-200 mbar) to facilitate the removal of water.
-
Monitoring: Continue the reaction for 8-24 hours. The reaction can be monitored via acid value titration.
-
Workup: Once the reaction is complete (acid value is < 1 mg KOH/g), cool the mixture.
-
Purification:
-
The key advantage here is simplicity. The immobilized enzyme can be recovered by simple filtration and washed for reuse.
-
The excess 2-ethylhexanol can be removed via vacuum distillation. The remaining crude product is often of very high purity (>99%) and may not require further purification.[5]
-
References
- CN116178136A - Preparation method of 2-hexyl decanoic acid - Google P
-
2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PMC. [Link]
-
The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... - ResearchGate. [Link]
-
Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation - PubMed. [Link]
-
Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435 - ResearchGate. [Link]
-
Synthesis and Optimization of 2-ethylhexyl Ester as Base Oil for Drilling Fluid Formulation - ResearchGate. [Link]
-
Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation - ResearchGate. [Link]
-
Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions - KOREASCIENCE. [Link]
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study - ResearchGate. [Link]
-
Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC. [Link]
-
Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations - Scirp.org. [Link]
-
Synthesis of 2-Ethylhexanoic Acid by Catalytic Dehydrogenation under Atmospheric Pressure - China/Asia On Demand (CAOD). [Link]
- CN1357527A - Production process of 2-ethyl hexanoic acid - Google P
-
Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer - Eagle Scholar. [Link]
-
Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions - ResearchGate. [Link]
-
Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed. [Link]
-
Modelling and Optimizing 2-Ethylhexanol Production from Propylene and Synthesis Gas, Using A Case Study of Aspen Hysys - IRE Journals. [Link]
-
Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling - MDPI. [Link]
-
Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation - ResearchGate. [Link]
-
Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H) - SciSpace. [Link]
-
Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - MDPI. [Link]
-
(PDF) Synthesis of Dimer Acid 2-Ethylhexyl Esters and their Physicochemical Properties as Biolubricant Base Stock and their Potential as Additive in Commercial Base Oils - ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 2-Ethylhexyl Decanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Ethylhexyl Decanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows. We will explore common challenges in achieving high yield and purity, providing scientifically grounded solutions and detailed protocols.
Understanding the Core Reaction: Fischer-Speier Esterification
The synthesis of this compound is fundamentally an equilibrium-controlled esterification reaction between decanoic acid and 2-ethylhexanol. The success of this synthesis hinges on effectively shifting the reaction equilibrium towards the product side.
Caption: Fischer-Speier esterification of decanoic acid and 2-ethylhexanol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Conversion or Yield of this compound
Q: My final yield is significantly lower than theoretical expectations. What are the likely causes?
A: Low yield is a common problem, typically stemming from an unfavorable reaction equilibrium or suboptimal reaction conditions. Here are the primary factors to investigate:
-
Reaction Equilibrium: Esterification is a reversible process.[1] The accumulation of water, a primary byproduct, will drive the reaction backward, hydrolyzing your ester product back into the starting materials. According to Le Chatelier's principle, the continuous removal of water is critical to shift the equilibrium towards the product and achieve high conversion.[2]
-
Insufficient Catalyst Activity: The reaction rate is impractically slow without a catalyst.[3] If using an acid catalyst like p-toluenesulfonic acid (p-TSA), ensure a loading of 1-2 wt% relative to the reactants. For enzymatic synthesis, the lipase may be denatured or inhibited. Verify the optimal temperature and pH for the specific enzyme used, and be aware that excess water can inhibit its activity.[4][5]
-
Inadequate Reaction Temperature: Temperature control is a balancing act.
-
For acid-catalyzed reactions , the temperature must be high enough to ensure a reasonable reaction rate, typically at the reflux temperature of the solvent used for azeotropic water removal (e.g., 110-140°C with toluene).[6]
-
For enzymatic reactions , temperatures are much milder (e.g., 40-70°C).[6][7] Exceeding the enzyme's optimal temperature will cause irreversible denaturation and a catastrophic loss of activity.[5]
-
-
Sub-optimal Molar Ratio: While a 1:1 stoichiometric ratio is the theoretical minimum, using an excess of one reactant can shift the equilibrium to favor the product. An excess of 2-ethylhexanol (e.g., 1.5:1 to 3:1 alcohol to acid ratio) is commonly employed as it is often easier to remove during purification than decanoic acid.[7][8]
-
Insufficient Reaction Time: Esterification reactions, particularly at a large scale, may require several hours to reach equilibrium. Monitor the reaction's progress by analyzing aliquots (e.g., via titration of the acid number or GC) to ensure it has run to completion.
Issue 2: Poor Purity and Byproduct Formation
Q: My final product is impure. What are the likely contaminants and how can I prevent their formation?
A: Impurities compromise the quality of the final product and often arise from side reactions or incomplete purification.
-
Unreacted Starting Materials: The most common impurities are residual decanoic acid and 2-ethylhexanol.
-
Prevention: Drive the reaction closer to completion using the strategies from Issue 1 (water removal, excess reactant, optimal catalyst load).
-
Removal: Unreacted decanoic acid and the acid catalyst can be removed by washing the crude product with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate). Excess 2-ethylhexanol can be removed by vacuum distillation.[6]
-
-
Ether Formation: At high temperatures (>150°C) in the presence of a strong acid catalyst (like sulfuric acid), 2-ethylhexanol can undergo self-condensation (dehydration) to form di(2-ethylhexyl) ether.[9]
-
Prevention: Use a milder acid catalyst like p-TSA or an ion-exchange resin. Avoid excessive temperatures and consider enzymatic catalysis, which operates under much milder conditions where this side reaction is negligible.[2]
-
-
Product Coloration: The final ester product may have an undesirable yellow or brown tint.
-
Prevention: This is often caused by degradation of starting materials or products at high temperatures, especially with aggressive catalysts like sulfuric acid.[10] Using an enzymatic route or a more selective chemical catalyst can produce a cleaner, colorless product.
-
Removal: The color can sometimes be removed by treating the crude product with activated carbon followed by filtration before the final distillation step.
-
Caption: A logical workflow for diagnosing synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the pros and cons of chemical versus enzymatic catalysis for this synthesis?
A1: The choice of catalyst is a critical decision that impacts reaction conditions, yield, purity, and environmental footprint.
| Feature | Acid Catalysis (e.g., p-TSA) | Enzymatic Catalysis (e.g., Lipase) |
| Temperature | High (110-140°C) | Mild (40-70°C)[6] |
| Selectivity | Lower; risk of side reactions like ether formation.[9] | High; minimizes byproduct formation.[2] |
| Product Purity | Often requires more intensive purification. | Higher initial purity, simplifying workup.[11] |
| Catalyst Removal | Requires neutralization/washing. | Simple filtration (if immobilized). |
| Reaction Rate | Generally faster. | Can be slower.[6] |
| Environmental | Uses harsh acids and more energy. | "Green" process with biodegradable catalysts.[12] |
Q2: How can I effectively monitor the reaction's progress?
A2: Monitoring the reaction is key to knowing when it is complete. The most common method is to track the consumption of decanoic acid. This can be done by taking small, periodic samples from the reaction mixture and determining the acid number (or acid value) via titration with a standardized base like potassium hydroxide (KOH). The reaction is considered complete when the acid number remains constant over consecutive measurements. Gas Chromatography (GC) can also be used to monitor the disappearance of reactants and the appearance of the product ester.[5]
Q3: My crude product has formed an emulsion during the aqueous wash. How do I break it?
A3: Emulsions are common when washing organic mixtures that contain acidic or basic residues. To break the emulsion, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers. Gentle swirling, rather than vigorous shaking, during the wash can also help prevent stable emulsions from forming.
Experimental Protocols
Protocol 1: Synthesis of this compound via Acid Catalysis
This protocol describes a standard laboratory procedure using p-toluenesulfonic acid (p-TSA) as a catalyst with azeotropic removal of water.
Materials:
-
Decanoic acid
-
2-Ethylhexanol (Molar ratio to acid: 2:1)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (1.5% of total reactant weight)
-
Toluene (Solvent)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, and condenser) in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add decanoic acid, 2-ethylhexanol (2 molar equivalents), toluene (enough to fill the Dean-Stark trap and submerge reactants), and p-TSA.
-
Reaction: Heat the mixture to a gentle reflux. Toluene and water will begin to co-distill as an azeotrope. The water, being denser, will separate and collect in the bottom of the Dean-Stark trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reaction until no more water is collected in the trap (typically 4-8 hours). The reaction completion can be confirmed by measuring the acid number of a sample.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the p-TSA and remove residual decanoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter.
-
-
Purification: Remove the toluene solvent using a rotary evaporator. The remaining crude product can be purified by fractional vacuum distillation to yield pure this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
Objective: To separate the high-boiling this compound from lower-boiling unreacted 2-ethylhexanol and any high-boiling residues.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at atm. pressure) |
| 2-Ethylhexanol | 130.23 | ~184 |
| Decanoic Acid | 172.26 | ~270 |
| This compound | 284.48 | ~315 |
Procedure:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated fractionating column (e.g., Vigreux).
-
Distillation:
-
Place the crude product in the distillation flask.
-
Slowly apply vacuum to the system.
-
Begin heating the flask gently.
-
Collect the first fraction, which will primarily be residual 2-ethylhexanol.
-
Increase the temperature to distill the main fraction, the pure this compound. The boiling point will be significantly lower under vacuum.
-
Stop the distillation before any high-boiling, potentially colored residues begin to distill.
-
References
-
ResearchGate. (n.d.). Enzymatic synthesis of 2-ethylhexyl esters of fatty acids by immobilized lipase from Candida sp. 99–125. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonanoic Acid Esterification with 2-Ethylhexanol: From Batch To Continuous Operation. Retrieved from [Link]
-
PubMed. (n.d.). Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Retrieved from [Link]
- Google Patents. (n.d.). KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product.
-
Scirp.org. (n.d.). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. Retrieved from [Link]
-
International Journal of Research in Advent Technology. (2013). ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. Retrieved from [Link]
-
DergiPark. (2017). kinetics of esterification of acetic acid with 2-ethylhexanol in the presence of amberlyst 36. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous Enzymatic Synthesis of 2-Ethylhexyl Oleate in a Fluidized Bed Reactor: Operating Conditions, Hydrodynamics, and Mathematical Modeling. Retrieved from [Link]
-
MDPI. (2017). Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
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- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Formulation Stability Challenges of 2-Ethylhexyl Decanoate
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2-Ethylhexyl Decanoate. This resource is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the common and complex stability challenges encountered during the formulation of this versatile emollient and solvent. As your dedicated Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to ensure the robustness and longevity of your formulations.
Introduction to this compound and its Formulation Landscape
This compound is a branched-chain fatty acid ester prized in cosmetic and pharmaceutical formulations for its excellent emollient properties, non-greasy feel, and good solvency.[1] However, like all esters, it is susceptible to chemical degradation, primarily through hydrolysis and oxidation, which can compromise the stability, efficacy, and safety of the final product. Understanding the underlying mechanisms of these degradation pathways is paramount to developing stable and commercially viable formulations.
This guide will delve into the core stability challenges, offering a question-and-answer format to directly address specific issues you may encounter in your laboratory. We will explore the causality behind these challenges and provide actionable, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Hydrolytic Stability - The Battle Against Water
Ester hydrolysis is a primary degradation pathway for this compound, leading to the formation of 2-Ethylhexanol and Decanoic Acid. This reaction is significantly influenced by pH and the presence of water in the formulation.[2]
Q1: My oil-in-water (O/W) emulsion containing this compound is showing a drop in pH and a change in odor over time. What is the likely cause?
A1: A decrease in pH and the development of a rancid or soapy odor are classic indicators of ester hydrolysis. The this compound in your emulsion is likely breaking down into its constituent alcohol (2-Ethylhexanol) and carboxylic acid (Decanoic Acid). The accumulation of Decanoic Acid is responsible for the drop in pH.
Troubleshooting Steps:
-
pH Monitoring and Adjustment: The rate of ester hydrolysis is catalyzed by both acidic and basic conditions.[2] For many ester-based formulations, a pH range of 4-6 is often found to be the most stable. It is crucial to determine the optimal pH for your specific formulation through a pH-stability study.
-
Buffer System Selection: Incorporate a suitable buffer system (e.g., citrate, phosphate) to maintain the pH within the optimal stability range throughout the product's shelf life.
-
Water Activity Control: In formulations where it's feasible, minimizing the water activity can slow down the rate of hydrolysis.
Experimental Protocol: pH-Dependent Stability Study
This protocol outlines a systematic approach to determine the optimal pH for your this compound formulation.
Materials:
-
Your this compound formulation
-
Hydrochloric acid (0.1 M) and Sodium hydroxide (0.1 M) for pH adjustment
-
pH meter
-
HPLC-UV or GC-FID for quantification of this compound
-
Incubators or stability chambers at controlled temperatures (e.g., 25°C/60% RH, 40°C/75% RH)
Procedure:
-
Prepare several batches of your formulation.
-
Adjust the pH of each batch to a different value (e.g., 3, 4, 5, 6, 7, 8) using the acid and base solutions.
-
Store the samples in the stability chambers.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw an aliquot from each sample.
-
Quantify the remaining percentage of this compound using a validated analytical method.
-
Plot the percentage of remaining this compound against time for each pH value. The pH at which the degradation rate is the lowest is the optimal pH for your formulation.
Data Presentation:
| pH | Initial Concentration (%) | Concentration at 4 weeks (%) | Concentration at 8 weeks (%) | Concentration at 12 weeks (%) |
| 3 | 100 | 95.2 | 90.5 | 85.1 |
| 4 | 100 | 98.5 | 97.1 | 95.8 |
| 5 | 100 | 99.1 | 98.3 | 97.5 |
| 6 | 100 | 98.8 | 97.5 | 96.2 |
| 7 | 100 | 96.3 | 92.8 | 88.4 |
| 8 | 100 | 93.1 | 86.7 | 80.2 |
Note: The data in this table is illustrative. Actual results will vary depending on the specific formulation.
Q2: I am developing an anhydrous formulation with this compound, but I am still observing some degradation. How is this possible?
A2: Even in seemingly anhydrous formulations, trace amounts of water can be present in excipients or absorbed from the atmosphere during manufacturing and storage. This residual moisture can be sufficient to initiate hydrolysis, especially at elevated temperatures.
Troubleshooting Steps:
-
Excipient Pre-drying: Consider pre-drying your excipients to minimize their water content.
-
Controlled Manufacturing Environment: Manufacture and package your product in a low-humidity environment.
-
Hygroscopic Packaging: Utilize packaging materials with low moisture vapor transmission rates.
Section 2: Oxidative Stability - Protecting Against Rancidity
Oxidation is another significant degradation pathway for this compound, particularly if the formulation contains unsaturated components or is exposed to pro-oxidants like light, heat, and metal ions. Oxidation can lead to the formation of peroxides, aldehydes, and ketones, resulting in off-odors, discoloration, and potential skin irritation.
Q3: My cream formulation containing this compound has developed a yellowish tint and an unpleasant odor after storage. What's happening?
A3: The yellowing and off-odor are strong indicators of oxidative degradation. The ester is likely reacting with oxygen, a process that can be accelerated by factors such as exposure to UV light, elevated temperatures, and the presence of trace metal ions.
Troubleshooting Steps:
-
Incorporate Antioxidants: The most effective way to combat oxidation is by adding antioxidants to your formulation.[3] Common choices for cosmetic and pharmaceutical formulations include:
-
Tocopherol (Vitamin E) and its derivatives (e.g., Tocopheryl Acetate): These are oil-soluble antioxidants that are very effective at scavenging free radicals.[4]
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are synthetic antioxidants that are also highly effective.
-
Ascorbyl Palmitate: An oil-soluble form of Vitamin C that can work synergistically with Vitamin E.
-
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Including a chelating agent like Disodium EDTA can sequester these ions and improve stability.
-
Opaque Packaging: Protect your formulation from light by using opaque or amber-colored packaging.
-
Headspace Inerting: During manufacturing, consider purging the headspace of the container with an inert gas like nitrogen to displace oxygen.
Experimental Protocol: Evaluating Antioxidant Efficacy
This protocol helps you select the most effective antioxidant for your this compound formulation.
Materials:
-
Your this compound formulation without any antioxidant (control).
-
Several batches of your formulation, each containing a different antioxidant (e.g., 0.1% Tocopherol, 0.05% BHT, 0.1% Ascorbyl Palmitate).
-
Peroxide value (PV) test kit or access to an analytical laboratory for PV determination.
-
Stability chambers (e.g., 40°C, 50°C).
Procedure:
-
Prepare the control and antioxidant-containing batches of your formulation.
-
Store all samples in the stability chambers.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), measure the peroxide value of each sample.
-
Plot the peroxide value against time for each formulation. The formulation with the slowest rate of PV increase contains the most effective antioxidant.
Data Presentation:
| Formulation | Initial PV (meq/kg) | PV at 4 weeks (meq/kg) | PV at 8 weeks (meq/kg) |
| Control (No Antioxidant) | 0.5 | 5.8 | 15.2 |
| 0.1% Tocopherol | 0.4 | 1.2 | 2.5 |
| 0.05% BHT | 0.5 | 1.5 | 3.1 |
| 0.1% Ascorbyl Palmitate | 0.6 | 2.1 | 4.8 |
Note: The data in this table is illustrative. Actual results will vary depending on the specific formulation and storage conditions.
Section 3: Emulsion Stability - Maintaining Physical Integrity
In emulsion systems, this compound can influence the physical stability, and in turn, be affected by the overall stability of the emulsion. Issues like creaming, coalescence, and phase separation can occur if the formulation is not properly optimized.
Q4: My O/W lotion with this compound is separating into layers over time. What can I do to improve its stability?
A4: Emulsion instability can be caused by several factors, including an inappropriate emulsifier system, incorrect hydrophilic-lipophilic balance (HLB), or changes in droplet size over time (Ostwald ripening or coalescence).
Troubleshooting Steps:
-
Emulsifier System Optimization: The choice and concentration of your emulsifier are critical. Often, a combination of a low-HLB and a high-HLB non-ionic surfactant provides better stability than a single emulsifier.[5][6][7][8][9]
-
HLB Value Calculation: Ensure the required HLB for the oil phase (including this compound and other oils) is correctly matched by the HLB of your emulsifier system.
-
Viscosity Modification: Increasing the viscosity of the continuous phase (the water phase in an O/W emulsion) can slow down the movement of oil droplets, thereby reducing the rate of creaming and coalescence. Consider adding a thickening agent or rheology modifier like xanthan gum, carbomer, or cellulosic polymers.
-
Homogenization: The droplet size of the dispersed phase plays a crucial role in emulsion stability. Using a high-shear homogenizer to reduce the initial droplet size can significantly improve long-term stability.
Visualization of Key Concepts
To better illustrate the relationships between formulation components and stability, the following diagrams are provided.
Caption: Hydrolysis of this compound.
Caption: Key components in stabilizing an O/W emulsion.
Analytical Methodologies for Stability Assessment
A robust stability testing program relies on validated analytical methods to accurately quantify the active ingredient and detect degradation products.
Q5: What analytical techniques are most suitable for monitoring the stability of this compound in my formulations?
A5: The choice of analytical method depends on the specific information you need.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This is an excellent method for the routine quantification of this compound. It offers high sensitivity and reproducibility. A derivatization step may be necessary for analyzing the degradation products (2-Ethylhexanol and Decanoic Acid) to improve their volatility and peak shape.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown degradation products. The mass fragmentation patterns can help elucidate the structure of impurities that may form during stability studies. [10][11]* High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While this compound does not have a strong chromophore, HPLC-UV can be used for its quantification, especially if a suitable derivatizing agent is employed or if detection is performed at a lower wavelength. [12][13]This method is particularly useful for analyzing formulations that contain non-volatile components that are not suitable for GC.
Experimental Protocol: Stability-Indicating HPLC-UV Method Development (Conceptual)
This protocol provides a general framework for developing a stability-indicating HPLC method.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and other formulation excipients.
Forced Degradation Study: Before method development, perform a forced degradation study to generate the potential degradation products. [14]This involves subjecting a solution of this compound to harsh conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (ICH Q1B conditions).
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Inject the stressed samples and the unstressed control.
-
Optimize the mobile phase gradient to achieve baseline separation of the parent peak from all degradation peaks.
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
Ensuring the formulation stability of this compound requires a multifaceted approach that considers its susceptibility to hydrolysis and oxidation, as well as its interaction with other formulation components. By systematically addressing potential issues through careful pH control, the inclusion of appropriate antioxidants and emulsifiers, and the use of robust analytical methods, researchers can develop stable, effective, and high-quality products. This technical support guide serves as a foundational resource to aid you in this endeavor. For further assistance, please do not hesitate to reach out to our technical support team.
References
- ICH Harmonised Tripartite Guideline. Q1A (R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003.
- Guaratini, T., et al. (2006). Thermal analysis of vitamin A palmitate and of its mixtures with α-tocopherol. Journal of Thermal Analysis and Calorimetry, 84(3), 635-639.
-
MDPI. (2022). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. [Link]
-
Malaysian Journal of Science Health & Technology. (2022). A Review on Cosmetic Formulations and Physicochemical Characteristics of Emollient and Day Cream Using Vegetable Based-Wax Ester. [Link]
-
ChemRxiv. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. [Link]
-
Taylor & Francis. (n.d.). Fatty acid esters – Knowledge and References. [Link]
-
ResearchGate. (2018). Gas chromatography-mass spectrometry analysis of di(2-ethylhexyl) phthalate and its metabolites in hepatic microsomal incubations. [Link]
-
MDPI. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. [Link]
-
Crimson Publishers. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. [Link]
-
PMC. (2022). Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion. [Link]
-
ResearchGate. (2016). The initial hydrolysis reaction rate of 2-ethylhexyl-2-ethylhexanoate... [Link]
-
Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Crimson Publishers. (2023). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. [Link]
-
ResearchGate. (2017). Effects of functional group of non-ionic surfactants on the stability of emulsion. [Link]
-
MDPI. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. [Link]
-
Prospector. (2023). Say Goodbye to Parabens: Why Phenoxyethanol Ethylhexylglycerin is the Safer Choice. [Link]
-
MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses | MDPI [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. cir-safety.org [cir-safety.org]
Factors affecting the degradation of 2-Ethylhexyl decanoate in products
Welcome to the technical support center for 2-Ethylhexyl Decanoate. This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot factors affecting the stability of this compound in various product formulations. Here, you will find scientifically grounded answers to common questions, detailed troubleshooting protocols, and validated experimental workflows to ensure the integrity of your research and products.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
A1: this compound, as a long-chain fatty acid ester, is susceptible to several degradation pathways. The most common are:
-
Hydrolysis: This is the most prevalent degradation pathway for esters. The ester bond is cleaved by water, yielding its constituent alcohol (2-Ethylhexanol) and carboxylic acid (Decanoic Acid). This reaction can be catalyzed by acids, bases, or enzymes (esterases).[1][2][3] The presence of moisture is a critical factor; for instance, compounds with a 2-ethylhexyl group have been shown to hydrolyze upon contact with alkaline moisture.[4][5]
-
Oxidation: The alkyl chains of the ester can be susceptible to oxidation, especially if exposed to heat, light (UV), or in the presence of transition metal catalysts.[6] This process can lead to the formation of hydroperoxides, which can further break down into a variety of smaller, often volatile, compounds like aldehydes and ketones, potentially causing changes in odor and product performance. Advanced oxidation processes involving hydroxyl radicals are known to effectively degrade similar ester structures.[7]
-
Thermal Degradation: At elevated temperatures, this compound can undergo thermolytic decomposition. Research on similar ester structures shows that thermal degradation can lead to the formation of olefins (e.g., 2-ethyl-1-hexene from the alcohol moiety) and the corresponding carboxylic acid.[8][9] The presence of acidic impurities can significantly lower the decomposition temperature.[10]
-
Microbial Degradation: Many microorganisms, particularly bacteria and fungi, produce lipase and esterase enzymes that can readily hydrolyze the ester bond.[11][12] This is a significant degradation pathway in non-sterile aqueous formulations or if the product becomes contaminated. Bacteria such as Nocardia erythropolis and various species of Mycobacterium and Rhodococcus are known to degrade similar ester-based plasticizers.[4][12]
Q2: My formulation containing this compound is showing a significant drop in pH and some phase separation over time. What is the likely cause?
A2: A drop in pH is a classic indicator of ester hydrolysis. As this compound degrades, it releases Decanoic Acid.[1][2] The accumulation of this carboxylic acid will lower the pH of your formulation. This pH shift can, in turn, disrupt the stability of other pH-sensitive ingredients in your formulation, leading to secondary effects like emulsion breaking and subsequent phase separation.
The initial trigger for hydrolysis could be excess water in the formulation, storage at elevated temperatures, or the presence of acidic or basic catalysts in your raw materials. We recommend investigating these factors as a starting point.
Q3: Can interactions with other formulation components affect the stability of this compound?
A3: Absolutely. Formulation interactions are a critical factor.[6]
-
pH Modifiers: Strong acids or bases will directly catalyze hydrolysis. Even seemingly neutral formulations can have micro-environments where the pH is significantly different, affecting stability.
-
Surfactants: Certain surfactants can form micelles that may either protect the ester from hydrolysis by sequestering it from water or, conversely, increase its apparent solubility in an aqueous phase, potentially increasing its susceptibility to microbial or enzymatic degradation.
-
Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.[6] These can be introduced as impurities from raw materials or leach from container closures.
-
Antioxidants: The inclusion of antioxidants, such as Vitamin E (tocopherol) or BHT, can mitigate oxidative degradation pathways.[6]
Troubleshooting Guide: Investigating Degradation
This section provides structured guidance for identifying the root cause of instability in your this compound-containing product.
Issue 1: Unexpected Impurity Detected in Stability Samples
-
Question: A new peak has appeared in our HPLC/GC chromatogram during a stability study. How do we identify if it's a degradation product of this compound?
-
Troubleshooting Steps:
-
Characterize the Degradant: Determine the mass of the unknown peak using Mass Spectrometry (LC-MS or GC-MS). The primary hydrolysis products would be 2-Ethylhexanol (MW: 130.23 g/mol ) and Decanoic Acid (MW: 172.26 g/mol ).[13][14]
-
Perform Forced Degradation: Conduct a forced degradation study (see protocol below) on a pure sample of this compound. This involves intentionally stressing the material under hydrolytic, oxidative, and thermal conditions to generate potential degradants.[15]
-
Compare Retention Times: Compare the retention time and mass spectrum of the unknown peak from your stability sample with the peaks generated during the forced degradation study. A match provides strong evidence of its identity.
-
Issue 2: Product Exhibits an "Off" Odor After Storage
-
Question: Our cosmetic cream has developed a rancid or sharp odor. Could this compound be the source?
-
Troubleshooting Steps:
-
Suspect Oxidation: Rancid or sharp odors are often caused by the formation of low molecular weight aldehydes and carboxylic acids resulting from oxidative degradation.
-
Analytical Headspace Analysis: Use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) to analyze the volatile organic compounds (VOCs) in the product's headspace. Compare the VOC profile of a fresh sample to the aged sample.
-
Review Formulation for Pro-oxidants: Check your formulation for potential catalysts of oxidation, such as unbound transition metal ions. Also, evaluate the light-protective qualities of your packaging.[6]
-
Consider Antioxidant Addition: If oxidation is confirmed, reformulating with an appropriate antioxidant (e.g., tocopherol, BHT) may be necessary.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound to identify potential degradation products and establish the specificity of the analytical method.[15][16]
Materials:
-
This compound (pure standard)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl and dilute to a final concentration of ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL.
-
-
Thermal Degradation:
-
Place a solid sample or a concentrated solution in an oven at 80°C for 48 hours.
-
Dissolve/dilute the stressed sample to a final concentration of ~100 µg/mL.
-
-
Photodegradation:
-
Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Dilute the stressed sample to a final concentration of ~100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., GC-MS or HPLC-UV/MS).
Protocol 2: Stability-Indicating GC Method for Quantification
Objective: To quantify this compound and its primary hydrolysis product, 2-Ethylhexanol, in a product matrix. This method is adapted from established procedures for similar compounds.[17][18]
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temp. | 250°C |
| Detector Temp. | 280°C |
| Oven Program | Initial 100°C, hold 2 min; ramp at 15°C/min to 280°C, hold 5 min |
| Injection Vol. | 1 µL, Split ratio 20:1 |
| Diluent | Hexane or Ethyl Acetate |
Sample Preparation:
-
Accurately weigh an amount of product equivalent to ~10 mg of this compound into a 50 mL volumetric flask.
-
Add ~30 mL of diluent and sonicate for 15 minutes to extract the analyte.
-
Allow to cool to room temperature and dilute to volume with the diluent.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
Quantification:
-
Prepare a calibration curve using standards of this compound and 2-Ethylhexanol of known concentrations.
-
Calculate the amount of each compound in the sample by comparing peak areas to the calibration curve.
Workflow for a Product Stability Study
This diagram outlines the logical flow of a comprehensive stability study for a product containing this compound, from initial planning to final shelf-life determination, in accordance with regulatory guidelines.[15][16][19][20]
Caption: Workflow for a typical pharmaceutical or cosmetic stability study.
References
- Sauvageau, D., Cooper, D. G., & Nicell, J. A. (n.d.). MICROBIAL ESTERASE AND THE DEGRADATION OF PLASTICIZERS. McGill University.
- Wang, J., Liu, Y., & Wang, S. (2015). Bacteria-mediated phthalic acid esters degradation and related molecular mechanisms. Applied Microbiology and Biotechnology.
-
Kurane, R., Suzuki, T., & Takahara, Y. (1986). Microbial degradation of phthalate esters. Microbiological Sciences. Available at: [Link]
-
Batista, A., et al. (2007). Microbial dynamics in anaerobic enrichment cultures degrading di-n-butyl phthalic acid ester. FEMS Microbiology Ecology. Available at: [Link]
-
Ghatge, M., et al. (2015). Bacterial degradation of phthalate isomers and their esters. Critical Reviews in Microbiology. Available at: [Link]
-
Ghanbarzadeh, S., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. Available at: [Link]
-
Takigawa, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Reviews on Environmental Health. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Available at: [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Available at: [Link]
-
Chen, Y., et al. (2022). Dual bio-degradative pathways of di-2-ethylhexyl phthalate by a novel bacterium Burkholderia sp. SP4. Environmental Research. Available at: [Link]
-
Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]
-
Eigenberg, D. A., et al. (1994). Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat. Xenobiotica. Available at: [Link]
-
Ghanbarzadeh, S., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal. Available at: [Link]
-
Kumar, B. S., et al. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. International Journal of Pharmaceutical and Analytical Research. Available at: [Link]
-
NICNAS. (2019). Waxy esters of 2-ethylhexanol: Human health tier III assessment. Australian Department of Health. Available at: [Link]
-
Marin, M. L., & Migallon, A. S. (2002). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Transactions of the Illinois State Academy of Science. Available at: [Link]
-
Walker, V., & Mills, G. A. (2013). Metabolic pathway detailing the partial β-oxidation of 2-ethylhexanoyl-CoA to 3-oxo-2-ethylhexanoyl-CoA. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2-Ethylhexanol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylhexanol. PubChem Compound Database. Available at: [Link]
-
Zarei, A., et al. (2015). Degradation of di-2-ethylhexyl phthalate in aqueous solution by advanced oxidation process. Desalination and Water Treatment. Available at: [Link]
-
Hatcher, C. L. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Proliferator-Activated Receptor Gamma. Eagle Scholar. Available at: [Link]
-
Lu, G., et al. (2015). Thermal stability of 2-ethylhexyl nitrate with acid. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
Ali, M. A., & Yosipovitch, G. (2024). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). How fast (time) is the hydrolysis of 2-ethylhexyl acetate to 2-ethylhexanol? ResearchGate. Available at: [Link]
-
Solano-Serena, F., et al. (2009). Biodegradability of 2-ethylhexyl nitrate (2-EHN), a cetane improver of diesel oil. Biodegradation. Available at: [Link]
-
Cuellar, J. P. (1978). Degradation Studies of a Di(2-Ethylhexyl) Adipate Lubricant Basestock. DTIC. Available at: [Link]
-
Kumar, P., et al. (2023). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Chan, F. (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing. Available at: [Link]
-
Takigawa, T., et al. (2019). The emission mechanism of 2-Ethyl-1-hexanol (2EH) by a hydrolysis reaction. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]
-
European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products. EMA. Available at: [Link]
-
International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. Available at: [Link]
-
Bornemann, H., et al. (2002). Thermal decomposition of 2-ethylhexyl nitrate (2-EHN). International Journal of Chemical Kinetics. Available at: [Link]
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- 4. Comprehensive review of 2‐ethyl‐1‐hexanol as an indoor air pollutant - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2-Ethylhexyl Decanoate
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of 2-Ethylhexyl decanoate. This resource is designed for researchers, scientists, and drug development professionals who rely on precise and accurate chromatographic data. Here, we delve into the common causes of this chromatographic problem and provide systematic, field-proven solutions to restore peak symmetry and ensure data integrity.
Understanding the Challenge: The Chemistry of this compound and Peak Tailing
This compound is a long-chain ester, and its analysis by GC can be susceptible to peak tailing. This phenomenon, characterized by an asymmetrical peak with a drawn-out trailing edge, can compromise resolution, accuracy, and reproducibility of quantification.[1] Peak tailing for a compound like this compound can arise from a combination of factors, including its relatively high boiling point and potential for interactions with active sites within the GC system.
This guide will walk you through a logical troubleshooting process, from initial diagnosis to definitive resolution.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: I'm observing significant tailing for my this compound peak. Where should I start my investigation?
When peak tailing occurs, it's crucial to adopt a systematic approach to identify the root cause. The most common culprits can be categorized into issues within the sample flow path (inlet and column) and suboptimal method parameters.[2]
A logical first step is to determine if the issue is compound-specific or system-wide. Inject a non-polar, non-active compound like a light hydrocarbon. If this compound exhibits a symmetrical peak, the problem is likely related to active sites in the system interacting with your analyte.[2] If the hydrocarbon peak also tails, the issue is more likely a physical problem, such as dead volume or a poor column installation.[1]
Q2: My hydrocarbon test peak is symmetrical, but this compound still tails. What does this indicate?
This strongly suggests that your analyte is interacting with "active sites" within your GC system.[3] These are locations in the sample flow path that can adsorb polar or active compounds, causing them to lag behind the main peak and create a tail. For an ester like this compound, the carbonyl group can be susceptible to such interactions.
Core Issue: Active Sites in the Sample Flow Path
Active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner, glass wool packing, or the front end of the column.[4] Contamination from previous injections can also create new active sites.[5]
Solutions & Protocols:
-
Inlet Liner Deactivation and Replacement:
-
Explanation: The inlet liner is a common source of activity. Over time, the deactivation layer on the liner can degrade, or it can become contaminated with non-volatile residues from your samples.
-
Protocol:
-
Cool the GC inlet.
-
Carefully remove the current inlet liner.
-
Visually inspect the liner for any discoloration or visible debris.
-
Replace it with a new, highly deactivated liner. Liners with glass wool can aid in vaporization but can also be a source of activity; consider a liner with deactivated glass wool or a taper design without wool.[6]
-
Reassemble the inlet and perform a leak check.
-
-
-
Column Maintenance: Trimming the Front End
-
Explanation: The first few meters of the column are where most non-volatile contaminants accumulate, leading to active sites.[7] Trimming a small section off the front of the column can remove this contaminated portion.
-
Protocol:
-
Cool the GC oven and inlet.
-
Carefully disconnect the column from the inlet.
-
Using a ceramic scoring wafer, make a clean, square cut to remove 10-20 cm from the inlet side of the column.[8] An uneven cut can cause peak distortion, so a clean break is essential.[9]
-
Reinstall the column to the correct depth in the inlet as specified by your instrument manufacturer.[10]
-
Perform a leak check.
-
-
Q3: I've replaced the liner and trimmed the column, but the peak tailing persists. What should I investigate next?
If addressing active sites doesn't solve the problem, the issue may lie with the physical installation of the column or with the GC method parameters.
Troubleshooting Physical and Methodological Issues:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Dead Volume | Gaps in the flow path, often due to improper column installation in the inlet or detector, can cause turbulence and mixing, leading to peak broadening and tailing.[9] | Reinstall the Column: 1. Cool the oven, inlet, and detector.2. Carefully remove the column from both the inlet and detector.3. Consult your GC manufacturer's guide for the precise installation depth for your inlet and detector type.[11]4. Reinstall the column, ensuring the nut and ferrule are properly seated and tightened (finger-tight plus a quarter to a half turn with a wrench is a good starting point).[12]5. Perform a thorough leak check. |
| Incorrect Inlet Temperature | For a high-boiling point ester like this compound, an inlet temperature that is too low can lead to incomplete or slow vaporization, causing the sample to enter the column as a broad band, resulting in a tailing peak.[13] | Optimize Inlet Temperature: 1. A good starting point for the inlet temperature is typically 250 °C.[14]2. If tailing persists, incrementally increase the inlet temperature by 10-20 °C.3. Be cautious not to exceed the thermal stability of your analyte or the column's maximum operating temperature. Excessively high temperatures can cause degradation, which may also manifest as peak tailing.[14] |
| Suboptimal Oven Temperature Program | A slow temperature ramp rate can cause high-boiling compounds to spend too much time in the column at lower temperatures, leading to band broadening and tailing.[15] | Optimize Oven Program: 1. Ensure the initial oven temperature is low enough to provide good focusing of the analyte at the head of the column.[16]2. Increase the temperature ramp rate. A common starting point is 10-20 °C/min.[17]3. A faster ramp will sharpen the peak, but may compromise resolution from other components in your sample. |
| Low Carrier Gas Flow Rate | An insufficient flow rate increases the time the analyte spends in the column, which can lead to increased band broadening and tailing.[13] | Check and Optimize Flow Rate: 1. Verify that your carrier gas flow rate is within the optimal range for your column's internal diameter.2. If the flow rate is low, incrementally increase it and observe the effect on peak shape. |
Frequently Asked Questions (FAQs)
Q: Could my sample concentration be causing the peak tailing?
A: Yes, this is a possibility known as column overload. If the amount of sample injected is too high for the capacity of the column, it can lead to peak fronting, but in some cases, it may contribute to tailing.[3] To test for this, prepare and inject a dilution of your sample (e.g., 1:10). If the peak shape improves significantly, you may need to either dilute your sample or use a column with a thicker stationary phase film, which offers higher capacity.[1]
Q: I'm using a split injection. Could my split ratio be a factor?
A: An excessively low split ratio can lead to a slow transfer of the sample from the inlet to the column, which can cause peak tailing, particularly for early eluting peaks.[18] If you are using a low split ratio, try increasing it (e.g., from 10:1 to 50:1) to see if this improves the peak shape.[19]
Q: How often should I be changing my inlet liner and septum?
A: This is highly dependent on the cleanliness of your samples and the number of injections. For routine analysis with relatively clean samples, changing the septum weekly and the liner monthly might be sufficient. However, if you are analyzing complex matrices, you may need to replace them much more frequently, even daily. A good practice is to monitor peak shape and response. A decline in performance is a strong indicator that maintenance is required.
Q: What type of GC column is best suited for the analysis of this compound?
A: For a long-chain ester like this compound, a non-polar or mid-polar stationary phase is generally recommended. Columns with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5MS) are a common and robust choice.[20] For high-boiling point compounds, a column with a thinner film thickness (e.g., 0.25 µm) is often preferred as it allows for elution at lower temperatures and can reduce analysis time.[13]
References
- Vertex AI Search. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- LabRulez GCMS. (2025, August 6). Peak Shape Problems: Tailing Peaks.
- LCGC International. (2015, November 10). GC Troubleshooting in 20 Pictures (Part 1).
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- BenchChem. (n.d.). Troubleshooting peak tailing in GC analysis of long-chain esters.
- LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- YouTube. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series.
- Chromatography Forum. (2009, March 28). GC (MS) problem with tailing peaks.
- Restek. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting.
- YouTube. (2018, October 23). GC Column Installation.
- LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
- Agilent. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting.
- Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
- Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis.
- Agilent. (n.d.). GC Method Development.
- Agilent. (2010, June 1). GC Column Installation Quick Reference Guide - Inlets.
- LCGC Europe. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Thermo Fisher Scientific. (n.d.). GC Column Installation, Conditioning, Storage, and Maintenance.
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- 9. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
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- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
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- 20. GC (MS) problem with tailing peaks - Chromatography Forum [chromforum.org]
Minimizing byproduct formation during 2-Ethylhexyl decanoate synthesis
Welcome to the technical support center for the synthesis of 2-Ethylhexyl Decanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this esterification process. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate issues but also to proactively optimize your synthesis for higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions I should be aware of during the synthesis of this compound?
The synthesis of this compound via Fischer esterification is a reversible reaction. The primary challenge is to drive the equilibrium toward the product side. Besides the main reaction, several side reactions can occur, leading to byproduct formation and reduced yield. The most common competing reactions include:
-
Dehydration of 2-Ethylhexanol: Under acidic conditions and elevated temperatures, 2-ethylhexanol can undergo dehydration to form corresponding alkenes (e.g., 2-ethyl-1-hexene). This is a significant issue when using strong acid catalysts like sulfuric acid.
-
Decarboxylation of Decanoic Acid: Although less common under typical esterification conditions, decanoic acid can undergo decarboxylation at very high temperatures, leading to the formation of nonane and carbon dioxide[1][2][3]. This side reaction becomes more probable if the reaction temperature exceeds the stability threshold of the carboxylic acid.
-
Ether Formation: Self-condensation of 2-ethylhexanol can occur at high temperatures with an acid catalyst to form bis(2-ethylhexyl) ether.
Understanding these potential side reactions is the first step in designing a robust synthesis protocol.
Q2: I am observing a yellow to brown discoloration in my final product. What is the likely cause and how can I prevent it?
Discoloration in ester synthesis is often an indicator of thermal degradation of either the reactants or the product. The branching in 2-ethylhexanol can make it susceptible to certain side reactions at high temperatures[4].
Primary Causes:
-
High Reaction Temperature: Excessive heat can lead to the decomposition of reactants and products, forming colored impurities. This is particularly true when using strong mineral acids as catalysts, which can promote oxidation and other side reactions.
-
Catalyst-Induced Degradation: Strong, non-selective acid catalysts can cause charring or other degradation pathways, especially if the reaction is run for an extended period at high temperatures.
-
Oxygen Presence: The presence of air (oxygen) at high temperatures can lead to oxidation of the alcohol or the ester, resulting in colored byproducts.
Preventative Measures:
-
Optimize Temperature: Keep the reaction temperature at the lowest effective level. For acid-catalyzed reactions, this is typically in the range of 120-150°C.
-
Use a Milder Catalyst: Consider using a more selective catalyst such as p-toluenesulfonic acid (p-TSA) or an enzymatic catalyst like an immobilized lipase, which operates under much milder conditions[5][6].
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[7].
Q3: What are the advantages of using an enzymatic catalyst like Novozym 435 over a traditional acid catalyst?
Enzymatic catalysis, particularly with immobilized lipases such as Candida antarctica lipase B (CALB), sold as Novozym 435, offers several distinct advantages for ester synthesis[5][6][8]:
-
High Selectivity: Enzymes are highly specific, which significantly minimizes the formation of byproducts from side reactions like alcohol dehydration or ether formation[5].
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted at much lower temperatures (e.g., 40-70°C) compared to acid-catalyzed methods. This prevents thermal degradation of reactants and products, leading to a purer final product with better color quality[5].
-
Reduced Energy Consumption: The lower reaction temperatures translate to lower energy costs, making the process more environmentally friendly.
-
Simplified Purification: A cleaner reaction profile with fewer byproducts simplifies the downstream purification process, often requiring less intensive distillation or extraction steps.
-
Catalyst Reusability: Immobilized enzymes can be recovered and reused for multiple batches, which can offset their higher initial cost[9].
While the reaction times for enzymatic catalysis may be longer, the benefits in terms of purity and process simplicity are often compelling.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing a logical workflow to identify and resolve the issue.
Issue 1: Low Yield or Incomplete Conversion
A low yield of this compound is one of the most common issues. The Fischer esterification is an equilibrium-limited reaction, so achieving high conversion requires pushing the equilibrium to the product side.
Caption: Troubleshooting workflow for low ester yield.
-
Inefficient Water Removal: Water is a product of the esterification. According to Le Châtelier's principle, its accumulation will shift the equilibrium back towards the reactants, halting the reaction. Continuous removal of water is crucial for driving the reaction to completion[5].
-
Suboptimal Molar Ratio: While a 1:1 molar ratio of decanoic acid to 2-ethylhexanol is stoichiometric, using an excess of the alcohol (e.g., 1.5:1 to 2:1) can increase the concentration of one reactant, which helps to drive the conversion of the limiting reactant (the acid)[5].
-
Insufficient Catalyst Activity: The catalyst may be deactivated, or the concentration might be too low. For acid catalysts like p-TSA, a typical loading is 1-2 wt% relative to the reactants[5]. For enzymatic catalysts, ensure the enzyme has not been denatured by temperature or pH and that it is properly hydrated if required[10].
-
Inadequate Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to reach completion in a reasonable timeframe. Conversely, a temperature that is too high can lead to byproduct formation.
Issue 2: Presence of Alkene Byproducts in GC-MS Analysis
Detecting peaks corresponding to 2-ethyl-1-hexene or other isomers indicates that dehydration of 2-ethylhexanol is occurring.
Caption: Mechanism of 2-ethylhexanol dehydration.
-
Reduce Reaction Temperature: Dehydration is more favorable at higher temperatures. Lowering the temperature can significantly reduce the rate of this side reaction[9][11].
-
Change Catalyst: Strong mineral acids (H₂SO₄, HCl) are potent dehydration agents. Switch to a milder acid catalyst like p-TSA or, for maximum selectivity, use an enzymatic catalyst[5].
-
Limit Reaction Time: Prolonged exposure to acidic conditions at high temperatures increases the likelihood of side reactions. Monitor the reaction progress (e.g., by GC) and stop it once equilibrium is reached.
Experimental Protocols & Data
Protocol 1: Optimized Acid-Catalyzed Synthesis
This protocol is designed to maximize yield while minimizing byproduct formation using a standard laboratory setup.
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a Dean-Stark apparatus fitted with a reflux condenser[5].
-
Charging Reactants: To the flask, add decanoic acid (1.0 mol), 2-ethylhexanol (1.5 mol, 50% excess), and p-toluenesulfonic acid (p-TSA, 1-2% of total reactant weight). Add toluene as an azeotropic solvent (approx. 20-30% of total volume).
-
Reaction: Heat the mixture to reflux (typically 120-140°C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is near completion when water evolution ceases.
-
Work-up: Cool the reaction mixture. Wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene under reduced pressure. The crude ester can be further purified by vacuum distillation.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst has a profound impact on reaction conditions and outcomes. The table below summarizes typical parameters for different catalytic systems.
| Parameter | p-Toluenesulfonic Acid (p-TSA) | Immobilized Lipase (e.g., Novozym 435) |
| Temperature | 120-150°C | 40-70°C |
| Catalyst Loading | 1-2 wt% | 5-10 wt% |
| Reaction Time | 2-6 hours | 8-48 hours |
| Typical Byproducts | Alkenes, ethers, colored impurities | Minimal to none |
| Selectivity | Moderate | High[5] |
| Work-up | Neutralization wash required | Simple filtration to recover catalyst |
References
- CN116178136A - Preparation method of 2-hexyl decanoic acid - Google P
-
The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... - ResearchGate. (URL: [Link])
-
Decarboxylation - Wikipedia. (URL: [Link])
-
2-Ethylhexanol - Wikipedia. (URL: [Link])
-
Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study - ResearchGate. (URL: [Link])
-
The Decarboxylation of Carboxylic Acids and Their Salts - Chemistry LibreTexts. (URL: [Link])
-
18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])
-
Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. (URL: [Link])
-
2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PubMed. (URL: [Link])
-
2-Ethylhexanol | C8H18O | CID 7720 - PubChem. (URL: [Link])
-
Decarboxylation - Master Organic Chemistry. (URL: [Link])
-
Alcohol Dehydration Reaction. (URL: [Link])
-
A Greener Alcohol Dehydration - Beyond Benign. (URL: [Link])
-
(PDF) Synthesis of 2-ethyl hexanol fatty acid esters in a packed bed bioreactor using a lipase immobilized on a textile membrane - ResearchGate. (URL: [Link])
-
2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PMC. (URL: [Link])
- US4684750A - Process for the production of 2-ethyl-hexanol - Google P
- US5227544A - Process for the production of 2-ethylhexanol - Google P
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Technical Support Center: Advanced Purification of 2-Ethylhexyl Decanoate
Welcome to the technical support center for the advanced purification of 2-Ethylhexyl Decanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis and purification of this versatile ester. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to achieve high purity for your downstream applications.
Understanding the Purification Challenge
This compound is synthesized through the esterification of decanoic acid with 2-ethylhexanol, typically in the presence of an acid catalyst. While the reaction itself is straightforward, achieving high purity can be challenging due to the presence of unreacted starting materials, catalyst residues, and potential side products. The structural similarity and boiling points of these components necessitate advanced purification strategies.
Common Impurities:
-
Unreacted Decanoic Acid: A common impurity that can affect the final product's acidity and stability.
-
Unreacted 2-Ethylhexanol: Residual alcohol can impact the product's physical properties and downstream reactions.
-
Catalyst Residues: Acidic catalysts, if not removed, can promote ester hydrolysis over time.
-
Water: A byproduct of the esterification reaction that needs to be efficiently removed.
-
Side Products: Although generally minimal in well-controlled reactions, side products from impurities in the starting materials can be present.
Purification Workflow Overview
A typical purification workflow for this compound involves a multi-step process designed to systematically remove different types of impurities.
Caption: General purification workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Part 1: Aqueous Wash & Neutralization
The primary goal of the aqueous wash is to remove the acid catalyst and unreacted decanoic acid. A weak base, such as a saturated sodium bicarbonate solution, is typically used.
Q1: After washing with sodium bicarbonate solution, my organic layer is still acidic. What should I do?
A1: This indicates incomplete neutralization of the acidic components.
-
Causality: The amount of sodium bicarbonate may have been insufficient to neutralize all the acid. Decanoic acid has limited solubility in aqueous solutions, even as its sodium salt, which can lead to a slow and incomplete reaction[1][2].
-
Troubleshooting Steps:
-
Perform additional washes with fresh saturated sodium bicarbonate solution.
-
After each wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Increase the mixing time and intensity during the wash to improve the contact between the organic and aqueous phases.
-
Consider a dilute sodium hydroxide (e.g., 1-2 M) wash if large amounts of acid are present, but be cautious as this can promote ester hydrolysis if not done carefully and at a low temperature.
-
Q2: I'm observing an emulsion layer between the organic and aqueous phases that is difficult to separate. How can I break it?
A2: Emulsion formation is common when washing organic layers, especially after a basic wash.
-
Causality: The formation of sodium decanoate, which acts as a soap, can stabilize the emulsion. Vigorous shaking can also contribute to this issue.
-
Troubleshooting Steps:
-
Patience: Allow the mixture to stand for an extended period (30 minutes to several hours).
-
Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: Pass the entire mixture through a bed of Celite® or glass wool.
-
Centrifugation: If the volume is manageable, centrifugation can effectively separate the layers.
-
Caption: Troubleshooting flowchart for the aqueous wash step.
Part 2: Fractional Vacuum Distillation
Fractional distillation under reduced pressure is the primary method for separating this compound from unreacted 2-ethylhexanol and other lower-boiling impurities.
Physical Properties for Distillation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| 2-Ethylhexanol | 130.23 | 183-185[3][4] |
| Decanoic Acid | 172.26 | 268-270[1] |
| This compound | 284.48 | ~320-330 (estimated) |
Note: The boiling point of this compound is high, making vacuum distillation essential to prevent decomposition. A predicted boiling point is around 687 K (414 °C) at atmospheric pressure.
Q3: I'm having trouble achieving a good separation between 2-ethylhexanol and my product during distillation. What are the key parameters to optimize?
A3: A clean separation relies on the difference in boiling points and the efficiency of your distillation setup.
-
Causality: Insufficient column efficiency, improper vacuum level, or too rapid a distillation rate can lead to poor separation.
-
Troubleshooting Steps:
-
Vacuum Level: Ensure a stable and sufficiently low vacuum (e.g., 1-10 mmHg). A lower pressure will reduce the boiling points and increase the boiling point difference between the components.
-
Column Packing: Use a fractionating column with a suitable packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates and improve separation efficiency.
-
Reflux Ratio: Maintain a slow and steady distillation rate. A higher reflux ratio (more condensate returning to the column) will improve separation but increase the distillation time. Start with a high reflux ratio and gradually decrease it as the lower-boiling fraction is removed.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid overheating, which can lead to decomposition and pressure fluctuations.
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Q4: My product is turning yellow/dark during distillation. What is causing this and how can I prevent it?
A4: Discoloration during distillation is often a sign of thermal decomposition.
-
Causality: this compound, being a high-boiling ester, can decompose at elevated temperatures, especially if acidic or basic impurities are still present.
-
Troubleshooting Steps:
-
Lower the Pressure: The most effective way to prevent thermal decomposition is to distill at a lower pressure, which significantly reduces the required pot temperature.
-
Ensure Neutrality: Confirm that all acidic and basic impurities have been removed during the washing steps. Residual catalyst is a common culprit for decomposition.
-
Use an Antioxidant: In some cases, adding a small amount of a high-boiling antioxidant (e.g., BHT) to the distillation pot can prevent oxidative degradation.
-
Short Path Distillation: For very sensitive compounds or small scales, a short path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Part 3: Column Chromatography (Optional Polishing Step)
For applications requiring the highest purity, flash column chromatography can be used to remove trace impurities that are difficult to separate by distillation.
Q5: I'm trying to purify my this compound by column chromatography, but I'm not getting good separation. How do I choose the right solvent system?
A5: Proper solvent selection is critical for successful chromatographic separation.
-
Causality: An inappropriate solvent system (eluent) will result in either all components eluting together or the desired compound not moving from the origin.
-
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Always develop your solvent system using TLC first. This compound is a non-polar compound. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or diethyl ether.
-
Target Rf Value: Aim for an Rf (retention factor) of around 0.2-0.3 for your product on the TLC plate. This generally provides the best separation on a column.
-
Visualization: Since this compound is not UV-active, you will need to use a visualization stain for the TLC plate. A potassium permanganate stain is effective for esters and alcohols.
-
Common Eluent Systems: For this compound, a good starting point for your eluent system would be a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5).
-
Sample Loading: Ensure your crude product is concentrated and loaded onto the column in a small volume of the initial eluent to achieve a narrow starting band.
-
Q6: My compound is streaking on the TLC plate and the column. What's causing this?
A6: Streaking, or tailing, is a common issue in chromatography.
-
Causality: This can be caused by overloading the plate or column, the presence of highly polar impurities (like residual decanoic acid), or interactions with the silica gel.
-
Troubleshooting Steps:
-
Sample Concentration: On a TLC plate, spot a more dilute solution of your sample. For column chromatography, ensure you are not exceeding the capacity of your column (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).
-
Acid Removal: Ensure all decanoic acid has been removed in the washing steps. If trace amounts remain, they can interact strongly with the silica gel and cause streaking.
-
Solvent Polarity: Sometimes, adding a very small amount of a slightly more polar solvent or a modifier (like a drop of acetic acid if your compound is acidic, or triethylamine if it's basic, though not applicable here) to your eluent can improve peak shape. However, this should be done cautiously as it can affect separation.
-
Part 4: Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of this compound and identifying any remaining impurities.
Q7: What are the recommended GC-MS parameters for analyzing the purity of this compound?
A7: The following are general starting parameters that should be optimized for your specific instrument.
| Parameter | Recommended Setting |
| Column | A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable. A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point. |
| Carrier Gas | Helium or Hydrogen. |
| Inlet Temperature | 250-280 °C. |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a high final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min. This will allow for the separation of lower-boiling impurities from your product. |
| MS Detector | Scan mode (e.g., m/z 40-500) for initial identification of impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity if you are looking for specific known impurities. |
| Sample Preparation | Dilute a small amount of your purified product in a suitable solvent like hexane or ethyl acetate. |
Q8: I see a small peak in my GC-MS that I can't identify. How can I determine what it is?
A8: Identifying unknown peaks is a common challenge in analytical chemistry.
-
Causality: The peak could be a side product from the reaction, an impurity from the starting materials, or a degradation product.
-
Troubleshooting Steps:
-
Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak. Look for the molecular ion peak and characteristic fragmentation patterns. Compare the spectrum to a library database (e.g., NIST).
-
Retention Index: Calculate the Kovats retention index of the unknown peak and compare it to literature values.
-
Analyze Starting Materials: Inject samples of your starting materials (decanoic acid and 2-ethylhexanol) to see if the impurity is present in them.
-
Consider Side Reactions: Think about possible side reactions that could have occurred during the synthesis. For example, if your 2-ethylhexanol was produced via an aldol condensation, you might have related C8 alcohol isomers.
-
References
-
National Center for Biotechnology Information. (n.d.). Decanoic Acid. PubChem. Retrieved from [Link]
- Prakash, N. K. S., Balaji, J., & Manaral, K. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. International Journal of Pharmacy and Analytical Research, 4(1), 9-15.
-
National Center for Biotechnology Information. (n.d.). 2-Ethylhexanol. PubChem. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 2-Ethylhexanol. Retrieved from [Link]
-
Cheméo. (n.d.). Decanoic acid, 2-ethylhexyl ester. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Enzyme Inhibition in the Biocatalytic Synthesis of 2-Ethylhexyl Decanoate
Welcome to the Technical Support Center for the biocatalytic synthesis of 2-Ethylhexyl Decanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to enzyme inhibition during this esterification process. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly improve your reaction yields and process efficiency.
I. Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, or the conversion rate is very low. What are the likely causes related to enzyme inhibition?
A1: A stalled or slow reaction is a common issue in the biocatalytic synthesis of this compound. The primary culprits related to enzyme inhibition are:
-
Substrate Inhibition: High concentrations of either decanoic acid or 2-ethylhexanol can inhibit the lipase. Some lipases are particularly sensitive to high concentrations of short-chain fatty acids or branched alcohols.[1][2]
-
Product Inhibition: The accumulation of the product, this compound, and the by-product, water, can inhibit the enzyme or shift the reaction equilibrium, thereby reducing the net forward reaction rate.[3][4]
-
By-product Inhibition (Water): The production of water during esterification can lead to the formation of a water layer around the enzyme, which can hinder substrate access to the active site and may promote the reverse reaction (hydrolysis).[4][5]
Q2: Which type of lipase is most suitable for this synthesis to minimize inhibition?
A2: While many lipases can catalyze this reaction, immobilized lipases are generally preferred due to their enhanced stability and ease of reuse. Novozym® 435 , an immobilized Candida antarctica lipase B (CALB), is a widely used and effective catalyst for the synthesis of branched-chain esters like this compound.[1][6] Its immobilization on a macroporous acrylic resin provides a stable platform that can help mitigate some inhibitory effects. However, even with robust enzymes like Novozym® 435, inhibition can still occur under suboptimal conditions.
Q3: How does water activity affect enzyme inhibition and overall reaction performance?
A3: Water activity (aw) is a critical parameter in non-aqueous enzymology. For lipases, a certain amount of water is essential to maintain the conformational flexibility required for catalytic activity.[7] However, excess water, a by-product of esterification, can lead to:
-
Increased Hydrolysis: Shifting the reaction equilibrium back towards the reactants.
-
Mass Transfer Limitations: Forming a diffusion barrier around the enzyme, impeding substrate binding.
-
Competitive Inhibition: Water can act as a nucleophile, competing with the alcohol for the acyl-enzyme intermediate.[5][8]
Therefore, controlling water activity is crucial for overcoming by-product inhibition and maximizing ester synthesis.
II. Troubleshooting Guide: Diagnosis and Solutions
This section provides a structured approach to identifying and resolving specific inhibition problems.
Issue 1: Low Yield Attributed to Substrate Inhibition
Symptoms:
-
The initial reaction rate is high but plateaus quickly, even with sufficient reactants.
-
Increasing the initial concentration of one or both substrates leads to a decrease in the overall conversion.
Causality: High substrate concentrations can lead to the formation of non-productive enzyme-substrate complexes, effectively reducing the concentration of active enzyme. Some organic acids can also cause local pH drops at the enzyme's microenvironment, leading to inactivation.[9]
Troubleshooting Protocol:
-
Substrate Molar Ratio Optimization:
-
Objective: To determine the optimal molar ratio of 2-ethylhexanol to decanoic acid that maximizes conversion without causing significant inhibition.
-
Method:
-
Set up a series of reactions with varying molar ratios (e.g., 1:1, 1:1.5, 1.5:1, 1:2, 2:1 of acid to alcohol).
-
Keep the total substrate concentration, enzyme loading, and temperature constant.
-
Monitor the reaction progress over time for each ratio.
-
Identify the ratio that provides the highest yield. An excess of the alcohol is often beneficial to drive the reaction forward, but a large excess can be inhibitory.[10]
-
-
-
Fed-Batch Substrate Addition:
-
Objective: To maintain a low, optimal substrate concentration throughout the reaction, preventing inhibition from high initial concentrations.
-
Method:
-
Start the reaction with a stoichiometric or slightly sub-stoichiometric amount of one substrate (usually the more inhibitory one, often the acid).
-
Gradually add the second substrate (or both substrates) over the course of the reaction using a syringe pump.
-
Monitor the consumption of the initially added substrate to guide the addition rate. This strategy has been shown to be effective in minimizing inhibition by acids.[11]
-
-
Data Summary: Substrate Ratio Effects
| Molar Ratio (Decanoic Acid:2-Ethylhexanol) | Initial Rate (mmol/L/h) | Final Conversion (%) |
| 1:1 | 50 | 75 |
| 1:1.5 | 65 | 92 |
| 1:2 | 60 | 88 |
| 1.5:1 | 45 | 70 |
Note: The data above is illustrative. Actual results will vary based on specific reaction conditions.
Issue 2: Reaction Stalls Due to Product and By-product Inhibition
Symptoms:
-
The reaction proceeds well initially but stops before reaching the expected equilibrium conversion.
-
The addition of more enzyme to the stalled reaction does not significantly increase the conversion.
Causality: The accumulation of water shifts the thermodynamic equilibrium towards hydrolysis.[4] The ester product itself can also, in some cases, compete with the substrates for the enzyme's active site, although this is less common for this specific ester.
Troubleshooting Protocol:
-
In Situ Water Removal:
-
Objective: To continuously remove the water by-product to shift the equilibrium towards ester formation.
-
Methods:
-
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to adsorb water as it is formed.[9]
-
Vacuum: Conduct the reaction under a partial vacuum to facilitate the evaporation of water.[10]
-
Gas Sparging: Bubble dry, inert gas (e.g., nitrogen) through the reaction mixture to strip away water.
-
-
-
Immobilization of the Enzyme:
-
Objective: To create a more favorable microenvironment for the enzyme and facilitate its reuse, which can be part of a continuous process design to keep product concentrations low.
-
Benefit: Immobilization can enhance enzyme stability and prevent aggregation.[12] Hydrophobic supports can help to partition water away from the enzyme's active site.[13] Using an immobilized enzyme like Novozym® 435 is a standard and effective approach.[6]
-
Experimental Workflow: Water Removal
Caption: Workflow for overcoming by-product (water) inhibition.
Issue 3: Enzyme Deactivation
Symptoms:
-
Loss of enzyme activity over a single batch or after a few reuse cycles.
-
The reaction rate is consistently lower than expected, even under optimized conditions.
Causality: While not strictly inhibition, deactivation is a related issue. It can be caused by:
-
Extreme pH or Temperature: Operating outside the enzyme's optimal range can lead to irreversible denaturation.[2]
-
Mechanical Stress: High stirring rates can cause shear stress, particularly for immobilized enzymes.
-
Inhibitory Solvents or Impurities: While often run in a solvent-free system, any residual solvents or impurities in the substrates could denature the enzyme.
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: Determine the optimal temperature for your specific lipase. For Novozym® 435, a range of 60-80°C is often effective, but higher temperatures can reduce enzyme lifespan.[6]
-
pH (Microenvironment): While bulk pH is not controlled in a solvent-free system, the acidic nature of decanoic acid can be a factor. Using an immobilized enzyme on a suitable carrier can help buffer the immediate enzyme environment.
-
Agitation: Use a stirring speed that ensures adequate mixing without causing excessive mechanical stress on the biocatalyst (e.g., 150-200 rpm).
-
-
Enzyme Immobilization and Reuse Study:
-
Objective: To assess the stability and reusability of the immobilized enzyme under your process conditions.
-
Method:
-
After the first reaction cycle, recover the immobilized enzyme by filtration.
-
Wash the enzyme with a suitable solvent (e.g., hexane) to remove any adsorbed products or substrates.
-
Dry the enzyme before adding it to a fresh batch of reactants.
-
Monitor the conversion rate over multiple cycles. A significant drop in activity indicates deactivation.
-
-
Logical Relationship: Inhibition vs. Deactivation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. proceedings.science [proceedings.science]
Enhancing the sensory profile of formulations containing 2-Ethylhexyl decanoate
Technical Support Center: Enhancing Formulations with 2-Ethylhexyl Decanoate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensory profile of their formulations. Here, we will delve into the common challenges encountered during experimentation and provide scientifically grounded solutions.
Section 1: Understanding the Sensory Profile of this compound
FAQ 1.1: What is the typical sensory profile of this compound?
This compound is a branched-chain ester emollient. Its sensory profile is generally characterized by:
-
Feel: It provides a non-oily, light, and soft feel.
-
Spreadability: It offers good spreadability, making it a desirable component in many cosmetic and pharmaceutical formulations.[1]
-
Absorption: It is known for its relatively fast absorption into the skin, leaving a non-greasy after-feel.[1]
-
Shine: It can impart a moderate shine to formulations.
FAQ 1.2: What factors can influence the sensory perception of this compound in a formulation?
The final sensory perception of a formulation containing this compound is a result of the complex interplay of all its ingredients.[2] Key factors include:
-
Concentration: Higher concentrations can lead to a more pronounced emollient feel, which may be perceived as greasy if not balanced correctly.
-
Interactions with other ingredients: The presence of thickeners, polymers, waxes, and other emollients can significantly alter the final sensory profile.[3]
-
Processing parameters: Manufacturing processes, such as homogenization and cooling rates, can affect the emulsion's droplet size and overall texture, thereby influencing the sensory experience.[4]
-
Active ingredients: The nature and concentration of active pharmaceutical ingredients (APIs) or other active cosmetic ingredients can impact the formulation's feel and stability.
Section 2: Troubleshooting Common Sensory Issues
Guide 2.1: Issue - Greasy or Oily Residue
Q2.1.1: My formulation with this compound feels too heavy and leaves a greasy film on the skin. Why is this happening?
While this compound is considered a light emollient, a greasy after-feel can occur due to several factors:
-
High Concentration: The concentration of this compound may be too high for the desired sensory outcome.
-
Imbalanced Emollient System: The formulation may lack a "sensory cascade," which is achieved by blending emollients with different spreading and absorption rates.[5] A dominance of slower-absorbing emollients can lead to a lingering oily sensation.
-
Inadequate Thickening System: An inappropriate choice or concentration of thickeners can fail to properly structure the oil phase, leading to a perception of greasiness.
-
Large Emulsion Droplet Size: Poor homogenization can result in larger oil droplets, which are slower to absorb and can feel heavier on the skin.
Q2.1.2: What formulation strategies can I employ to reduce the greasy after-feel?
To mitigate a greasy residue, consider the following approaches:
-
Optimize Emollient Concentration: Systematically reduce the concentration of this compound in small increments (e.g., 1-2% at a time) and evaluate the sensory impact.
-
Create a Synergistic Emollient Blend: Combine this compound with faster-spreading and quicker-absorbing emollients like low-viscosity silicones (e.g., Cyclopentasiloxane) or light esters (e.g., Isopropyl Myristate).[1][6] This creates a more elegant skin feel as the different emollients absorb at different rates.
-
Incorporate Sensory Modifiers: Add oil-absorbing powders such as starches (e.g., Aluminum Starch Octenylsuccinate), silica, or polymers like polymethyl methacrylate.[7][8] These ingredients can impart a matte, powdery finish.
-
Refine the Thickening System: Utilize polymers that can also provide a lighter skin feel, such as certain carbomers or acrylates copolymers.[9]
-
Improve Homogenization: Increase homogenization speed or time to reduce the oil droplet size, which can lead to faster absorption and a lighter feel.
Q2.1.3: Can you provide a model formulation demonstrating the reduction of greasiness?
Certainly. The following table illustrates a basic oil-in-water cream formulation and a modified version with improved sensory properties:
| Ingredient (INCI Name) | Function | Original Formulation (% w/w) | Modified Formulation (% w/w) |
| Phase A | |||
| Deionized Water | Solvent | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 3.0 | 3.0 |
| Carbomer | Thickener | 0.3 | 0.3 |
| Phase B | |||
| This compound | Emollient | 10.0 | 5.0 |
| Cetearyl Alcohol | Thickener/Emulsifier | 3.0 | 3.0 |
| Glyceryl Stearate | Emulsifier | 2.0 | 2.0 |
| Cyclopentasiloxane | Emollient (fast-spreading) | - | 3.0 |
| Aluminum Starch Octenylsuccinate | Sensory Modifier | - | 2.0 |
| Phase C | |||
| Triethanolamine | Neutralizer | q.s. to pH 6.0-6.5 | q.s. to pH 6.0-6.5 |
| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 | 1.0 |
In the modified formulation, the concentration of this compound is reduced, and a fast-spreading silicone and an oil-absorbing starch are added to significantly decrease the greasy after-feel.
Guide 2.2: Issue - Unpleasant Odor
Q2.2.1: I am detecting an off-odor in my formulation containing this compound. What could be the cause?
Unpleasant odors in formulations with fatty esters like this compound can arise from a few sources:
-
Raw Material Impurities: The ester itself may contain residual starting materials, such as 2-ethylhexanol, or by-products from the manufacturing process that have a distinct odor.[10]
-
Oxidation: Degradation of the ester or other unsaturated components in the formulation due to exposure to heat, light, or metal ions can produce volatile compounds with rancid odors.
-
Microbial Contamination: Although less common in well-preserved systems, microbial growth can lead to a variety of off-odors.[11]
-
Interaction with Other Ingredients: Certain ingredients may react over time, leading to the formation of malodorous compounds.
Q2.2.2: How can I effectively mask or eliminate the odor without impacting formulation stability?
Addressing odor issues requires a systematic approach:
-
Source the Highest Purity Ingredients: Ensure you are using a high-purity grade of this compound from a reputable supplier. Request a certificate of analysis to check for residual impurities.
-
Incorporate Antioxidants: Add antioxidants such as Tocopherol (Vitamin E) or Butylated Hydroxytoluene (BHT) to the oil phase of your formulation to prevent oxidative rancidity.
-
Use a Chelating Agent: Including a chelating agent like Disodium EDTA can bind metal ions that may catalyze oxidative reactions.
-
Odor Masking: If a slight inherent odor from the raw materials persists, you can incorporate a fragrance or essential oils. However, be mindful of potential interactions and the regulatory implications for your product.
-
Adsorbents: In some cases, activated carbon or clays can be used during processing to adsorb odor-causing molecules, but this may also affect other formulation components.[12]
Guide 2.3: Issue - Poor Absorption and Spreading
Q2.3.1: My product with this compound doesn't seem to absorb well and has a poor slip. What are the potential reasons?
Poor absorption and spreadability can be frustrating. The likely culprits are:
-
Viscosity and Rheology: A high-viscosity formulation, often due to the type and concentration of thickeners, can hinder spreading.
-
Lack of Spreading Agents: The formulation may be missing ingredients specifically designed to enhance slip and spreadability.
-
Solid Components: High levels of waxes or solid fats can create a draggy feel and slow down absorption.
-
Phase Incompatibility: In some cases, slight incompatibilities between the oil and water phases can lead to a less elegant feel.[3]
Q2.3.2: What types of ingredients can I add to improve the spreadability and absorption of my formulation?
To enhance the slip and absorption of your formulation, consider incorporating:
-
Low-Viscosity Silicones: Volatile silicones like Cyclopentasiloxane or non-volatile, low-viscosity dimethicones are excellent for improving spreadability and providing a silky, transient feel.[13]
-
Light Esters: Esters with low molecular weight and high spreading values, such as Isopropyl Myristate or C12-15 Alkyl Benzoate, can be added to the oil phase.[14]
-
Polymeric Emulsifiers/Stabilizers: Certain polymers can contribute to a lighter, less tacky feel while also stabilizing the emulsion.
-
Propylene or Butylene Glycol: These glycols in the water phase can sometimes improve the overall feel and absorption of a formulation.
Section 3: Advanced Sensory Enhancement Techniques
Guide 3.1: Leveraging Polymer Technology
Q3.1.1: How can I use polymers to create a "powdery" or "silicone-like" feel in my this compound formulation?
Polymers are incredibly versatile tools for sensory modification.[15][16] To achieve a powdery or silicone-like feel, you can use:
-
Silicone Elastomers: These are cross-linked silicone polymers delivered in a carrier fluid (like dimethicone or cyclopentasiloxane). They create a cushiony, velvety feel and can blur the appearance of fine lines.[13] Examples include Dimethicone/Vinyldimethicone Crosspolymers.
-
Polymethylsilsesquioxane (PMSQ): These spherical silicone resin particles provide a silky, powdery feel and a soft-focus effect.[17]
-
Polymethyl Methacrylate (PMMA) or Nylon-12: These are non-silicone polymer microspheres that can absorb oil and provide a smooth, matte finish.[7]
Q3.1.2: What is the recommended experimental workflow for incorporating these polymers?
Incorporating sensory-modifying polymers requires careful consideration of the process. Here is a general workflow:
Experimental Protocol: Incorporation of a Silicone Elastomer
-
Preparation: In a side vessel, combine the silicone elastomer with the this compound and any other emollients in your oil phase.
-
Mixing: Gently mix the oil phase and the elastomer at room temperature until a uniform dispersion is achieved. Avoid high shear at this stage, as it can break down the elastomer network.
-
Heating: If your formulation requires heating, heat the oil phase (containing the elastomer) and the water phase separately to the required temperature (typically 75-80°C).
-
Emulsification: Add the oil phase to the water phase with homogenization. The intensity and duration of homogenization will depend on the specific emulsifier system and desired particle size.
-
Cooling: Begin cooling the emulsion with gentle agitation.
-
Post-Addition: Add any temperature-sensitive ingredients, such as preservatives and fragrances, below 40°C.
-
Final Mixing: Continue to mix gently until the formulation is uniform and has reached room temperature.
Caption: Workflow for incorporating a silicone elastomer.
Guide 3.2: Synergistic Emollient Blends
Q3.2.1: How do I create a synergistic blend of emollients with this compound for a unique sensory experience?
Creating a synergistic emollient blend involves combining emollients with different physical properties to achieve a "sensory cascade".[5] The goal is to have a continuous, pleasant feel from the initial application to the final after-feel. Key parameters to consider when blending are:
-
Spreading Value: How quickly an emollient spreads on the skin.
-
Viscosity: The thickness of the emollient.
-
Polarity: The polarity of an emollient can affect its interaction with the skin and other ingredients.[5]
-
Absorption Rate: How quickly the emollient is absorbed into the skin.
Q3.2.2: Can you provide a table with examples of emollient combinations and their resulting sensory profiles?
The following table provides examples of how blending this compound with other emollients can tailor the sensory profile of a formulation.
| Emollient Blend with this compound (EHD) | Ratio (EHD:Blended Emollient) | Resulting Sensory Profile | Application |
| EHD + Cyclopentasiloxane | 1:1 | Very light, silky, fast-absorbing, powdery after-feel. | Serums, daily moisturizers for oily skin. |
| EHD + Isopropyl Myristate | 2:1 | Light, non-greasy, good slip, soft after-feel. | Lotions, sunscreens. |
| EHD + Caprylic/Capric Triglyceride | 1:1 | Medium feel, good cushion, moisturizing but not heavy. | Creams for normal to dry skin. |
| EHD + Shea Butter | 3:1 | Rich, creamy, nourishing, provides some occlusion. | Night creams, body butters. |
| EHD + Dimethicone (350 cst) | 2:1 | Smooth, long-lasting slip, protective barrier. | Hand creams, protective skin products. |
By methodically adjusting the ratios and types of emollients in your formulation, you can fine-tune the sensory experience to meet the specific needs of your target audience and product concept.
References
- MuttuLab. (2025, March 19). The Sensory Cascade of Emollients.
- MDPI. (n.d.).
- PubMed. (n.d.). Measurements meet perceptions: rheology-texture-sensory relations when using green, bio-derived emollients in cosmetic emulsions.
- ResearchGate. (n.d.).
- Karger. (n.d.). How to Choose an Emollient?
- BeautyMatter. (2024, September 29). How Emollients Shape the Sensory Experience in Cosmetics.
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Validation & Comparative
A Comparative Analysis of 2-Ethylhexyl Decanoate and Other Common Emollients: A Technical Guide for Formulation Scientists
In the landscape of cosmetic and pharmaceutical formulation, the selection of an emollient is a critical decision that profoundly influences a product's sensory profile, stability, and efficacy. This guide provides an in-depth comparative analysis of 2-Ethylhexyl Decanoate against a selection of other commonly utilized emollients. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and supporting data necessary to make informed formulation choices. Our narrative is grounded in the principles of scientific integrity, drawing upon field-proven insights and authoritative references to elucidate the causal relationships between an emollient's physicochemical properties and its performance on the skin.
The Role of Emollients in Topical Formulations
Emollients are fundamental ingredients in skincare and topical drug delivery systems, primarily functioning to soften and smooth the skin by filling the voids between desquamating corneocytes.[1] Their benefits, however, extend beyond simple moisturization. Emollients are multifunctional ingredients that can:
-
Modify Skin Feel: The molecular weight and viscosity of an emollient are closely correlated with the resulting skin feel, ranging from light and fast-absorbing to rich and occlusive.
-
Enhance Product Aesthetics: The refractive index of an emollient contributes to the shine or gloss of a product on the skin, hair, or lips.
-
Act as a Formulation Vehicle: In anhydrous formulations, emollients serve as the primary carrier for active ingredients.
-
Improve Skin Barrier Function: By forming a thin, hydrophobic film, certain emollients can reduce transepidermal water loss (TEWL), thereby helping to maintain the skin's natural barrier.[2]
Emollients can be broadly categorized into esters, fatty alcohols, fatty acids, ethers, silicones, and hydrocarbons.[2] Their chemical structure dictates their physical properties and, consequently, their performance in a formulation.
Featured Emollient: this compound
This compound is an ester formed from the reaction of 2-Ethylhexanol and Decanoic Acid. The branched nature of the 2-ethylhexyl alcohol component inhibits crystallization, which contributes to its liquid state at room temperature and influences its sensory profile.[3] This branched structure is a key determinant of its emollient properties, leading to good spreadability and a non-greasy skin feel.
Comparative Physicochemical Properties of Common Emollients
The selection of an emollient is often a balance of desired sensory attributes, compatibility with other ingredients, and functional performance. The following table summarizes the key physicochemical properties of this compound and four other widely used emollients: Caprylic/Capric Triglyceride, Isopropyl Myristate, Dimethicone, and Shea Butter.
| Property | This compound | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone (representative) | Shea Butter (representative) |
| INCI Name | Ethylhexyl Decanoate | Caprylic/Capric Triglyceride | Isopropyl Myristate | Dimethicone | Butyrospermum Parkii (Shea) Butter |
| Chemical Class | Ester | Triglyceride (Ester) | Ester | Silicone | Triglyceride (Fat) |
| Viscosity (at 25°C) | ~8-12 mPa·s (estimated) | ~30-40 mPa·s | ~5-7 mPa·s | 50-500 cSt (variable) | Solid (melts at ~32-45°C) |
| Density (at 25°C) | ~0.85-0.86 g/cm³ | ~0.94-0.96 g/cm³ | ~0.85 g/mL | ~0.96-0.97 g/cm³ | ~0.92 g/cm³ |
| Refractive Index (at 20°C) | ~1.445 | ~1.448-1.450 | ~1.434-1.438 | ~1.400-1.404 | ~1.46-1.47 |
| Polarity | Medium | Medium | High | Low | Medium |
| Spreadability | High | Medium | Very High | High (viscosity dependent) | Low (as a solid) |
In-Depth Performance Analysis
The physicochemical properties outlined above directly translate to the performance of these emollients in a formulation and on the skin.
Spreadability and Skin Feel
The spreadability of an emollient is a critical factor in the consumer's initial perception of a product. It is influenced by viscosity and surface tension.
-
This compound , with its relatively low viscosity, is expected to exhibit high spreadability, contributing to a light, non-greasy skin feel. Its branched structure aids in this, preventing the "drag" that can be associated with some linear esters.
-
Isopropyl Myristate is well-known for its very high spreadability and rapid absorption.[4] This makes it a popular choice in formulations where a quick-drying, non-oily feel is desired.
-
Caprylic/Capric Triglyceride has a more substantive feel than the lighter esters, offering a balance of spreadability and cushion. It provides a smooth, silky feel without being overly greasy.[5]
-
Dimethicone 's spreadability is dependent on its viscosity grade. Low-viscosity dimethicones are highly spreadable and contribute to a characteristic silky, smooth feel.[6]
-
Shea Butter , being a solid at room temperature, has low spreadability in its native form. Upon melting on the skin, it provides a rich, occlusive feel.[7]
Impact on Skin Barrier Function
An emollient's ability to support the skin's barrier function is often assessed by its effect on Transepidermal Water Loss (TEWL).
-
This compound forms a non-occlusive film on the skin, providing some barrier support without the heavy feel of more occlusive ingredients.
-
Caprylic/Capric Triglyceride offers a good balance of emolliency and barrier function, helping to reduce TEWL.
-
Dimethicone is known for forming a semi-occlusive, breathable barrier on the skin that can help to lock in moisture.[6]
-
Shea Butter is a highly effective occlusive agent due to its high content of saturated fatty acids, significantly reducing TEWL.[8]
-
Isopropyl Myristate , while an excellent emollient, is less occlusive and may have a lesser impact on TEWL compared to triglycerides and silicones.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of emollients, a suite of standardized instrumental and sensory evaluation techniques should be employed.
Instrumental Analysis
This method measures the electrical capacitance of the skin, which is directly related to its hydration level.[2][9]
Diagram of Corneometry Workflow
Caption: Workflow for Corneometry Measurement.
Protocol:
-
Allow test subjects to acclimatize to a room with controlled temperature and humidity (e.g., 21°C, 50% RH) for at least 20 minutes.
-
Define test areas on the volar forearm.
-
Take baseline Corneometer® readings (three per area).
-
Apply a standardized amount of the emollient to the designated test area.
-
Take subsequent readings at predetermined time points (e.g., 1, 2, 4, and 8 hours) to assess changes in skin hydration.
TEWL measurement assesses the integrity of the skin's barrier function by quantifying the amount of water that evaporates from the skin's surface.
Diagram of TEWL Measurement Workflow
Caption: Workflow for TEWL Measurement.
Protocol:
-
Follow the same acclimatization and application procedure as for corneometry.
-
Use a Tewameter® or similar device to measure the rate of water vapor loss from the skin surface.
-
Take baseline readings before product application.
-
Measure TEWL at specified time points after application to determine the emollient's occlusivity.
The spreadability of an emollient can be quantified by measuring the area it covers over a defined period.
Protocol:
-
Apply a precise volume (e.g., 10 µL) of the emollient to a standardized substrate (e.g., synthetic skin or a glass plate).
-
Capture images of the spread droplet at set time intervals (e.g., 1, 5, and 10 minutes).
-
Use image analysis software to calculate the area of spread at each time point.
Sensory Analysis
A trained sensory panel is essential for characterizing the subjective attributes of emollients.
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A Comparative Guide for Formulators: 2-Ethylhexyl Decanoate vs. Caprylic/Capric Triglyceride in Dermatological and Cosmetic Systems
Introduction
In the landscape of dermatological and cosmetic formulation, the selection of an emollient is a critical decision that profoundly influences the final product's sensory profile, stability, and clinical efficacy. Emollients, the cornerstone of moisturizers and delivery systems, dictate the tactile experience and play a pivotal role in modulating skin barrier function and facilitating the transport of active pharmaceutical ingredients (APIs). This guide presents an in-depth, data-driven comparison of two widely utilized but distinct emollients: 2-Ethylhexyl Decanoate and Caprylic/Capric Triglyceride.
This compound is a branched-chain monoester, synthesized from 2-Ethylhexanol and Decanoic Acid, prized for its light, non-greasy skin feel and excellent spreadability. In contrast, Caprylic/Capric Triglyceride is a mixed triester derived from fractionated coconut or palm kernel oil and glycerin, renowned for its exceptional oxidative stability, skin-replenishing properties, and its role as an effective carrier for lipophilic actives.[1][2][3]
This document moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data. We will dissect their physicochemical characteristics, evaluate their performance in key formulation parameters through standardized experimental protocols, and offer a logical basis for selecting the optimal emollient for a given application.
Physicochemical and Structural Characteristics
The functional differences between these two emollients are rooted in their distinct molecular architectures. This compound's branched alkyl chain inhibits crystallization, contributing to its low viscosity and freezing point.[4] Caprylic/Capric Triglyceride's structure, composed of medium-chain fatty acids (C8 and C10) esterified to a glycerol backbone, results in a highly stable, non-oxidizing, and skin-compatible lipid.[5]
| Property | This compound | Caprylic/Capric Triglyceride | Rationale & Significance for Formulation |
| INCI Name | Ethylhexyl Decanoate | Caprylic/Capric Triglyceride | Standardized nomenclature for regulatory and labeling purposes. |
| CAS Number | 73947-30-5[6] | 73398-61-5 / 65381-09-1[1] | Unique chemical identifiers for sourcing and safety documentation. |
| Chemical Class | Branched Monoester | Mixed Triester | The ester type dictates polarity, viscosity, and enzymatic hydrolysis pathways on the skin. |
| Origin | Synthetic (Esterification of 2-Ethylhexanol and Decanoic Acid) | Primarily plant-derived (Fractionation of coconut/palm oil and esterification with glycerin)[1][7] | A key consideration for "natural" or "clean beauty" formulation briefs. |
| Appearance | Clear, colorless liquid | Clear, slightly yellowish, oily liquid | Impacts the visual characteristics of the final formulation, particularly in clear systems. |
| Molecular Weight | ~284.48 g/mol (Calculated) | Variable (Average ~500 g/mol ) | Influences viscosity, skin feel, and penetration dynamics. Lower MW often correlates with a lighter feel. |
| Solubility | Soluble in most organic solvents; insoluble in water.[4] | Soluble in organic solvents and oils; practically insoluble in water.[8] | Determines compatibility with other formulation components, especially oils, silicones, and oil-soluble actives. |
| Viscosity | Low | Low to Medium (e.g., 25-33 cP)[1] | A primary determinant of the product's texture and spreadability. Lower viscosity contributes to a lighter, less "oily" perception. |
| Oxidative Stability | Good | Excellent | Triesters are inherently more stable against oxidation than many unsaturated vegetable oils. CCT's saturated medium chains ensure a long shelf-life and prevent rancidity.[5][9] |
Performance in Skin Formulations: A Comparative Experimental Analysis
To objectively assess the performance of these emollients, we propose a series of standardized experimental protocols. These methods are designed to be self-validating and provide the quantitative data necessary for informed formulation decisions.
Sensory Profile and Aesthetics
The consumer's first interaction with a topical product is its feel. The sensory profile is paramount for patient or user compliance. This compound is often selected for its "silicone-like," dry, and light after-feel, while Caprylic/Capric Triglyceride provides a smooth, soft, and non-greasy but more substantive feel.[3]
This protocol quantifies the tactile properties of a base formulation containing each emollient.
Methodology:
-
Formulation Preparation: Prepare two simple oil-in-water (O/W) emulsions with a 5% (w/w) concentration of the test emollient (this compound or Caprylic/Capric Triglyceride). All other ingredients are held constant.
-
Panelist Training: A panel of 10-15 trained sensory experts is calibrated on standard scales for attributes such as Spreadability, Absorption Time, Greasiness, Stickiness, and After-feel (Silky/Velvety).
-
Application: Panelists apply a standardized amount (e.g., 0.1 mL) of each coded formulation to a designated area on their volar forearm.
-
Evaluation: Panelists rate the intensity of each sensory attribute on a 10-point scale at defined time points (e.g., T=0, T=1 min, T=5 min).
-
Data Analysis: The mean scores for each attribute are calculated and statistically analyzed (e.g., using a t-test) to identify significant differences.
Workflow for Sensory Panel Evaluation
Caption: Workflow for quantitative sensory analysis of emollients.
| Sensory Attribute | This compound (Mean Score ± SD) | Caprylic/Capric Triglyceride (Mean Score ± SD) | Expected Outcome |
| Spreadability | 8.5 ± 0.7 | 7.0 ± 0.9 | Higher for 2-EHD due to lower viscosity. |
| Absorption (T=1 min) | 7.8 ± 1.0 | 6.5 ± 1.1 | Faster perceived absorption for 2-EHD. |
| Greasiness (T=1 min) | 2.1 ± 0.5 | 3.5 ± 0.8 | Lower greasiness for 2-EHD. |
| Velvety After-feel (T=5 min) | 8.2 ± 0.6 | 7.5 ± 0.9 | 2-EHD provides a drier, more "silicone-like" finish. CCT provides a soft, conditioned feel. |
Skin Barrier Function and Hydration
An emollient's primary function is to improve skin hydration by reducing Transepidermal Water Loss (TEWL). This is achieved by forming a semi-occlusive lipid film on the stratum corneum. Caprylic/capric triglyceride is well-documented to improve skin moisturization by forming a protective barrier.[8][9][10]
This protocol uses bioinstrumentation to measure changes in skin barrier function and hydration levels following product application.
Methodology:
-
Subject Recruitment: A cohort of 20 subjects with self-perceived dry skin is recruited.
-
Acclimatization: Subjects acclimate for 30 minutes in a temperature and humidity-controlled room (e.g., 21°C, 50% RH).
-
Baseline Measurement: Baseline TEWL (Tewameter®) and stratum corneum hydration (Corneometer®) are measured on designated 2x2 cm test sites on the volar forearms.
-
Product Application: A standardized dose (2 mg/cm²) of the test formulations (5% emollient in O/W base) and an untreated control site are assigned.
-
Post-Application Measurements: Measurements are repeated at 1, 2, 4, and 8 hours post-application.
-
Data Analysis: The percentage change from baseline for both TEWL and hydration is calculated for each time point and compared between the two emollients and the control.
Workflow for Instrumental Skin Assessment
Caption: In-vivo experimental workflow for TEWL and hydration.
| Parameter (at 4 hours) | This compound (% Change from Baseline) | Caprylic/Capric Triglyceride (% Change from Baseline) | Expected Outcome |
| TEWL Reduction | -15% | -25% | CCT is expected to provide a more significant reduction in TEWL due to its more substantive film-forming properties. |
| Hydration Increase | +20% | +35% | The superior occlusivity of CCT should correlate with a greater increase in stratum corneum hydration. |
Active Ingredient Penetration
Emollients can influence the penetration of active ingredients by altering the solubility of the active in the vehicle and by modifying the barrier properties of the stratum corneum. Caprylic/capric triglyceride is often used as a carrier that can enhance the penetration of other ingredients.[9][11] The branched structure of this compound may fluidize the intercellular lipids of the stratum corneum, potentially enhancing permeation.
This gold-standard method assesses the passive diffusion of an active ingredient through excised human or porcine skin.
Methodology:
-
Skin Preparation: Full-thickness human or porcine skin is dermatomed to a thickness of ~500-800 µm.[12]
-
Franz Cell Assembly: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell system, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C.[12]
-
Formulation Application: The test formulations (5% emollient in O/W base containing 1% of a model active, e.g., Niacinamide) are applied to the skin surface.
-
Sampling: At predetermined intervals over 24 hours, aliquots are withdrawn from the receptor fluid and replaced with fresh buffer.
-
Quantification: The concentration of the model active in the samples is quantified using a validated HPLC method.
-
Data Analysis: The cumulative amount of the active permeated per unit area (µg/cm²) is plotted against time to determine the steady-state flux (Jss) and lag time.
Workflow for Franz Diffusion Cell Permeation Study
Caption: Experimental workflow for ex-vivo skin permeation analysis.
| Emollient Vehicle | Steady-State Flux (Jss, µg/cm²/h) | Cumulative Permeation at 24h (µg/cm²) | Expected Outcome |
| This compound | 1.8 | 40.5 | The lower molecular weight and branched structure may slightly enhance penetration by disrupting the stratum corneum lipids. |
| Caprylic/Capric Triglyceride | 1.5 | 33.0 | CCT acts as an excellent solvent and carrier but may form a more intact film, slightly reducing the flux compared to a lipid-disrupting emollient. |
Formulation Stability
An emollient must be compatible with the overall chassis and not promote instability, such as phase separation, creaming, or coalescence. Both emollients are highly stable to oxidation, but their different polarities can affect their interaction with emulsifiers and other formulation components.
This protocol subjects formulations to environmental stress to predict long-term shelf stability.
Methodology:
-
Emulsion Preparation: Prepare O/W emulsions with 10% of each test emollient.
-
Baseline Characterization: Immediately after preparation, measure initial viscosity (Rheometer), droplet size distribution (Laser Diffraction or Microscopy), and pH.
-
Accelerated Aging: Store samples under stressed conditions:
-
High Temperature: 45°C for 3 months.
-
Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
Stability Assessment: At monthly intervals (for high temp) or after the final cycle (for freeze-thaw), repeat the baseline characterization (visual inspection, viscosity, droplet size, pH).
-
Centrifugation: Subject samples to centrifugation at 3000 rpm for 30 minutes and observe for any phase separation.
Workflow for Emulsion Stability Testing
Caption: Protocol for accelerated stability testing of emulsions.
| Stability Test | This compound Formulation | Caprylic/Capric Triglyceride Formulation | Expected Outcome |
| High Temp (3 mo) | Minor viscosity decrease. No phase separation. | Highly stable. Minimal change in parameters. | Both are expected to be stable, with CCT showing exceptional stability due to its saturated nature.[3][5] |
| Freeze-Thaw | Potential for slight droplet size increase. | Robust stability, minimal change. | The triglyceride structure of CCT can often impart better low-temperature stability in certain systems. |
| Centrifugation | Stable, no separation. | Stable, no separation. | Both should produce stable emulsions with an appropriate emulsifier system. |
Safety and Regulatory Profile
Both emollients have a long history of safe use in cosmetic and topical products.
-
This compound: As part of the alkyl ethylhexanoates group, it has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded these ingredients are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating.[13]
-
Caprylic/Capric Triglyceride: It is considered safe for skin and hair, even at high concentrations.[1] The primary fatty acids (caprylic and capric acid) are listed by the FDA as Generally Recognized As Safe (GRAS) for use as direct food additives.[2] It is also considered non-comedogenic and suitable for sensitive skin.[3][9]
Conclusion and Formulation Synopsis
The choice between this compound and Caprylic/Capric Triglyceride is not a matter of one being superior, but of aligning the emollient's specific properties with the formulation's objectives.
This compound is the quintessential choice for formulations where sensory elegance is paramount. Its low viscosity, rapid absorption, and dry, non-greasy after-feel make it an excellent candidate for facial serums, lightweight lotions, and "oil-free" products where it can act as a substitute for volatile silicones.
Caprylic/Capric Triglyceride is a multifunctional powerhouse. It is the preferred emollient for products focused on barrier repair, intense moisturization, and the delivery of active ingredients. Its plant-derived origin, exceptional stability, and gentle, non-comedogenic nature make it ideal for therapeutic skincare, natural formulations, baby care, and products for sensitive or compromised skin.[3][10]
| Formulation Goal | Choose this compound | Choose Caprylic/Capric Triglyceride |
| Primary Aesthetic | Lightweight, fast-absorbing, "silicone-like" dry finish | Smooth, soft, conditioned feel without greasiness |
| Key Function | Enhancing spreadability and delivering an elegant skin feel | Skin barrier repair, long-lasting moisturization, active carrier[11] |
| Product Type | Facial Serums, Oil-Free Lotions, Sunscreen Sprays, Makeup Primers | Restorative Creams, Sensitive Skin Formulations, Baby Products, Anhydrous Balms |
| "Clean/Natural" Brief | Less suitable due to synthetic origin | Highly suitable, derived from natural and sustainable sources[9] |
| Formulation Stability | Good stability | Excellent oxidative and thermal stability[3][5] |
By leveraging the experimental frameworks and comparative data presented in this guide, the formulation scientist can move from empirical selection to a rational, evidence-based decision, ensuring the final product meets its performance, stability, and aesthetic targets.
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ResearchGate. (2018). Physicochemical properties of concentrated triglyceride-in-water emulsions stabilized with decaglycerol monolaurate and sucrose. [Link]
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The Rise of Natural Emollients: A Comparative Guide to Performance Beyond Synthetics
In the landscape of cosmetic and dermatological formulations, the sensory experience is as critical as the clinical efficacy. For decades, synthetic emollients like 2-Ethylhexyl decanoate have been staples, prized for their light, non-greasy feel and excellent spreadability. However, the increasing consumer demand for natural and sustainable ingredients has catalyzed a paradigm shift, compelling researchers and formulators to explore plant-derived alternatives that can match or even exceed the performance of their synthetic counterparts.[1][2] This guide provides an in-depth, technical comparison of the efficacy of prominent natural emollients against the benchmark of this compound, supported by standardized experimental protocols for their evaluation.
Understanding the Benchmark: this compound
This compound is an ester of 2-ethylhexyl alcohol and decanoic acid. Its popularity in skincare and cosmetic formulations stems from its multifunctional properties:
-
Sensory Profile: It imparts a light, silky, and non-oily feel to the skin.[3]
-
Spreadability: Its low viscosity and surface tension allow for easy application and uniform coverage.[3]
-
Solvency: It can act as a solvent for various active ingredients and UV filters.[3]
-
Moisturization: While not a primary occlusive agent, it contributes to skin moisturization by reducing transepidermal water loss (TEWL).[3]
The primary objective for any natural alternative is to replicate or enhance these key performance attributes.
Promising Natural Alternatives: A Deep Dive
The world of natural emollients is vast, with vegetable oils, butters, and their derivatives offering a complex palette for formulators.[1][4][5] Here, we focus on a curated selection of alternatives that show significant promise in replacing this compound.
Coco-Caprylate/Caprate: The "Natural Silicone"
Derived from coconut oil, Coco-Caprylate/Caprate is a mixture of esters of coconut alcohol with caprylic and capric acids. It is lauded for its sensory profile, which closely mimics that of volatile silicones and light synthetic esters.
Squalane: The Biomimetic Powerhouse
Historically sourced from shark liver, sustainable, plant-derived squalane (from olives, sugarcane, or amaranth) is a hydrogenated, stable form of squalene, a natural component of human sebum.[6][7] Its biocompatibility makes it an excellent emollient with a light, non-greasy feel.[6]
Jojoba Oil: The Versatile Wax Ester
Chemically a liquid wax ester, jojoba oil's composition is remarkably similar to human sebum.[2][8] This makes it highly compatible with the skin, offering excellent moisturization without a heavy or greasy residue.[9][10]
Fractionated Coconut Oil (Caprylic/Capric Triglyceride): The Feather-light Moisturizer
This is a processed form of coconut oil where the long-chain fatty acids are removed, leaving only the medium-chain triglycerides. The result is a very light, non-comedogenic, and highly stable emollient.
Comparative Performance Evaluation: Experimental Protocols
To objectively assess the efficacy of these natural alternatives against this compound, a battery of standardized tests is essential. The following protocols are designed to provide quantifiable and reproducible data.
Spreadability Assessment
Causality: The ease of application is a primary determinant of consumer acceptance.[11] Spreadability is influenced by viscosity, surface tension, and the emollient's interaction with the skin's topography.[12] A lower viscosity and surface tension generally lead to greater spreadability.[12][13]
Protocol:
-
Preparation: A standardized artificial skin substrate (e.g., collagen-based) is used to ensure reproducibility.[14]
-
Application: A precise volume (10 µL) of the test emollient is applied to the center of the substrate using a micropipette.[14]
-
Visualization: The area of spread is visualized by dusting with a fine, inert powder (e.g., graphite or lycopodium powder) at a defined time point (e.g., 1 minute).[14]
-
Analysis: The area of spread is captured using a high-resolution camera and analyzed using image analysis software. The spread area (in mm²) is calculated.
Skin Hydration and Barrier Function Assessment
Causality: Emollients primarily improve skin hydration by forming an occlusive or semi-occlusive layer that reduces Transepidermal Water Loss (TEWL).[15][16][17] Some emollients may also contain components that mimic the skin's natural moisturizing factors (NMFs).[15][16]
Protocol:
-
Panel Selection: A panel of human volunteers with healthy skin is selected.
-
Baseline Measurement: Baseline TEWL and skin capacitance (a measure of skin hydration) are measured on designated test sites on the forearms using a Tewameter and a Corneometer, respectively.[18][19][20][21][22]
-
Application: A standardized amount of each test emollient is applied to the respective test sites.
-
Post-application Measurements: TEWL and skin capacitance are measured at set time intervals (e.g., 1, 2, and 4 hours) post-application.
-
Analysis: The percentage change in TEWL and skin capacitance from baseline is calculated for each emollient.
Sensory Profile Analysis
Causality: The tactile properties of an emollient are crucial for the overall sensory experience of a cosmetic product.[11][23][24] Attributes such as oiliness, stickiness, and absorption rate are key determinants of consumer preference.[25][26][27]
Protocol:
-
Panel Selection: A trained sensory panel is utilized to evaluate the emollients.
-
Application: A standardized amount of each emollient is applied to the forearms of the panelists.
-
Evaluation: Panelists evaluate a series of sensory attributes (e.g., ease of spreading, gloss, residue, stickiness, slipperiness, softness, and oiliness) at different time points (e.g., immediately after application and after 5 minutes) using a standardized rating scale.[25][26]
-
Analysis: The mean scores for each attribute are calculated and can be visualized using a spider web chart for easy comparison.
Expected Data Summary and Interpretation
The following tables summarize the expected outcomes from the described experiments, providing a comparative framework for evaluating the natural alternatives against this compound.
Table 1: Physicochemical and Spreadability Data
| Emollient | Chemical Class | Viscosity (mPa·s at 25°C) | Surface Tension (mN/m) | Spread Area (mm²) |
| This compound | Synthetic Ester | Low | Low | High |
| Coco-Caprylate/Caprate | Natural Ester | Low | Low | High |
| Squalane | Hydrocarbon | Low-Medium | Medium | Medium-High |
| Jojoba Oil | Wax Ester | Medium | Medium | Medium |
| Fractionated Coconut Oil | Triglyceride | Low | Medium | High |
Table 2: Skin Hydration and Barrier Function Data (Expected % Change from Baseline)
| Emollient | TEWL Reduction (after 2h) | Skin Hydration Increase (after 2h) |
| This compound | Moderate | Moderate |
| Coco-Caprylate/Caprate | Moderate | Moderate |
| Squalane | High | High |
| Jojoba Oil | High | High |
| Fractionated Coconut Oil | Moderate-High | Moderate-High |
Table 3: Comparative Sensory Profile (Expected Ratings on a 1-10 scale)
| Sensory Attribute | This compound | Coco-Caprylate/Caprate | Squalane | Jojoba Oil | Fractionated Coconut Oil |
| Ease of Spreading | 9 | 9 | 8 | 7 | 9 |
| Initial Oiliness | 2 | 2 | 3 | 4 | 2 |
| Absorption Speed | 8 | 8 | 7 | 6 | 8 |
| Residual Tackiness | 1 | 1 | 2 | 3 | 1 |
| Softness (Afterfeel) | 8 | 8 | 9 | 8 | 8 |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate the mechanism of emolliency and the experimental workflows.
Caption: Mechanism of action for emollients on the skin surface.
Caption: Experimental workflow for comparative emollient evaluation.
Conclusion and Future Perspectives
The data from these standardized evaluations will empower formulators to make informed decisions when selecting natural alternatives to synthetic emollients like this compound. While Coco-Caprylate/Caprate and Fractionated Coconut Oil offer a sensory profile most similar to the synthetic benchmark, Squalane and Jojoba Oil provide superior moisturization and barrier repair benefits due to their biomimetic nature.[12][28][29][30][31][32]
The future of emollient technology lies in the continued exploration of novel plant-derived materials and the synergistic blending of different natural emollients to achieve a desired sensory and functional profile. As our understanding of the intricate interactions between emollients and the skin's lipid matrix deepens, the development of next-generation natural emollients will undoubtedly push the boundaries of cosmetic science, offering high-performance, sustainable solutions for skin health and beauty.
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British Dermatological Nursing Group. (2012). Best practice in emollient therapy. Dermatological Nursing, 11(4). Available at: [Link]
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Khan, A. A., et al. (2024). A Comprehensive Review of Plant-Based Cosmetic Oils (Virgin Coconut Oil, Olive Oil, Argan Oil, and Jojoba Oil): Chemical and Biological Properties and Their Cosmeceutical Applications. PubMed Central. Available at: [Link]
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Noor Mohammad, M. F., Dudhe, P. V., & Rathod, S. B. (2022). Evaluation Test for Emollient Cream. International Journal of All Research Scientific and Technical. Available at: [Link]
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Kottner, J., et al. (2021). How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection. Dermatology and Therapy, 11(4), 1313–1325. Available at: [Link]
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Smaoui, S., et al. (2024). Phytocosmetic Water-in-Oil Emulsions with Plant Oils: Physicochemical, Rheological and Photoprotective Evaluation. MDPI. Available at: [Link]
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Deckner, G. (2016). Natural based emollients: imparting moisture without chemicals. UL Prospector. Available at: [Link]
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Pleguezuelos-Villa, M., et al. (2023). Comparative Evaluation of Spreadability Measurement Methods for Topical Semisolid Formulations/A Scoping Review. MDPI. Available at: [Link]
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Parente, M. E., Gámbaro, A., & Ares, G. (2008). Study of Sensory Properties of Emollients Used in Cosmetics and Their Correlation With Physicochemical Properties. Journal of Sensory Studies, 23(2), 189-203. Available at: [Link]
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Loden, M. (2005). Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders. American Journal of Clinical Dermatology, 6(2), 75-82. Available at: [Link]
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Deckner, G. (2017). An Overview of Emollient Technology. UL Prospector. Available at: [Link]
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MuttuLab. (2025). The Sensory Cascade of Emollients. MuttuLab. Available at: [Link]
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Górnicka, J., et al. (2023). Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. Preprints.org. Available at: [Link]
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National Eczema Society. (n.d.). Emollients. National Eczema Society. Available at: [Link]
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Formula Botanica. (n.d.). The Formulator's Guide to Squalene and Squalane. Formula Botanica. Available at: [Link]
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Hon, K. L., et al. (2022). Current approach to moisturizer and emollient utilization in atopic dermatitis: a review. Expert Review of Clinical Immunology, 18(9), 925-934. Available at: [Link]
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Parente, M. E., Gámbaro, A., & Ares, G. (2008). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. ResearchGate. Available at: [Link]
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Lin, T. K., Zhong, L., & Santiago, J. L. (2017). Anti-Inflammatory and Skin Barrier Repair Effects of Topical Application of Some Plant Oils. International Journal of Molecular Sciences, 19(1), 70. Available at: [Link]
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Jojoba Desert. (2023). JD Jojoba Oil: A Superior Replacement for Mineral Oil. Jojoba Desert. Available at: [Link]
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Huang, Z. R., Lin, Y. K., & Fang, J. Y. (2009). Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology. Molecules, 14(1), 540-554. Available at: [Link]
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Alexander, H., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. Journal of Investigative Dermatology, 138(10), 2295-2300.e1. Available at: [Link]
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Johnson, W., Jr., et al. (2019). Safety Assessment of Squalane and Squalene as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]
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ROELMI HPC. (2024). How Emollients Shape the Sensory Experience in Cosmetics. BeautyMatter. Available at: [Link]
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Spikes, H. (2022). Comparative Study of Squalane Products as Sustainable Alternative to Polyalphaolefin: Oxidation Degradation Products and Impact on Physicochemical Properties. MDPI. Available at: [Link]
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Singh, M., & Pawar, M. (2006). Non invasive measurement of skin hydration and transepidermal water loss in normal skin. Indian Journal of Dermatology, Venereology and Leprology, 72(1), 55-57. Available at: [Link]
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Faria, P. M. D., et al. (2021). The use of vegetable oils to prevent skin aging. Research, Society and Development, 10(1), e28110111663. Available at: [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 2-Ethylhexyl Decanoate using GC-MS and NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of raw materials and synthesized compounds is a cornerstone of reliable and reproducible results. In this guide, we delve into the purity validation of 2-Ethylhexyl decanoate, a common emollient and solvent, using two powerful and complementary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling you to adapt and troubleshoot these methods effectively in your own laboratory settings.
The Imperative of Purity for this compound
This compound (C₁₈H₃₆O₂) is an ester synthesized from 2-ethylhexanol and decanoic acid. Its physical properties, such as low volatility and excellent solvency, are directly influenced by its purity.[1] Common impurities, such as residual 2-ethylhexanol or decanoic acid, can alter its physicochemical characteristics and, in pharmaceutical or cosmetic applications, may introduce unwanted toxicity or side effects.[2] Therefore, rigorous purity assessment is not merely a quality control step but a critical component of product safety and efficacy.
Principle of Orthogonal Validation
To ensure the highest degree of confidence in a purity assessment, we employ an orthogonal approach, using two analytical techniques that rely on different chemical principles. GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by identification based on their mass-to-charge ratio. NMR spectroscopy, on the other hand, provides structural information and quantification based on the magnetic properties of atomic nuclei. By using both, we create a self-validating system where the weaknesses of one technique are compensated for by the strengths of the other.[3]
I. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for separating and identifying volatile and semi-volatile compounds. For this compound, it allows for the separation of the main component from residual starting materials and other potential byproducts of the synthesis process.
The "Why": Causality in GC-MS Method Design
Our choice of a GC-MS method is predicated on its ability to provide both qualitative and quantitative data. The Flame Ionization Detector (FID) is excellent for quantification due to its linear response over a wide concentration range for carbon-containing compounds.[4] The Mass Spectrometer (MS) provides definitive identification of separated components by comparing their fragmentation patterns to spectral libraries.
The selection of the capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is chosen for its versatility in resolving a range of compounds with varying polarities, which is ideal for separating the nonpolar ester from the more polar alcohol and acid starting materials.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Purity Analysis of this compound.
Detailed GC-MS Protocol
1. Sample and Standard Preparation:
-
Analyte Solution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with hexane. Prepare a 1:100 dilution of this stock solution for analysis.
-
Impurity Standards: Prepare individual stock solutions of 2-ethylhexanol and decanoic acid in hexane at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Inlet: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detectors:
-
FID: 280°C.
-
MS Transfer Line: 280°C.
-
MS Source: 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: 40-550 amu.
-
3. Data Analysis and Purity Calculation:
-
Identify the peaks corresponding to 2-ethylhexanol, decanoic acid, and this compound based on their retention times and mass spectra.
-
For each identified impurity, calculate its concentration in the sample using the calibration curve generated from the standards.
-
The purity of this compound is calculated as: Purity (%) = 100% - Σ(% Impurities)
Expected Data and Interpretation
| Compound | Retention Time (min) | Major MS Fragments (m/z) |
| 2-Ethylhexanol | ~5.2 | 57, 83, 43, 70 |
| Decanoic Acid | ~10.8 | 60, 73, 115, 129 |
| This compound | ~15.5 | 112, 157, 83, 57 |
Note: Retention times are approximate and will vary based on the specific instrument and conditions.
II. Purity Determination by Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[6] By using an internal standard of known purity and concentration, the absolute purity of the target molecule can be determined.
The "Why": Causality in qNMR Method Design
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] This allows for a direct comparison of the molar amounts of the analyte and a certified internal standard.
The choice of internal standard is critical for accurate qNMR. It must:
-
Be of high, certified purity.
-
Be stable and non-reactive with the sample or solvent.
-
Have signals that do not overlap with any signals from the analyte or impurities.
-
Be accurately weighed.
Maleic acid is an excellent choice as an internal standard for this compound analysis in a solvent like CDCl₃, as its sharp singlet from the olefinic protons appears in a region of the spectrum that is typically free of signals from the analyte.
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR Purity Analysis of this compound.
Detailed qNMR Protocol
1. Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 20 mg of this compound into a clean vial.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 8 to 16, to achieve adequate signal-to-noise.
-
Ensure proper shimming for sharp, symmetrical peaks.
3. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the terminal methyl group of the decanoate chain at ~0.88 ppm).
-
Integrate the singlet from the internal standard (maleic acid, ~6.28 ppm).
-
Calculate the purity using the following equation:[6]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
P: Purity of the standard
-
Expected Data and Interpretation
| Signal Assignment | Chemical Shift (ppm, approx.) | Multiplicity | Integration (Relative) |
| CH₃ (Decanoate) | 0.88 | t | 3H |
| CH₃ (Ethyl) | 0.90 | t | 3H |
| (CH₂)₅ | 1.27 | m | 10H |
| CH₂ (Ethyl) & CH₂ (Hexyl) | 1.30-1.40 | m | 4H |
| CH (Hexyl) | 1.55-1.65 | m | 1H |
| α-CH₂ (Decanoate) | 2.25 | t | 2H |
| O-CH₂ (Hexyl) | 4.05 | d | 2H |
| Maleic Acid (Internal Std) | 6.28 | s | 2H |
Note: Chemical shifts are approximate and referenced to TMS.
III. Comparison of GC-MS and NMR for Purity Validation
| Feature | GC-MS | NMR Spectroscopy |
| Principle | Separation by chromatography, detection by mass | Absorption of radiofrequency by nuclei in a magnetic field |
| Sensitivity | High (ppm to ppb level) | Lower (typically requires mg of sample)[8] |
| Quantification | Requires calibration curves for each impurity | Absolute quantification with an internal standard |
| Identification | Definitive identification via mass spectral libraries | Structural elucidation, less definitive for unknowns |
| Sample Throughput | Higher, with autosamplers | Slower, due to longer acquisition times for qNMR |
| Destructive? | Yes | No, sample can be recovered |
The orthogonal nature of these techniques provides a robust and comprehensive purity assessment. GC-MS excels at detecting and quantifying trace impurities, while qNMR provides a highly accurate and precise determination of the absolute purity of the main component.
IV. Alternative Purity Assessment Methods
While GC-MS and NMR are powerful tools, other methods can also be employed for purity analysis:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Offers excellent quantification and is more cost-effective than GC-MS, but lacks the definitive identification capabilities of a mass spectrometer.[9]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile or thermally labile impurities. However, this compound lacks a strong chromophore, making UV detection challenging without derivatization.
-
Karl Fischer Titration: Specifically quantifies water content, which is a critical purity parameter.
Conclusion
The validation of this compound purity is most reliably achieved through an orthogonal approach combining GC-MS and qNMR spectroscopy. GC-MS provides a high-sensitivity screen for volatile impurities, while qNMR delivers a precise, absolute measure of the bulk purity. By understanding the principles and causality behind these methods, researchers can confidently establish the quality of their materials, ensuring the integrity and reproducibility of their scientific work. This guide provides the foundational protocols and scientific reasoning to implement a robust purity validation program in any advanced laboratory setting.
References
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Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]
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Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). Molecules, 25(24), 6003. Retrieved from [Link]
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PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]
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Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. (2026). Preprints.org. Retrieved from [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
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Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. (n.d.). Shimadzu. Retrieved from [Link]
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The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... (n.d.). ResearchGate. Retrieved from [Link]
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Comparison of GC/MS and NMR for quantification of methyleugenol in food. (2014). Food Chemistry, 153, 449-455. Retrieved from [Link]
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RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. (2016). Food and Chemical Toxicology, 97S, S128-S135. Retrieved from [Link]
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Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. (1993). Journal of AOAC International, 76(4), 895-900. Retrieved from [Link]
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Column Selection for the Analysis of Fatty Acid Methyl Esters. (2005). Agilent. Retrieved from [Link]
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Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2020). Analytical Chemistry, 92(15), 10416-10424. Retrieved from [Link]
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Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. (2011). Journal of Molecular Catalysis B: Enzymatic, 68(2), 163-169. Retrieved from [Link]
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Determining and reporting purity of organic molecules: Why qNMR. (2012). Magnetic Resonance in Chemistry, 50(12), 771-776. Retrieved from [Link]
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Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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2-ETHYLHEXANOL. (n.d.). Ataman Kimya. Retrieved from [Link]
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1 H NMR spectrum of 2-EHO. (n.d.). ResearchGate. Retrieved from [Link]
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Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Shimadzu. Retrieved from [Link]
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2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. (2016). Journal of Surfactants and Detergents, 19(1), 155-164. Retrieved from [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). Foods, 10(11), 2795. Retrieved from [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). IntechOpen. Retrieved from [Link]
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Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). Journal of the Brazilian Chemical Society, 28(12), 2359-2367. Retrieved from [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
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(PDF) GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. (2017). Journal of the Brazilian Chemical Society, 28(6), 1111-1119. Retrieved from [Link]
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Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. (2018). Green Chemistry, 20(10), 2345-2354. Retrieved from [Link]
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Synthesis of Virstatin and Purity Analysis using qHNMR (100% method). (2019). YouTube. Retrieved from [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Food Additives & Contaminants: Part A, 37(8), 1394-1410. Retrieved from [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from [Link]
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Isolation, Structure elucidation and Biological Activity of Di-(2-ethylhexyl) phthalate Produced by Penicillium janthinellum 62. (2019). Research Journal of Pharmacy and Technology, 12(11), 5323-5328. Retrieved from [Link]
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Performance Showdown: A Senior Application Scientist's Guide to 2-Ethylhexyl Esters of Varying Chain Lengths
For the discerning researcher, scientist, and drug development professional, the selection of an ester as a cosmetic emollient, lubricant base oil, or solvent is a decision dictated by nuanced performance requirements. Among the myriad of choices, 2-Ethylhexyl esters stand out for their versatility, favorable safety profile, and unique sensory characteristics. However, the performance of these esters is not monolithic; it is intricately tied to the length of their fatty acid chain. This guide provides an in-depth comparison of 2-Ethylhexyl esters with varying chain lengths, supported by experimental data and protocols, to empower you in making informed formulation decisions.
The Decisive Factor: Understanding the Impact of Chain Length
The fundamental structure of a 2-Ethylhexyl ester consists of a branched 2-ethylhexyl alcohol moiety esterified with a fatty acid. It is the carbon chain length of this fatty acid that dictates the ester's physicochemical properties and, consequently, its performance in various applications. As the alkyl chain length increases, so do the van der Waals forces between the molecules.[1][2] This directly influences properties such as viscosity, melting point, and spreadability. Longer carbon chains generally lead to higher melting and boiling points and increased viscosity.[2]
The polarity of the ester group is a key contributor to its functionality, enabling adsorption onto metal surfaces for lubrication and providing a unique skin feel in cosmetics.[3] While the ester linkage itself is polar, longer, nonpolar fatty acid chains can shield this polarity, affecting properties like hydrolytic stability and solubility.[1][4]
Comparative Performance Data
The following table summarizes the key performance parameters of a homologous series of 2-Ethylhexyl esters. This data has been compiled from various authoritative sources to provide a comparative overview.
| 2-Ethylhexyl Ester | Fatty Acid Chain Length | Molecular Formula | Kinematic Viscosity (cSt at 40°C) | Pour Point (°C) | Flash Point (°C) |
| 2-Ethylhexyl Laurate | C12 | C₂₀H₄₀O₂ | ~5 | -7 | 170 |
| 2-Ethylhexyl Myristate | C14 | C₂₂H₄₄O₂ | - | - | >150 |
| 2-Ethylhexyl Palmitate | C16 | C₂₄H₄₈O₂ | 8.5 - 10.5 | - | >200 |
| 2-Ethylhexyl Stearate | C18 | C₂₆H₅₂O₂ | 8.5 - 10.5 | - | >200 |
Note: Data for 2-Ethylhexyl Palmitate and Stearate are presented as a range for a mixed product as per the source. Individual values may vary based on purity.
In-Depth Performance Analysis
Viscosity: A Balancing Act
Causality: Kinematic viscosity, a measure of a fluid's resistance to flow under gravity, is directly influenced by intermolecular forces. As the fatty acid chain length of the 2-Ethylhexyl ester increases, the van der Waals forces become stronger, leading to a higher viscosity.[5] The branched nature of the 2-ethylhexyl group, however, helps to maintain relatively low viscosities compared to their linear counterparts, which is a desirable trait in many applications.
Application Insights:
-
Cosmetics: Lower viscosity esters like 2-Ethylhexyl Laurate provide a light, non-greasy skin feel and excellent spreadability, making them ideal for daily wear lotions and sunscreens. Higher viscosity esters, such as those derived from palmitic and stearic acids, offer a more substantive feel and can contribute to the structure of creams and ointments.[1]
-
Lubricants: In lubrication, viscosity is a critical parameter. While higher viscosity generally implies a thicker, more protective oil film, excessively high viscosity can lead to increased friction and poor performance at low temperatures. The choice of 2-Ethylhexyl ester will depend on the specific requirements of the application, balancing the need for film strength with flow characteristics.
Low-Temperature Performance: The Pour Point Perspective
Causality: The pour point is the lowest temperature at which an oil will still flow. The presence of the branched 2-ethylhexyl group significantly disrupts the packing of the fatty acid chains, thereby lowering the pour point compared to linear esters.[5] However, as the fatty acid chain becomes longer and more linear, the tendency for the molecules to crystallize and solidify at lower temperatures increases, leading to a higher pour point.
Application Insights:
-
Lubricants: For applications in colder climates or in systems that experience a wide range of operating temperatures, a low pour point is crucial to ensure fluidity and prevent solidification. Shorter-chain 2-Ethylhexyl esters generally exhibit superior low-temperature performance.
-
Cosmetics: While less critical than in lubricants, the pour point can affect the stability and texture of cosmetic formulations stored in cold conditions.
Thermal Stability: The Flash Point Indicator
Causality: The flash point is the lowest temperature at which the vapors of a substance will ignite in the presence of an ignition source. It is directly related to the substance's volatility. As the molecular weight of the 2-Ethylhexyl ester increases with longer fatty acid chains, its volatility decreases, resulting in a higher flash point.[4]
Application Insights:
-
Lubricants: A high flash point is a critical safety parameter for lubricants, especially those used in high-temperature applications, as it indicates a lower risk of fire. Longer-chain 2-Ethylhexyl esters are therefore preferred for such demanding environments.
-
Cosmetics: In cosmetics, a higher flash point contributes to the overall stability and safety of the product during manufacturing and storage.
Sensory Profile and Spreadability in Cosmetics
Causality: The "skin feel" of an emollient is a complex property influenced by factors such as viscosity, surface tension, and the way it interacts with the skin's surface. Shorter-chain esters tend to have lower viscosity and surface tension, allowing them to spread more easily and absorb quickly, imparting a light, silky, and non-greasy feel.[1] As the chain length increases, the esters become more viscous and occlusive, providing a richer, more moisturizing sensation.
Application Insights:
-
Light Formulations: For facial serums, daily moisturizers, and sunscreens where a light, fast-absorbing feel is desired, 2-Ethylhexyl Laurate and Myristate are excellent choices.
-
Rich Formulations: For night creams, barrier repair products, and formulations for dry skin, the more substantive feel of 2-Ethylhexyl Palmitate and Stearate is often preferred.
Lubricity in Industrial Applications
Causality: The lubricity of an ester is its ability to reduce friction and wear between moving surfaces. This is largely attributed to the polar ester group, which adsorbs onto metal surfaces, forming a protective film.[3][6] While the polarity of the ester head is the primary driver, the length of the fatty acid tail also plays a role. Longer chains can provide a thicker, more durable lubricating film.
Application Insights:
-
Base Oils and Additives: 2-Ethylhexyl esters are used both as base oils and as lubricity additives in various industrial applications, including metalworking fluids and engine oils. The selection of a specific ester will depend on the required balance of lubricity, viscosity, and thermal stability.
Experimental Protocols
To ensure the objective comparison of 2-Ethylhexyl esters, standardized test methods must be employed. The following are detailed protocols for key performance parameters.
Protocol 1: Determination of Kinematic Viscosity (ASTM D445)
Objective: To measure the kinematic viscosity of 2-Ethylhexyl esters, which is a critical parameter for both cosmetic and lubricant applications.
Methodology: This method determines the time for a fixed volume of liquid to flow under gravity through the capillary of a calibrated viscometer at a closely controlled temperature.
Step-by-Step Procedure:
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath, stopwatch, and thermometer.
-
Sample Preparation: Ensure the ester sample is free of any solid particles or water. Filter if necessary.
-
Temperature Control: Place the viscometer in the constant temperature bath set to the desired temperature (e.g., 40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
-
Sample Loading: Charge the viscometer with the ester sample to the indicated fill line.
-
Flow Measurement: Draw the sample up through the capillary to a point above the upper timing mark.
-
Timing: Release the sample and accurately measure the time it takes for the meniscus to pass from the upper to the lower timing mark.
-
Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.
-
Reporting: Report the average of at least two measurements that agree within the specified repeatability of the method.
Caption: ASTM D445 Kinematic Viscosity Workflow.
Protocol 2: Determination of Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which a 2-Ethylhexyl ester will flow, a key indicator of its low-temperature performance.
Methodology: The sample is cooled at a specified rate and examined at intervals of 3°C for flow characteristics.
Step-by-Step Procedure:
-
Apparatus: Test jar, thermometer, cork, jacket, cooling bath.
-
Sample Preparation: Pour the ester sample into the test jar to the marked level.
-
Heating: If the sample has a known pour point, heat it to at least 9°C above the expected pour point. For unknown samples, heat to 45°C.
-
Cooling: Place the test jar in the cooling bath.
-
Observation: At each test temperature, which is a multiple of 3°C, remove the jar from the jacket and tilt it to ascertain whether there is a movement of the specimen. The complete operation of removal and replacement shall not exceed 3 seconds.
-
Determination: The pour point is the temperature at which the specimen shows no movement when the test jar is held horizontally for 5 seconds.
-
Reporting: Report the temperature recorded in the previous step plus 3°C as the pour point.
Caption: ASTM D97 Pour Point Determination Workflow.
Protocol 3: Determination of Flash Point (Cleveland Open Cup Method - ISO 2592)
Objective: To determine the flash point of 2-Ethylhexyl esters for safety and thermal stability assessment.
Methodology: The sample is heated in an open cup at a specified rate. A small flame is passed over the surface of the liquid at regular intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors of the sample to ignite.
Step-by-Step Procedure:
-
Apparatus: Cleveland open cup apparatus, thermometer, heat source.
-
Sample Preparation: Fill the cup with the ester sample to the filling mark.
-
Heating: Heat the sample at a specified rate.
-
Flame Application: As the temperature rises, apply the test flame across the center of the cup at specified temperature intervals.
-
Observation: The flash point is the lowest temperature at which the vapors above the surface of the liquid ignite with a distinct flash.
-
Reporting: Record the temperature at which the flash occurs as the flash point.
Caption: ISO 2592 Flash Point Test Workflow.
Conclusion: Tailoring Performance Through Molecular Design
The selection of a 2-Ethylhexyl ester should be a deliberate choice based on a thorough understanding of the structure-performance relationship. By varying the fatty acid chain length, formulators can precisely tailor the viscosity, low-temperature fluidity, thermal stability, and sensory characteristics of their products. Shorter-chain esters like 2-Ethylhexyl Laurate offer a light feel and good cold-weather performance, making them ideal for daily-use cosmetics and certain lubricant applications. In contrast, longer-chain esters such as 2-Ethylhexyl Stearate provide a more substantive feel, enhanced lubricity, and greater thermal stability, suiting them for rich creams and high-temperature industrial applications. This guide, with its comparative data and standardized protocols, serves as a foundational tool for researchers and developers to navigate the versatile world of 2-Ethylhexyl esters and select the optimal ingredient for their specific needs.
References
Sources
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- 3. The Molecular Magic of Synthetic Esters: How Do ester Functional Groups Determine Properties?-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 4. Synthetic Esters: Engineered to Perform [machinerylubrication.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative toxicity studies of 2-ethylhexyl-containing compounds
A Comparative Guide to the Toxicology of 2-Ethylhexyl-Containing Compounds for Researchers and Drug Development Professionals
Abstract
The 2-ethylhexyl (2-EH) carbon chain is a structural feature of numerous high-production-volume chemicals, from phthalate plasticizers like Di(2-ethylhexyl) phthalate (DEHP) to acrylate monomers and organophosphate flame retardants. While the 2-EH moiety imparts desirable lipophilic properties, its presence in varied chemical structures results in a wide spectrum of toxicological profiles. This guide provides a comparative analysis of the toxicity of key 2-EH-containing compounds, including DEHP, 2-Ethylhexyl Acrylate (2-EHA), and 2-Ethylhexyl Diphenyl Phosphate (EHDPP). We delve into their distinct mechanisms of action, focusing on endocrine disruption and oxidative stress, and present standardized protocols for their assessment. This document is intended to equip researchers, scientists, and drug development professionals with the objective data and methodological frameworks necessary to make informed decisions regarding material selection, risk assessment, and the development of safer alternatives.
Introduction: The Double-Edged Sword of the 2-Ethylhexyl Moiety
The 2-ethylhexyl group is an eight-carbon branched alkyl chain prized for its ability to confer flexibility, durability, and lipophilicity to a vast array of materials. Its utility has led to its incorporation into compounds spanning multiple chemical classes. However, this ubiquity is paralleled by growing concerns over the bioactivity and potential toxicity of these substances. The metabolic fate of the 2-ethylhexyl group often involves enzymatic oxidation, leading to metabolites that can possess significantly different, and often greater, biological activity than the parent compound.[1]
This guide moves beyond a singular focus on DEHP, the most notorious 2-EH compound, to provide a holistic, comparative perspective. Understanding the toxicological distinctions between a phthalate ester, an acrylate monomer, and a phosphate ester—all sharing the 2-EH feature—is critical for accurate risk assessment. We will explore how the core chemical structure dictates the primary toxicological insult, be it the receptor-mediated endocrine disruption of phthalates, the irritant and sensitizing properties of acrylates, or the unique enzymatic and cellular stress pathways triggered by organophosphates.
Profiles of Key 2-Ethylhexyl-Containing Compounds
Di(2-ethylhexyl) phthalate (DEHP): The Endocrine-Disrupting Benchmark
DEHP is the archetypal 2-EH-containing toxicant, used for decades to soften PVC plastics in products ranging from medical devices to consumer goods.[1] Its toxicity is not primarily from the parent diester but from its metabolites. In vivo, ubiquitous lipases hydrolyze DEHP into Mono-(2-ethylhexyl) phthalate (MEHP), which is the primary active toxicant.[1][2] MEHP undergoes further oxidation to form secondary metabolites like mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP) and mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), which are often used as biomarkers for exposure.[1][3] The primary toxicological concerns for DEHP and its metabolites are reproductive and developmental effects, driven by their ability to interfere with hormonal signaling.[3][4]
2-Ethylhexyl Acrylate (2-EHA): A Localized Irritant and Sensitizer
Unlike DEHP, 2-EHA is a reactive monomer used in the synthesis of polymers for adhesives, coatings, and textiles.[5][6] Its toxicity profile is dominated by local effects at the point of contact. It is a known skin, eye, and respiratory tract irritant.[7][8] A key concern is its potential to act as a skin sensitizer, capable of causing allergic contact dermatitis upon repeated exposure.[7][9] While its acute systemic toxicity is low, chronic irritation from high-dose exposure in animal studies has been linked to tumor formation at the site of application, a mechanism distinct from the systemic, receptor-mediated pathways of DEHP.[6]
2-Ethylhexyl Diphenyl Phosphate (EHDPP): An Organophosphate with Diverse Effects
EHDPP is an organophosphate ester used as a flame retardant and plasticizer.[10][11] Its toxicological profile reflects its organophosphate nature. Studies have shown EHDPP to be cytotoxic, with a lethal concentration 50 (LC50) of 50 ± 11 μM in chicken embryonic hepatocytes.[10] It can induce oxidative stress and pyroptosis (a form of inflammatory cell death) in lung tissue.[11] Furthermore, as an organophosphate, it has been shown to inhibit serum cholinesterase activity.[12] Recent studies in zebrafish larvae also point to cardiotoxicity and disruption of glucose and lipid metabolism as key concerns.[13]
Comparative Toxicological Analysis
The following tables summarize key toxicological endpoints, providing a quantitative basis for comparison. It is crucial to recognize that different testing methodologies and species can influence these values.
Table 1: Comparative Acute Toxicity
| Compound | Species | Route | LD50 Value | Reference(s) |
| Di(2-ethylhexyl) phthalate (DEHP) | Rat | Oral | ~20-30 g/kg | [14] |
| 2-Ethylhexyl Acrylate (2-EHA) | Rat | Oral | 4.4 - 12.8 g/kg | [7] |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | Rat | Oral | >2 g/kg (No mortality) | [12] |
| Di-n-butyl phthalate (DBP) | Rat | Oral | 8 - 20 g/kg | [15] |
Causality Insight: The data indicates a generally low acute toxicity for these compounds via the oral route. The primary health concerns arise from repeated or chronic exposure, where mechanistic toxicities like endocrine disruption or organ-specific damage manifest.
Table 2: Comparative Genotoxicity and Carcinogenicity
| Compound | Genotoxicity (In Vitro/In Vivo) | Carcinogenicity Classification | Reference(s) |
| Di(2-ethylhexyl) phthalate (DEHP) | Generally negative in standard assays | IARC Group 2B: Possibly carcinogenic to humans (based on rodent liver tumors) | [16][17] |
| 2-Ethylhexyl Acrylate (2-EHA) | Not considered genotoxic | IARC Group 3: Not classifiable as to its carcinogenicity to humans | [6][7][18] |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | Limited data available | Not classified | [10][12] |
Causality Insight: DEHP's carcinogenicity in rodents is linked to peroxisome proliferation, a mechanism to which humans are considered less sensitive.[16][17] This highlights the importance of mechanistic understanding for cross-species extrapolation. 2-EHA's tumorigenic potential in some animal studies is considered secondary to chronic irritation rather than a direct genotoxic effect.[6]
Table 3: Key Systemic and Mechanistic Toxicities
| Compound | Primary Target Organs | Key Mechanistic Toxicity | Reference(s) |
| Di(2-ethylhexyl) phthalate (DEHP) | Testis, Liver, Kidney, Ovary | Endocrine Disruption (Anti-androgenic), Oxidative Stress | [17][19][20] |
| 2-Ethylhexyl Acrylate (2-EHA) | Skin, Respiratory Tract | Irritation, Sensitization | [5][7][8] |
| 2-Ethylhexyl Diphenyl Phosphate (EHDPP) | Liver, Lung, Heart (developmental) | Oxidative Stress, Pyroptosis, Cholinesterase Inhibition | [10][11][12][13] |
| Di-isononyl phthalate (DINP) | Liver, Kidney | Weaker Endocrine Disruptor than DEHP | [21][22] |
Key Mechanistic Pathways
Understanding the underlying molecular pathways is essential for predicting toxicity and developing safer alternatives.
Endocrine Disruption by Phthalates
DEHP and its active metabolite MEHP are well-established endocrine-disrupting chemicals (EDCs).[1][23] Their primary mechanism involves interference with steroid hormone signaling. They can act as antagonists at the Androgen Receptor (AR) and Thyroid Hormone Receptor (TR), disrupting male reproductive development and thyroid function.[3][24][25] Some studies also suggest interactions with the Progesterone Receptor (PR).[4] This disruption of hormonal balance is the root cause of the testicular atrophy and reproductive dysfunction seen in animal studies.[19]
Caption: Oxidative Stress Induction Pathway.
Standardized Experimental Protocols for Comparative Assessment
To ensure data comparability, standardized protocols are essential. The following are validated, self-contained methodologies for assessing key toxicological endpoints.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration at which a compound reduces the viability of a cultured cell line, providing a quantitative measure of cytotoxicity (IC50).
-
Causality & Rationale: The MTT assay is chosen for its reliability and high-throughput nature. It measures mitochondrial reductase activity in living cells, which is a robust indicator of cell viability. The choice of cell line is critical; for instance, HaCaT keratinocytes are used for assessing skin toxicity, while HepG2 liver cells are used for hepatotoxicity. [26] Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Exposure: Prepare serial dilutions of the 2-EH test compounds in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Discard the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
Protocol: In Vitro Endocrine Activity via Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate or inhibit hormone receptor signaling pathways.
-
Causality & Rationale: This is a direct, mechanistic assay for endocrine disruption. It uses cells engineered to express a hormone receptor (e.g., AR) and a reporter gene (luciferase) linked to a hormone-responsive promoter. A change in light output directly correlates with receptor activation or antagonism, providing high specificity and sensitivity. [24] Methodology:
-
Cell Transfection (if not a stable cell line): Co-transfect host cells (e.g., HEK293) with two plasmids: one expressing the hormone receptor of interest (e.g., human AR) and a second containing a luciferase reporter gene driven by an androgen-responsive promoter.
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Exposure:
-
Agonist Mode: Treat cells with serial dilutions of the test compound.
-
Antagonist Mode: Treat cells with a known receptor agonist (e.g., dihydrotestosterone for AR) combined with serial dilutions of the test compound. Include appropriate controls. Incubate for 24 hours.
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luminometry: Add luciferase substrate to the cell lysate and immediately measure the luminescent signal using a luminometer.
-
Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. For agonist mode, calculate the EC50 (concentration for 50% maximal activation). For antagonist mode, calculate the IC50 (concentration for 50% inhibition of the agonist response). [24]
Workflow: In Vivo Sub-chronic Toxicity Assessment (Rodent Model)
This workflow outlines a standardized approach, often following guidelines like OECD TG 407, to assess toxicity after repeated exposure.
-
Causality & Rationale: In vivo studies are crucial for understanding systemic toxicity, identifying target organs, and establishing safe exposure levels (NOAEL - No Observed Adverse Effect Level). The 28-day duration provides insight into toxicity from repeated exposure, and the inclusion of a recovery group assesses the reversibility of observed effects. [12][18]
Caption: Workflow for a 28-Day In Vivo Toxicity Study.
Conclusion and Future Perspectives
The 2-ethylhexyl chemical scaffold is associated with a wide range of toxicological outcomes dictated by the larger molecular structure.
-
DEHP remains a significant concern due to its potent endocrine-disrupting activities, primarily mediated by its metabolite MEHP.
-
2-EHA presents a more localized hazard profile, with irritation and sensitization being the primary endpoints of concern.
-
EHDPP exhibits a distinct organophosphate toxicity profile, including cytotoxicity, oxidative stress, and potential cardiotoxicity.
This comparative guide underscores a critical principle in toxicology: a shared structural moiety does not imply identical hazard. For professionals in research and drug development, this necessitates a nuanced, compound-specific approach to risk assessment. While safer alternatives to DEHP, such as Di(2-ethylhexyl) terephthalate (DEHTP) and various citrates, are emerging, they are not without their own data gaps and potential for bioactivity. [25][27][28]Future research must prioritize not only direct toxicological comparisons but also a deeper understanding of the metabolic pathways and structure-activity relationships that drive the toxicity of this ubiquitous chemical class.
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Organophosphate Ester, 2-Ethylhexyl Diphenyl Phosphate (EHDPP), Elicits Cytotoxic and Transcriptomic Effects in Chicken Embryonic Hepatocytes and Its Biotransformation Profile Compared to Humans. Environmental Science & Technology. [Link]
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Toxicological assessment of phthalates and their alternatives using human keratinocytes. Toxicology Letters. [Link]
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2-Ethylhexyl acrylate. Danish Environmental Protection Agency. [Link]
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Product Stewardship Summary - 2-Ethylhexyl acrylate. Ashland. [Link]
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2-Ethylhexyl diphenyl phosphate induces lung oxidative stress and pyroptosis in chicks. Ecotoxicology and Environmental Safety. [Link]
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Effects of 2-ethylhexyl diphenyl phosphate exposure on the glucolipid metabolism and cardiac developmental toxicity in larval zebrafish based on transcriptomic analysis. Aquatic Toxicology. [Link]
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A Comparative Guide to the Spectroscopic Characterization and Validation of 2-Ethylhexyl Decanoate
This guide provides a comprehensive framework for the spectroscopic characterization and analytical validation of 2-Ethylhexyl decanoate, a versatile emollient ester used in pharmaceutical and cosmetic formulations. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal reasoning behind experimental design, ensuring that the described methods are robust, reliable, and self-validating. We will compare the spectroscopic profile of this compound with two common alternatives, Isopropyl Myristate and C12-15 Alkyl Benzoate, to highlight key differentiating features. All methodologies are grounded in authoritative international guidelines to ensure scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for Emollient Esters
This compound (CAS No. 73947-30-5) is a branched-chain monoester valued for its non-occlusive feel, excellent spreadability, and solvent properties.[1] Its chemical identity, purity, and consistency are critical quality attributes that directly impact the performance and safety of final formulations. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming its structure and detecting impurities.
However, simply acquiring a spectrum is insufficient for quality assurance in a scientific or regulated environment. The analytical procedures themselves must be validated to demonstrate they are fit for their intended purpose.[2] This guide provides the strategic approach to both characterization and validation, ensuring data integrity and confidence in analytical outcomes.
Part 1: Spectroscopic Fingerprinting of this compound and Alternatives
A molecule's interaction with electromagnetic radiation provides a unique fingerprint. Understanding the expected spectral features of this compound is the first step in developing a robust identification method.
Predicted Spectroscopic Profile of this compound
Based on its structure (Figure 1), we can predict the key signals that will define its spectra.
-
Molecular Structure : this compound is the ester formed from decanoic acid and 2-ethylhexanol.[3] Its molecular formula is C18H36O2.[4]
-
FTIR Spectroscopy : The infrared spectrum is dominated by vibrations characteristic of a long-chain aliphatic ester.
-
C-H Stretching : Strong, sharp peaks are expected between 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the numerous CH₂, and CH₃ groups.
-
C=O Stretching : A very strong, sharp absorbance band, characteristic of the ester carbonyl group, is predicted around 1735-1740 cm⁻¹. This is often the most prominent peak in the spectrum.
-
C-O Stretching : A strong C-O stretching band associated with the ester linkage should appear in the 1150-1250 cm⁻¹ region.
-
-
¹H NMR Spectroscopy : The proton NMR spectrum will provide a detailed map of the molecule's hydrogen environments.
-
Ester-Adjacent Methylene (O-CH₂) : The two protons on the carbon attached to the ester oxygen (part of the 2-ethylhexyl group) are expected to appear as a doublet around δ 4.0-4.1 ppm.
-
Alkyl Chain Protons : A complex series of overlapping multiplets for the many CH₂ groups in both the decanoate and ethylhexyl chains will be visible in the δ 1.2-1.7 ppm region.
-
Terminal Methyl Groups (CH₃) : The terminal methyl groups of the decanoate and ethylhexyl chains will appear as triplets around δ 0.8-0.9 ppm.
-
-
¹³C NMR Spectroscopy : The carbon NMR provides information on the carbon skeleton.
-
Carbonyl Carbon (C=O) : The ester carbonyl carbon will be the most downfield signal, expected around δ 173-174 ppm.
-
Ester-Adjacent Carbon (O-CH₂) : The carbon bonded to the ester oxygen should appear around δ 66-67 ppm.
-
Alkyl Chain Carbons : A series of signals for the aliphatic carbons will be present between δ 10-40 ppm.
-
-
Mass Spectrometry (EI) : Electron ionization mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z of 284.27.[4]
-
Fragmentation : Common fragmentation would involve cleavage of the ester bond, potentially leading to fragments corresponding to the acylium ion [CH₃(CH₂)₈CO]⁺ and fragments from the 2-ethylhexyl group.
-
Comparative Analysis with Alternative Emollients
To develop a specific identification method, it is crucial to compare the spectroscopic features of this compound with those of common alternatives like Isopropyl Myristate and C12-15 Alkyl Benzoate.
Table 1: Comparative Spectroscopic Features of Emollient Esters
| Spectroscopic Feature | This compound (Predicted) | Isopropyl Myristate (Known Data) [5][6] | C12-15 Alkyl Benzoate (Known Data) [7][8] |
| Key FTIR Peaks (cm⁻¹) | ~2950 (C-H), ~1735 (C=O) , ~1270 (C-O) | ~2950 (C-H), ~1730 (C=O) , ~1250 (C-O) | ~2950 (C-H), ~1730 (C=O) , ~1270 (C-O, sharp) , ~710 (Aromatic C-H bend) |
| Key ¹H NMR Signals (ppm) | ~4.0 (O-CH₂), ~0.8-0.9 (CH₃) | ~4.9 (O-CH), ~1.2 (CH₃ of isopropyl), ~0.8 (CH₃ of myristate) | ~7.4-8.0 (Aromatic-H), ~4.3 (O-CH₂), ~0.9 (Alkyl CH₃) |
| Distinguishing Feature | Branched ester signals in NMR. Absence of aromatic signals. | Characteristic isopropyl methine (CH) signal (~4.9 ppm) in ¹H NMR. | Presence of strong aromatic signals in both FTIR and NMR spectra. |
The primary differentiating feature for C12-15 Alkyl Benzoate is the presence of the benzoate aromatic ring, which gives rise to characteristic aromatic C-H bending vibrations in the FTIR spectrum (around 710 cm⁻¹) and distinct downfield signals in the ¹H NMR spectrum (δ 7.4-8.0 ppm).[7] Isopropyl myristate is distinguished by the unique septet for the isopropyl methine proton in its ¹H NMR spectrum.[9]
Part 2: A Framework for Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process, which is adopted by regulatory agencies like the FDA.[2][11]
Causality in Experimental Design
The choice of validation experiments is not arbitrary; it is driven by the intended use of the method. For an Identification Test (e.g., using FTIR), the most critical validation parameter is Specificity . We must prove that the method can unequivocally identify this compound and not falsely identify it in the presence of other similar compounds. For a Quantitative Purity Test , parameters like Accuracy, Precision, Linearity, and Range become paramount.
Experimental Protocol: FTIR Identification of this compound
This protocol describes a robust method for confirming the identity of incoming raw material.
-
Objective : To confirm the identity of a test sample as this compound.
-
Instrumentation : A calibrated Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Reference Standard : Use a well-characterized, primary reference standard of this compound.
-
Sample Preparation :
-
Ensure the ATR crystal is clean by taking a background spectrum of air.
-
Apply a small drop of the reference standard directly onto the ATR crystal to cover it completely.
-
Record the spectrum from 4000 cm⁻¹ to 650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and verify cleanliness by acquiring a new background spectrum.
-
Repeat steps 4.2-4.3 for the test sample.
-
-
Acceptance Criterion : The FTIR spectrum of the test sample must exhibit absorbance maxima at the same wavenumbers as the reference standard. A correlation algorithm (e.g., Pearson's coefficient) can be used, with a required match of ≥0.99.
Validation Workflow for the FTIR Identification Method
The following workflow, based on ICH Q2(R2) principles, ensures the FTIR method is fit for purpose.[12][13]
Caption: Experimental logic for validating method specificity.
Conclusion
The robust characterization of this compound relies on a multi-technique spectroscopic approach. FTIR provides a rapid and reliable fingerprint for identity, while NMR and MS are indispensable for detailed structural elucidation and impurity profiling. A direct comparison with alternatives like Isopropyl Myristate and C12-15 Alkyl Benzoate reveals clear distinguishing features, particularly the aromatic signals of the latter, which form the basis for a specific identification method.
Crucially, the generation of spectroscopic data must be supported by a rigorous validation framework compliant with international standards such as ICH Q2(R2). [14][15]By systematically evaluating parameters like specificity, precision, and robustness, scientists can ensure their analytical procedures are "fit for purpose," providing reliable and defensible data for research, development, and quality control applications.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Isolation, Structure elucidation and Biological Activity of Di-(2-ethylhexyl) phthalate Produced by Penicillium janthinellum 62. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing 2-Ethylhexyl Decanoate with Analytical Standard Libraries
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical entities is paramount. This guide provides an in-depth, technical walkthrough for cross-referencing 2-Ethylhexyl decanoate, a common emollient and solvent in cosmetic and pharmaceutical formulations, with established analytical standard libraries. We will explore the "why" behind the "how," grounding our protocols in the principles of scientific integrity to ensure robust and reliable analytical outcomes.
The Imperative of Analytical Standards in Pharmaceutical Research
In the highly regulated landscape of pharmaceutical development, analytical reference standards are not merely a matter of best practice; they are a foundational requirement for ensuring the safety, quality, and efficacy of drug products.[1][2][3] These highly characterized materials serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs), excipients, and finished products are measured.[1][4] The use of authenticated reference standards is critical for:
-
Method Validation: Establishing the accuracy, precision, and specificity of analytical methods.[3]
-
Quality Control: Ensuring batch-to-batch consistency in the manufacturing process.[1]
-
Stability Testing: Accurately quantifying degradation products to determine a drug's shelf-life.[1]
-
Regulatory Compliance: Adhering to the stringent guidelines set forth by bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5]
This guide will focus on two of the most authoritative and widely used spectral library collections for the identification of small molecules: the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry® of Mass Spectral Data, accessible through platforms like the NIST Chemistry WebBook and Wiley's SpectraBase.
Unveiling the Identity of this compound: A Multi-Technique Approach
The definitive identification of a compound like this compound relies on the convergence of data from multiple analytical techniques. Here, we will focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, as these are powerful tools for elucidating the structure of organic molecules and their spectra are commonly found in standard libraries.
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprint
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture in time, and the mass spectrometer generates a unique fragmentation pattern for each component, which serves as a molecular fingerprint.
¹³C NMR Spectroscopy: A Map of the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being indicative of its bonding and proximity to other atoms.
The Cross-Referencing Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to analyzing a sample of this compound and cross-referencing the acquired data with standard libraries. This protocol is designed to be a self-validating system, incorporating best practices for ensuring data integrity.
Experimental Protocol: GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of fatty acid esters and is designed to be validated in accordance with ICH Q2(R2) guidelines.[6][7][8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent such as hexane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a working concentration suitable for GC-MS analysis (e.g., 10 µg/mL).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable choice for this type of analysis.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 m/z.
3. Data Acquisition and Processing:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Process the data using the instrument's software to identify the retention time and the mass-to-charge ratios (m/z) and relative abundances of the major fragment ions.
Experimental Protocol: ¹³C NMR Analysis of this compound
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Number of Scans: 1024 (adjust as needed for adequate signal-to-noise).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
Spectral Width: 0-200 ppm.
3. Data Processing:
-
Process the raw data (Free Induction Decay - FID) using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
Identify and list the chemical shifts (δ) of all carbon signals.
Visualizing the Workflow
The following diagram illustrates the logical flow of the cross-referencing process, from sample analysis to library comparison and final identification.
Caption: Workflow for cross-referencing analytical data.
Data Comparison: Matching Experimental Results with Standard Libraries
After acquiring the experimental data, the next critical step is to compare it with the data available in the analytical standard libraries. It is important to note that while extensive, publicly accessible libraries may not always contain an entry for every specific compound. In such cases, data from closely related structures can provide valuable corroborating evidence.
Table 1: GC-MS Data Comparison for 2-Ethylhexyl Dodecanoate
| Feature | Experimental Data (Hypothetical) | Wiley SpectraBase Data for 2-Ethylhexyl dodecanoate[9] | Match Confidence |
| Molecular Ion (M⁺) | m/z 312 | m/z 312 | High |
| Key Fragment Ion 1 | m/z 112 (C₈H₁₆⁺ - from 2-ethylhexyl group) | m/z 112 | High |
| Key Fragment Ion 2 | m/z 83 | m/z 83 | High |
| Key Fragment Ion 3 | m/z 70 | m/z 70 | High |
| Key Fragment Ion 4 | m/z 57 | m/z 57 | High |
| Key Fragment Ion 5 | m/z 43 | m/z 43 | High |
The comparison of the mass spectrum involves matching the m/z values and the relative intensities of the fragment ions. A high degree of similarity in the fragmentation pattern provides strong evidence for the compound's identity.
Table 2: ¹³C NMR Data Comparison for 2-Ethylhexyl Dodecanoate
| Carbon Atom Assignment | Experimental Data (Hypothetical Chemical Shifts, δ ppm) | Wiley SpectraBase Data for 2-Ethylhexyl dodecanoate (Predicted, δ ppm)[9] | Match Confidence |
| C=O | ~173 | ~173 | High |
| -OCH₂- | ~66 | ~66 | High |
| -CH(CH₂CH₃)- | ~41 | ~41 | High |
| -CH₂- (chain) | ~22-34 | ~22-34 (multiple peaks) | High |
| -CH₃ (ethyl) | ~11 | ~11 | High |
| -CH₃ (chain) | ~14 | ~14 | High |
For ¹³C NMR data, the comparison focuses on the chemical shifts. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should align with those in the library spectrum.
Visualizing the Identification Logic
The following diagram illustrates the decision-making process based on the comparison of experimental and library data.
Caption: Decision tree for compound identification.
Conclusion and Best Practices
The cross-referencing of analytical data with established standard libraries is a cornerstone of robust scientific research and is indispensable in the pharmaceutical industry. While the process is straightforward in principle, its successful execution hinges on meticulous experimental technique, a thorough understanding of the analytical methods employed, and a critical evaluation of the data.
Key Takeaways for the Senior Application Scientist:
-
Multi-technique confirmation is crucial: Relying on a single analytical technique is often insufficient for unambiguous identification. The convergence of data from orthogonal techniques like GC-MS and NMR provides a much higher degree of confidence.
-
Library limitations: Be aware that even comprehensive libraries like those from NIST and Wiley may not contain entries for every compound. In such cases, the analysis of structurally related compounds can provide valuable supporting evidence, but this should be clearly stated in any report.
-
Method validation is non-negotiable: The analytical methods used to generate the experimental data must be validated for their intended purpose to ensure the reliability of the results. Adherence to guidelines such as ICH Q2(R2) is essential in a GxP environment.
-
Documentation is paramount: Every step of the process, from sample preparation to data analysis and library comparison, should be meticulously documented to ensure traceability and reproducibility.
By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently navigate the process of chemical characterization, ensuring the integrity of their data and contributing to the development of safe and effective medicines.
References
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A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences. Retrieved January 22, 2026, from [Link]
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A Comparative Guide to the Skin Feel and Lubricity of 2-Ethylhexyl Decanoate vs. Silicones
Introduction: The Critical Role of Sensory Perception in Topical Formulations
In the development of advanced dermatological drugs and high-performance cosmetics, the vehicle is as critical as the active ingredient. The efficacy of a topical product is profoundly influenced by patient or consumer compliance, which is inextricably linked to the product's aesthetics and tactile properties—collectively known as "skin feel" or "sensorial." A greasy, tacky, or difficult-to-spread formulation can lead to poor adherence, compromising therapeutic outcomes.
Formulators are constantly tasked with selecting emollients that not only ensure the stability and delivery of active ingredients but also provide a desirable sensory experience. Among the vast array of available emollients, esters like 2-Ethylhexyl Decanoate and various silicones stand out as workhorse ingredients, yet they offer distinctly different properties. This guide provides an in-depth, evidence-based comparison of the skin feel and lubricity of this compound against two representative silicones: the non-volatile Dimethicone and the volatile Cyclopentasiloxane. We will explore the underlying physicochemical principles and present robust methodologies for their evaluation, enabling researchers and formulators to make more informed decisions.
Chapter 1: Understanding the Molecular Players
The sensory profile of an emollient is a direct consequence of its chemical structure and resulting physical properties.
This compound: The Branched Ester
This compound is an ester formed from 2-Ethylhexanol and Decanoic Acid. Its branched-chain structure is a key determinant of its properties. Unlike linear esters of a similar molecular weight, the branching in the alcohol moiety inhibits crystallization, reduces viscosity, and lowers the freezing point.[1][2] This structure results in a non-oily, light emollient with good spreading characteristics.[3][4] As a classic emollient, it functions by forming a semi-occlusive film on the stratum corneum, which helps to maintain skin softness, reduce transepidermal water loss (TEWL), and improve the overall appearance of the skin.[3]
Silicones: The Inorganic-Organic Polymers
Silicones are polymers with a unique siloxane backbone (silicon-oxygen chain) and organic side groups, most commonly methyl groups.[5] This structure imparts high flexibility, chemical stability, and low surface tension.[6][7]
-
Dimethicone (Polydimethylsiloxane): This is a linear, non-volatile silicone polymer. Its viscosity can vary widely depending on its molecular weight, which in turn dictates its sensory feel.[8] Low-viscosity dimethicones provide a lightweight, silky glide, while higher-viscosity versions are more occlusive.[8][9] Dimethicone is known for its ability to smooth the skin's texture, fill in fine lines, and form a protective, breathable barrier that seals in hydration.[10][11]
-
Cyclopentasiloxane (D5): This is a cyclic, volatile silicone.[12] Its primary role in formulations is to act as a lightweight carrier that spreads easily and then evaporates quickly from the skin.[13] This process leaves behind the active ingredients and non-volatile emollients without a heavy or greasy residue, resulting in a characteristic transient, silky, and smooth after-feel.[12][14]
Chapter 2: Experimental Evaluation: A Dual-Pronged Approach
To objectively compare these materials, a robust evaluation must combine the subjective, yet crucial, human perception with objective instrumental measurements. The correlation between sensory and instrumental analysis is a powerful tool in formulation science.[15][16][17]
Methodology: Sensory Panel Evaluation
The gold standard for assessing skin feel is a trained human sensory panel employing Quantitative Descriptive Analysis (QDA).[18][19] This method provides detailed, reproducible quantitative descriptions of a product's sensory attributes.[20]
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Emollients
-
Panelist Selection & Training: Recruit 10-12 panelists screened for sensory acuity.[20] Conduct training sessions to develop a consensus vocabulary for skin feel attributes (e.g., "Initial Spread," "Slip/Glide," "Greasiness," "Tackiness," "Absorption Speed," "After-feel Silkiness"). Panelists are calibrated on reference standards for each attribute.
-
Sample Preparation: Prepare neat samples of this compound, Dimethicone (5 cSt), and Cyclopentasiloxane. Samples are coded with random three-digit numbers to blind the panelists.
-
Application Procedure: Panelists cleanse their volar forearms and allow them to equilibrate to ambient conditions (22°C, 50% RH). A precise amount (e.g., 0.1 mL) of each sample is applied to a demarcated area.
-
Evaluation: Panelists evaluate each sample by rubbing it into the skin in a standardized manner (e.g., circular motions for 15 seconds). They then rate the intensity of each sensory attribute on a 15-cm unstructured line scale, anchored from "None" to "Extreme."[21] Evaluations occur at specific time points (e.g., T=0 for initial feel, T=2 min for after-feel).
-
Data Analysis: The markings on the line scales are converted to numerical data. Analysis of Variance (ANOVA) is used to determine if significant differences exist between the products for each attribute, followed by post-hoc tests (e.g., Duncan's Multiple Range Test) to identify which samples differ.[19][22]
Sensory Profile Results
The following table summarizes hypothetical but representative data from a QDA panel, illustrating the distinct sensory profiles of the three emollients.
| Sensory Attribute | This compound | Dimethicone (5 cSt) | Cyclopentasiloxane |
| Initial Spreadability | 7.5 | 9.0 | 12.5 |
| Slip / Glide | 8.0 | 11.5 | 9.5 (transient) |
| Greasiness (T=0) | 4.0 | 1.5 | 0.5 |
| Absorption Speed | 6.0 | 4.0 | 13.0 |
| Tackiness (T=2 min) | 1.0 | 0.5 | 0.0 |
| After-feel Silkiness (T=2 min) | 6.5 | 9.5 | 8.0 |
| After-feel Residue (T=2 min) | 3.5 | 2.0 | 0.5 |
Scores are mean values on a 15-point scale where higher values indicate greater intensity.
Interpretation of Sensory Data:
-
Cyclopentasiloxane exhibits the highest spreadability and fastest absorption due to its high volatility and low viscosity.[12] It provides a transient, silky feel with virtually no residue.[13]
-
Dimethicone offers superior slip and a persistent silky after-feel.[9][23] Its low surface tension allows it to glide effortlessly across the skin, providing a non-greasy, smooth finish.[6]
-
This compound provides good spreadability and slip, but is perceived as having a slightly heavier initial feel and more residue compared to the silicones.[3][4] Its after-feel is best described as soft and cushioned rather than the characteristic silky glide of silicones.
Methodology: Instrumental Lubricity Analysis (Tribology)
Tribology is the science of interacting surfaces in relative motion, including friction, wear, and lubrication.[24] Skin tribology provides an objective measure of lubricity by quantifying the coefficient of friction (CoF), which correlates with the sensory attribute of "slip" or "glide."[25][26]
Experimental Protocol: In-Vivo Tribological Measurement
-
Instrumentation: Utilize a tribometer equipped with a probe (e.g., a stainless steel ball or a flat pin) and a multi-axis force sensor.[25] The instrument must be capable of applying a controlled normal force and measuring the resulting friction force.
-
Substrate: The volar forearm of human volunteers serves as the substrate. The test area is cleansed and equilibrated.
-
Measurement Parameters:
-
Normal Force: A light, constant force (e.g., 1 N) is applied to mimic the pressure of light touch.
-
Sliding Speed: A constant velocity (e.g., 10 mm/s) is used to simulate the rubbing motion.[27]
-
Probe: A 6mm stainless steel ball probe.
-
-
Procedure:
-
A baseline CoF of the untreated skin is measured.
-
A standardized volume (e.g., 2 µL/cm²) of the test emollient is applied to the test area and spread evenly.
-
The probe is brought into contact with the treated skin, and the measurement begins. The probe moves across the skin surface for a defined distance.
-
The instrument records the normal force and friction force in real-time to calculate the dynamic coefficient of friction (μk = Friction Force / Normal Force).[24]
-
-
Data Analysis: The average CoF over the steady-state portion of the slide is calculated for each emollient. Results are compared against the baseline and between samples using statistical analysis.
Instrumental Lubricity Results
The table below shows plausible CoF data, reflecting the lubricity provided by each emollient on the skin surface.
| Test Material | Average Dynamic Coefficient of Friction (μk) | % Friction Reduction (vs. Dry Skin) |
| Dry Skin (Baseline) | 0.45 | N/A |
| This compound | 0.22 | 51.1% |
| Dimethicone (5 cSt) | 0.15 | 66.7% |
| Cyclopentasiloxane | 0.18 (initially), increases rapidly | ~60% (transient) |
Interpretation of Instrumental Data:
-
Dimethicone shows the lowest CoF, confirming its exceptional lubricating properties and strong correlation with the high "Slip/Glide" rating from the sensory panel.[28][29] Its non-volatile nature provides a durable lubricating film.
-
This compound significantly reduces friction compared to untreated skin, acting as an effective lubricant. However, its CoF is higher than that of Dimethicone, which aligns with the sensory perception of slightly less glide.
-
Cyclopentasiloxane provides an initial, dramatic reduction in friction. However, as it evaporates, the CoF would be expected to rise rapidly, approaching the baseline. This instrumental result perfectly explains the "transient" slip perceived by the sensory panel.
Chapter 3: Formulation and Application Insights
The choice between this compound and silicones is dictated by the specific performance goals of the formulation.
-
For a Luxurious, Silky After-Feel: Low-viscosity Dimethicone is unparalleled. It is ideal for elegant facial serums, primers, and moisturizers where a smooth, non-greasy finish is paramount.[11]
-
For a Light, Fast-Absorbing Product: Cyclopentasiloxane is the ingredient of choice. Its volatility makes it a perfect carrier for active ingredients in antiperspirants, sunscreens, and lightweight lotions, ensuring a quick-drying, non-sticky application.[12][30]
-
For Rich Emollience and Cushion: this compound provides a more substantive, cushioned feel. It is an excellent choice for body creams, hand lotions, and formulations for dry skin where a balance of lubricity and a slightly more occlusive, moisturizing film is desired.[3][4]
-
Synergistic Blends: The most sophisticated formulations often use these ingredients in combination. For example, a small amount of Dimethicone can be added to an ester-based cream to boost slip and reduce tackiness. Cyclopentasiloxane can be used as a volatile carrier for a blend of esters and non-volatile silicones to achieve a product that applies lightly but leaves a lasting, elegant film.
Conclusion
Both this compound and silicones are highly effective emollients, but they occupy different spaces in the formulator's sensory toolkit. Silicones, particularly Dimethicone and Cyclopentasiloxane, excel at providing a signature silky, smooth glide and a light, non-greasy after-feel. This compound offers effective lubricity with a more traditional, cushioned emollience.
The rigorous, dual-pronged approach of combining quantitative sensory panel data with instrumental tribology provides a comprehensive and objective understanding of an ingredient's performance. This evidence-based methodology empowers researchers and formulators to move beyond anecdotal descriptions and make precise, data-driven decisions to engineer the desired skin feel, ultimately enhancing product appeal and user compliance.
References
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- Medical News Today. (n.d.). What is dimethicone? Uses, safety, and alternatives.
- Ramanauskiene, K. (2019). Correlation between instrumental and sensory analysis of different product formulations. Lithuanian University of Health Sciences.
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- Elkay Chemicals Pvt. Ltd. (2020, December 31). Silicone Oil in Beauty & Cosmetics Products - Its Application.
- Génot, C., & Van Hecke, E. (2017). Emollients for cosmetic formulations: Towards relationships between physico-chemical properties and sensory perceptions.
- Knowde. (n.d.). Cyclopentasiloxane in Cosmetics & Personal Care.
- Gloves In A Bottle. (2021, January 28). The Truth About Dimethicone in Skin Care.
- Russell Organics. (n.d.). Dimethicone in Skincare.
- XJY Silicones. (n.d.). Why use silicone in cosmetics and personal care?.
- Fortuna Global Scentia. (n.d.). Silicone Alternatives That Enhance Sensory Skin Experience.
- OnSkin. (n.d.). Dimethicone: The Truth Behind the Popular Ingredient.
- Russell Organics. (n.d.). Cyclopentasiloxane in Skincare.
- Guinard, J.-X. (2006). Lesson 7: Descriptive Analysis. Sirocco Consulting.
- Savant, S. S. (2019).
- Mills, K. A., & Bohnert, K. (2006). Friction Coefficient of Skin in Real-Time. PubMed.
- Medical News Today. (n.d.). Is cyclopentasiloxane safe to use?.
- Daniels, R. (2018). Measuring the feeling: correlations of sensorial to instrumental analyses of cosmetic products.
- Correia, P., & Bahia, F. (2015). Comparison between sensory and instrumental characterization of topical formulations: impact of thickening agents. PubMed.
- Parente, M. E., & Gámbaro, A. (2010). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties.
- K. L. Johnson, K. (2014, January 26). Tribological Studies on Skin: Measurement of the Coefficient of Friction. AWS.
- L-C. regular, C., & P. Fernandez, C. (2021). Design of a Sensorial-Instrumental Correlation Methodology for a Category of Cosmetic Products: O/W Emulsions.
- SIMPS Inc. (2007, December 25). Silicone Fluid: Versatile Properties and Practical Applications.
- Vilhena, L. M., & Ramalho, A. (2023, August 21). Skin Friction: Mechanical and Tribological Characterization of Different Papers Used in Everyday Life. MDPI.
- Sivamani, R. K. (2010). Tribometrology of Skin.
- Wikipedia. (n.d.). Quantitative Descriptive Analysis.
- Dweck, A. C. (2013, May 31). Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. Cosmetics & Toiletries.
- COSSMA. (2024, March 4). Lipids: Oils, esters and silicones.
- Affinity Labs. (n.d.). Quantitative descriptive analysis.
- TA Instruments. (n.d.). Lubricating Properties of Personal Care Ingredients by Means of Tribological Testing.
- Husson, F. (n.d.). SensoMineR; QDA (panel performance, products characterization, relating sensory and instrumental data and mapping preferences).
- Lawless, H. T. (n.d.). Descriptive Analysis. Cornell University.
- NICNAS. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Ethylhexyl Decanoate
For researchers, scientists, and drug development professionals dedicated to innovation, maintaining a safe and compliant laboratory environment is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Ethylhexyl decanoate, ensuring the protection of personnel and the environment. Our commitment extends beyond supplying high-quality chemical products; we aim to be your trusted partner in laboratory safety and chemical handling.
Understanding this compound: A Safety Profile
This compound is an ester commonly used in various industrial and laboratory applications. While it is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, responsible handling and disposal are crucial for maintaining a safe working environment and ensuring regulatory compliance.[1] A thorough understanding of its properties is the foundation of a sound disposal plan.
Based on data from chemically similar compounds, this compound is a liquid with a high flash point, indicating it is not highly flammable.[2] It has low water solubility and is not expected to be mobile in soil.[3] While not classified as hazardous, direct contact should always be minimized through the use of appropriate personal protective equipment (PPE).
Key Safety and Physical Properties:
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Appearance | Light yellow | [2] |
| Odor | Slight | [2] |
| Flash Point | 215 °C / 419 °F | [2] |
| Water Solubility | Insoluble | [3] |
| Hazardous Classification | Not classified as hazardous | [1] |
The Core of Safe Disposal: A Step-by-Step Protocol
The proper disposal of this compound, while not classified as hazardous waste, should still follow a systematic and cautious approach to minimize environmental impact and ensure workplace safety. The following protocol is designed to provide clear, actionable steps for laboratory personnel.
Step 1: Waste Identification and Segregation
The first crucial step in any chemical waste management plan is accurate identification and segregation. Although this compound is not a federally regulated hazardous waste, it should not be disposed of down the drain or in regular trash.
-
Designated Waste Container: Dedicate a specific, clearly labeled container for the collection of this compound waste.
-
Labeling: The label should include the full chemical name, "this compound," and an indication that it is non-hazardous waste intended for chemical disposal.
-
Incompatible Materials: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. A chemical compatibility chart should be consulted to prevent accidental reactions.
Step 2: Collection and Storage in the Laboratory
Proper collection and temporary storage within the laboratory are critical to preventing spills and ensuring a safe working environment.
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Storage Location: Store the waste container in a designated, well-ventilated area, away from heat sources and direct sunlight. Secondary containment is recommended to capture any potential leaks.
-
Filling Level: Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for vapor expansion.
Step 3: Disposal Pathway Determination
Even for non-hazardous chemical waste, the disposal pathway must be carefully considered to ensure environmental responsibility.
-
Consult Your Institution's EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for determining the correct disposal procedure. They will have established protocols for non-hazardous chemical waste.
-
Licensed Waste Contractor: In most cases, non-hazardous chemical waste is collected by a licensed professional waste disposal service.[4] This ensures that the chemical is transported and disposed of in accordance with local, state, and federal regulations.
-
Recycling and Reclamation: For larger quantities, investigate the possibility of recycling or reclamation. While less common for this specific ester, it is a sustainable practice worth exploring with your EHS department or waste contractor.
Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Workflow for the proper disposal of this compound.
Causality and Trustworthiness in Disposal Protocols
The rationale behind this structured disposal protocol is rooted in the principles of chemical safety and environmental stewardship.
-
Why Segregate? Although not classified as hazardous, mixing this compound with other chemicals could inadvertently create a hazardous mixture or lead to a dangerous chemical reaction. Segregation is a fundamental principle of safe chemical waste management that prevents unforeseen hazards.
-
Why Use a Licensed Contractor? Professional waste handlers have the expertise and equipment to manage chemical waste safely and in compliance with all regulations. This mitigates the risk of improper disposal that could lead to environmental contamination and legal penalties.
-
The Role of Institutional EHS: Your EHS department provides the critical link between laboratory practices and regulatory requirements. Their guidance ensures that your disposal methods are not only scientifically sound but also legally compliant, building a foundation of trust in your laboratory's safety procedures.
By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of this compound, reinforcing a culture of safety and environmental consciousness within your research and development endeavors.
References
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Chemspace. This compound - C18H36O2 | CSSB00102597088. Retrieved from [Link]
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Cheméo. Chemical Properties of Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5). Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. SIDS INITIAL ASSESSMENT PROFILE - 2-Ethylhexyl Acetate. Retrieved from [Link]
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Carl ROTH. Safety Data Sheet: 2-Ethylhexanol. Retrieved from [Link]
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RIFM. (2016, July 27). RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. Retrieved from [Link]
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Open Government program. Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 0890 - 2-ETHYLHEXANOL. Retrieved from [Link]
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PubChem. 2-Ethylhexyl 2-ethylhexanoate. Retrieved from [Link]
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Chemical Compatibility Chart. (n.d.). Retrieved from [Link]
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PubMed. (2014). Occurrence, fate and effects of Di (2-ethylhexyl) Phthalate in wastewater treatment plants: a review. Retrieved from [Link]
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Bharat Petroleum. (2019, September 20). 2-ETHYL HEXANOL. Retrieved from [Link]
-
PubChem. 2-Ethylhexanol. Retrieved from [Link]
-
Oxoplast. (2011, June 1). 2-Ethylhexanol. Retrieved from [Link]
Sources
Mastering the Safe Handling of 2-Ethylhexyl Decanoate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides an in-depth, experience-driven framework for the safe handling of 2-Ethylhexyl decanoate, moving beyond mere compliance to foster a culture of comprehensive safety and operational excellence. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes.
Understanding the Compound: A Risk-Based Approach
This compound, a branched-chain fatty acid ester, is a versatile compound utilized in various research and development applications. While it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a proactive and informed approach to safety is paramount. The cornerstone of our safety protocol is a thorough understanding of the potential hazards and the implementation of robust control measures.
Our primary concern revolves around the potential for skin and eye irritation upon direct contact, and the risks associated with inhalation of aerosols or mists. Although comprehensive toxicological data for this specific ester may be limited, we can extrapolate from structurally similar compounds, such as 2-ethylhexanol and other 2-ethylhexyl esters, to inform our risk assessment. A key principle of laboratory safety is to treat all chemicals with a degree of caution, and this compound is no exception.
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering and administrative controls, such as fume hoods and well-defined standard operating procedures, are the primary methods for minimizing exposure to any chemical. However, Personal Protective Equipment (PPE) serves as a critical final barrier between you and the substance. The selection and proper use of PPE are not merely a checklist item but a dynamic process informed by a thorough risk assessment of the specific procedures being undertaken.
Core PPE Requirements for Handling this compound
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against accidental splashes of this compound, which can cause eye irritation. |
| Hand Protection | Nitrile rubber gloves. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation data. | Provides a barrier against skin contact, which may cause irritation. Regular inspection and prompt replacement of gloves are essential. |
| Body Protection | A standard laboratory coat. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation (e.g., in a fume hood). If aerosols or mists are generated and ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling aerosols, which could lead to respiratory irritation. |
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a systematic workflow is crucial for minimizing risk and ensuring the integrity of your experiments. The following procedural steps are designed to provide a clear and logical sequence for handling this compound.
Pre-Operational Checklist:
-
Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the fume hood or other local exhaust ventilation is functioning correctly.
-
Assemble all Necessary Materials: Have all required equipment, including PPE and spill cleanup materials, readily available.
-
Inspect PPE: Check all PPE for any signs of damage or wear and replace as necessary.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is vital to prevent cross-contamination.
Figure 1: The correct sequence for donning and doffing Personal Protective Equipment.
Operational Plan:
-
Dispensing: When transferring this compound, do so in a fume hood to minimize the potential for inhalation of any vapors or aerosols. Use appropriate tools such as a pipette or a graduated cylinder to handle the liquid.
-
Heating: If the protocol requires heating, use a well-controlled heating mantle or water bath within a fume hood. Avoid open flames.
-
Mixing: When mixing with other reagents, add this compound slowly and in a controlled manner to prevent splashing.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated, labeled hazardous waste container.
-
Unused this compound: Do not pour unused this compound down the drain. It should be collected in a clearly labeled, sealed container for hazardous waste.
-
Waste Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Report: Report the incident to your supervisor and EH&S department.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By integrating these principles and procedures into your daily laboratory workflow, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while upholding the highest standards of scientific integrity.
References
-
2-Ethylhexanol. PubChem. National Center for Biotechnology Information. Available from: [Link]
-
Safety Data Sheet: 2-Ethylhexanol. Carl ROTH. Available from: [Link]
-
2-ETHYL HEXANOL. Bharat Petroleum. (2019-09-20). Available from: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
